molecular formula C5H3ClFN B1587321 4-Chloro-3-fluoropyridine CAS No. 2546-56-7

4-Chloro-3-fluoropyridine

Cat. No.: B1587321
CAS No.: 2546-56-7
M. Wt: 131.53 g/mol
InChI Key: BEQUUSCRAKEKQM-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoropyridine (CAS 2546-56-7) is a versatile and high-value halogenated pyridine derivative that serves as a critical synthetic intermediate in advanced chemical research. Its molecular structure, featuring both chlorine and fluorine atoms on the pyridine ring, allows for selective and sequential functionalization, making it a privileged building block in medicinal and agrochemical discovery . In pharmaceuticals, this compound is a key precursor for the synthesis of diverse active molecules. It has been successfully utilized in regioselective synthesis, such as amidomethylation via metalation or modern photoredox-mediated reactions, to create novel pyridine derivatives for drug development . Furthermore, its utility extends to the synthesis of complex, fluorinated piperidine scaffolds—core structures found in numerous FDA-approved drugs—through innovative catalytic dearomatization-hydrogenation processes . Beyond pharmaceuticals, this compound finds application in the field of agrochemistry for constructing molecules with potent herbicidal and insecticidal activities . Its unique electronic properties also make it a candidate for developing specialty materials, including ionic liquids and ligands for catalysis . This compound is typically supplied as a clear, colorless to light yellow liquid . It has a boiling point of approximately 139-162°C and should be stored under an inert atmosphere in a freezer (e.g., -20°C) to maintain stability, as it can be air and heat sensitive . Handling and Safety: this compound is a flammable liquid and vapor . It may cause skin and serious eye irritation . Precautions include keeping the container tightly closed, using only non-sparking tools, and wearing appropriate personal protective equipment (PPE) . Disclaimer: This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not approved for human or veterinary use .

Properties

IUPAC Name

4-chloro-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQUUSCRAKEKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397332
Record name 4-Chloro-3-fluoropyridine
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Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2546-56-7
Record name 4-Chloro-3-fluoropyridine
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Record name 4-Chloro-3-fluoropyridine
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Foundational & Exploratory

The Synthetic Chemist's Guide to 4-Chloro-3-fluoropyridine: Routes, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-fluoropyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of both a chloro and a fluoro substituent on the pyridine ring offers medicinal chemists a versatile scaffold for fine-tuning the physicochemical and biological properties of target molecules. This in-depth technical guide provides a comprehensive overview of the viable synthetic routes to this compound, with a particular focus on the underlying chemical principles, experimental considerations, and comparative analysis of the most probable synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement the synthesis of this important intermediate.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when substituted with both fluorine and chlorine, presents a unique set of opportunities for molecular design. Specifically, the 4-chloro and 3-fluoro substitution pattern in this compound allows for selective functionalization. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the fluorine atom at the 3-position modulates the electronic properties of the ring.

This guide will explore the most logical and scientifically sound approaches to the synthesis of this compound, providing both theoretical understanding and practical insights for the laboratory chemist.

The Primary Synthetic Route: Diazotization of 3-Fluoro-4-aminopyridine

The most direct and plausible route to this compound proceeds through the diazotization of 3-fluoro-4-aminopyridine, followed by a Sandmeyer-type reaction to install the chlorine atom. This multi-step process leverages well-established and reliable chemical transformations.

Synthesis of the Key Intermediate: 3-Fluoro-4-aminopyridine

The synthesis of the requisite starting material, 3-fluoro-4-aminopyridine, is a critical first step. A common approach involves the nitration of 3-fluoropyridine followed by reduction.

  • Step 1: Nitration of 3-Fluoropyridine. The nitration of 3-fluoropyridine is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the ring nitrogen and the fluorine atom favor the introduction of the nitro group at the 4-position.

  • Step 2: Reduction of 3-Fluoro-4-nitropyridine. The resulting 3-fluoro-4-nitropyridine can be reduced to 3-fluoro-4-aminopyridine using various standard methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid). Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation.

A potential alternative for the synthesis of 3-fluoro-4-aminopyridine involves the direct fluorination of a pyridine N-oxide derivative, followed by reduction.[1][2]

Diazotization and Sandmeyer Reaction

With 3-fluoro-4-aminopyridine in hand, the core transformation to this compound can be accomplished.

Caption: Workflow for the synthesis of this compound.

Caution: Diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.

  • Diazonium Salt Formation:

    • Suspend 3-fluoro-4-aminopyridine in a cooled (0-5 °C) aqueous solution of hydrochloric acid.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The reaction is typically monitored for the absence of the starting amine by a starch-iodide paper test for excess nitrous acid.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction mixture to warm to room temperature and then gently heat to promote the evolution of nitrogen gas and the formation of the product.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is typically cooled and extracted with an organic solvent such as dichloromethane or ethyl acetate.

    • The organic layers are combined, washed with water and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel.

The reaction proceeds via the formation of a diazonium salt from the primary amine. In the presence of the copper(I) catalyst, a single electron transfer from Cu(I) to the diazonium salt generates a radical intermediate and Cu(II). This radical readily loses nitrogen gas to form an aryl radical, which then abstracts a chlorine atom from the copper(II) chloride, regenerating the Cu(I) catalyst and forming the final product.

Alternative Synthetic Strategies

While the diazotization route is the most probable, other synthetic strategies could be envisioned, each with its own set of challenges and advantages.

Direct Chlorination of 3-Fluoropyridine

The direct chlorination of 3-fluoropyridine presents a significant regioselectivity challenge. Electrophilic chlorination of the pyridine ring is generally difficult and often requires harsh conditions. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom deactivates the ring towards electrophilic attack. Furthermore, controlling the position of chlorination to favor the 4-position over the 2- or 6-positions would be difficult to achieve with high selectivity.

Halogen Exchange from a Dihalopyridine Precursor

Another potential route could involve a halogen exchange reaction, starting from a dihalopyridine such as 3,4-dichloropyridine. Selective fluorination at the 3-position while retaining the chlorine at the 4-position would be the key challenge. Nucleophilic aromatic substitution with a fluoride source (e.g., potassium fluoride with a phase-transfer catalyst) could potentially be employed, but achieving the desired regioselectivity would likely be problematic.

Comparative Analysis of Synthesis Routes

Route Starting Material Key Steps Advantages Disadvantages
Diazotization 3-Fluoro-4-aminopyridineDiazotization, Sandmeyer ReactionWell-established reactions, predictable regiochemistryUse of potentially unstable diazonium salts, multi-step synthesis of the starting material
Direct Chlorination 3-FluoropyridineElectrophilic ChlorinationPotentially shorter routePoor regioselectivity, harsh reaction conditions, likely low yield of the desired isomer
Halogen Exchange 3,4-DichloropyridineNucleophilic FluorinationUtilizes a commercially available starting materialDifficult to control regioselectivity, potential for over-fluorination

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 3-fluoropyridine. The key transformations involve nitration, reduction to the amine, and subsequent diazotization followed by a Sandmeyer reaction. This route, while involving several steps, offers a high degree of control over the regiochemistry, leading to the desired product with good purity. Alternative routes, such as direct chlorination or halogen exchange, are less favorable due to significant challenges in controlling the regioselectivity. For researchers and drug development professionals, the diazotization pathway represents the most practical and scalable approach for obtaining this valuable synthetic intermediate.

References

Introduction: The Strategic Importance of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-Chloro-3-fluoropyridine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for professionals in chemical research and drug development. We will delve into its fundamental molecular characteristics, plausible synthetic routes, key reactive properties, and predictive spectral analysis, grounding our discussion in established chemical principles.

In the landscape of modern medicinal and agrochemical synthesis, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This compound (CAS No. 2546-56-7) has emerged as a particularly valuable intermediate.[1][2] Its structure, featuring a pyridine core functionalized with two different halogens at adjacent positions, offers a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen activates the ring system for specific chemical transformations, making it a sought-after precursor in the synthesis of novel therapeutic agents and crop protection chemicals.[1][3]

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative existing as a colorless to pale yellow liquid with a characteristically pungent odor.[1] The presence of both chlorine and fluorine substituents imparts distinct electronic properties and chemical stability to the molecule.[1]

Molecular Structure

The IUPAC name for this compound is this compound.[4] Its fundamental structure consists of a six-membered pyridine ring substituted with a fluorine atom at position 3 and a chlorine atom at position 4.

Caption: Molecular Structure of this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 2546-56-7[4][5]
Molecular Formula C₅H₃ClFN[4][5]
Molecular Weight 131.53 g/mol [4]
Appearance Colorless to light yellow liquid[1][6][7]
Density 1.333 g/mL at 25 °C[5][8]
Boiling Point 139 °C[6][7]
Melting Point -24 °C[6][7]
Flash Point 28 °C (82.4 °F)[6][9]
pKa 1.93 ± 0.10 (Predicted)[6][7]
SMILES C1=CN=CC(=C1Cl)F[4]
InChIKey BEQUUSCRAKEKQM-UHFFFAOYSA-N[4]

Synthesis Methodology: The Balz-Schiemann Approach

G start Start: 3-Amino-4-chloropyridine step1 Diazotization: Add HBF₄, then NaNO₂ at 0-5 °C start->step1 intermediate Intermediate: 4-Chloro-3-pyridyldiazonium tetrafluoroborate (precipitate) step1->intermediate step2 Isolation: Filter and wash the salt (diethyl ether, cold) intermediate->step2 step3 Thermolysis: Gently heat the dry salt under vacuum step2->step3 product Product: This compound (distilled) step3->product end End product->end

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is adapted from established procedures for similar fluoropyridine syntheses.[10] Causality: The use of tetrafluoroboric acid (HBF₄) is critical as it serves as both the acid for diazotization and the source of the fluoride nucleophile via the [BF₄]⁻ counter-ion. The low temperature for diazotization is essential to prevent premature decomposition of the unstable diazonium salt.

  • Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, suspend 3-amino-4-chloropyridine (1.0 eq) in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (2.5 eq). Cool the mixture to 0-5 °C using an ice-salt bath.

  • Diazotization: While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of water dropwise. Expertise: Vigorous stirring is crucial to ensure efficient reaction as the diazonium salt intermediate will precipitate from the solution.

  • Isolation of Intermediate: After the addition is complete, stir the resulting thick slurry for an additional 30 minutes at 0-5 °C. Isolate the precipitated 4-chloro-3-pyridyldiazonium tetrafluoroborate salt by vacuum filtration.

  • Washing and Drying: Wash the filter cake sequentially with cold water, cold methanol, and finally diethyl ether to remove residual acid and water. Dry the salt thoroughly under vacuum. Trustworthiness: The salt must be completely dry before proceeding; residual water can lead to side reactions (e.g., formation of 4-chloro-3-hydroxypyridine) during thermolysis.

  • Thermolysis (Schiemann Reaction): Place the dry diazonium salt in a distillation apparatus. Heat the solid gently under vacuum. The salt will decompose, evolving nitrogen (N₂) and boron trifluoride (BF₃) gas, while the liquid this compound product distills over.

  • Purification: Collect the distilled product. Further purification can be achieved by redistillation if necessary.

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in synthesis stems from its susceptibility to nucleophilic aromatic substitution (SNAc) . The electron-deficient nature of the pyridine ring allows nucleophiles to attack, and the chlorine atom at the C-4 position serves as an effective leaving group. While fluorine can also be a leaving group in SNAc reactions (and is often more rapidly displaced than chlorine on activated rings), the C-Cl bond is weaker, making substitution at C-4 generally favorable under many conditions.[10]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAc).

Representative Experimental Protocol: Amination

This protocol describes a typical amination reaction, a common transformation in drug development.

  • Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq).

  • Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to act as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Expertise: The choice of solvent and temperature is critical; higher temperatures are often required to drive the substitution, and polar aprotic solvents are ideal for stabilizing the charged Meisenheimer complex intermediate.

  • Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Predicted Spectroscopic Profile

While experimental spectra for this compound are not available in common public databases, its spectroscopic characteristics can be reliably predicted based on its structure and established principles.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons.

  • H-2: This proton, adjacent to the nitrogen, will be the most deshielded, appearing furthest downfield (δ ≈ 8.3-8.5 ppm). It will be split by H-6 (a small, 4-bond coupling, J ≈ 0.5-1 Hz) and by the fluorine at C-3 (a 4-bond coupling, ⁴JHF ≈ 2-4 Hz), likely resulting in a narrow doublet of doublets.

  • H-6: This proton is adjacent to the nitrogen and will appear downfield (δ ≈ 8.2-8.4 ppm). It will be split by H-5 into a doublet (³JHH ≈ 5-6 Hz) and may show further small coupling to H-2.

  • H-5: This proton is adjacent to the chlorinated carbon and will be the most upfield of the three (δ ≈ 7.3-7.5 ppm). It will be split by H-6 into a doublet (³JHH ≈ 5-6 Hz) and by the fluorine at C-3 (a 3-bond coupling, ³JHF ≈ 3-5 Hz), resulting in a doublet of doublets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display five signals, with characteristic splitting patterns due to C-F coupling.

  • C-3 (bearing F): Expected to be significantly downfield and show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet.

  • C-4 (bearing Cl): This carbon's chemical shift will be influenced by both halogens. It will exhibit a two-bond coupling to fluorine (²JCF ≈ 15-25 Hz), appearing as a doublet.

  • C-2: Adjacent to nitrogen, this carbon will be downfield and show a two-bond coupling to fluorine (²JCF ≈ 10-20 Hz), appearing as a doublet.

  • C-5: This carbon will show a three-bond coupling to fluorine (³JCF ≈ 3-5 Hz), appearing as a narrow doublet.

  • C-6: This carbon is furthest from the fluorine and may show a very small four-bond coupling (⁴JCF ≈ 0-2 Hz) or appear as a singlet.

Mass Spectrometry (Electron Impact)

The mass spectrum provides crucial information about the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z = 131 .

  • Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (≈24.2%), a characteristic M+2 peak will appear at m/z = 133 with an intensity approximately one-third that of the M⁺ peak. This 3:1 ratio is a definitive signature for a molecule containing one chlorine atom.

  • Fragmentation: Key fragmentation pathways would likely include the loss of a chlorine radical (M-35, resulting in an ion at m/z = 96) and the characteristic loss of HCN from the pyridine ring (e.g., from the m/z 96 fragment, leading to an ion at m/z = 69).

Safety and Handling

This compound is a flammable and hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard ClassGHS StatementPrecaution
Flammable Liquid H226: Flammable liquid and vaporKeep away from heat, sparks, and open flames.[4]
Skin Irritation H315: Causes skin irritationWear protective gloves and clothing.[4]
Eye Irritation H319: Causes serious eye irritationWear eye and face protection.[4]
Respiratory Irritation H335: May cause respiratory irritationUse only in a well-ventilated area or chemical fume hood.[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1] Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles with side shields, a face shield, chemical-resistant gloves, and a lab coat.[9]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Substituted Heterocycles

In the landscape of modern drug discovery and materials science, halogenated pyridines represent a cornerstone class of molecular scaffolds. Their unique electronic properties and synthetic versatility make them invaluable intermediates. 4-Chloro-3-fluoropyridine (CAS 2546-56-7) is a prime example, serving as a critical building block where the precise arrangement of its substituents dictates reactivity and biological interactions.[1][2] Consequently, unambiguous structural verification is not merely a procedural step but a fundamental requirement for advancing research and ensuring the integrity of development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the structural elucidation of such molecules in solution.[3][4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond a simple recitation of spectral data, instead focusing on the underlying physical principles that govern the observed chemical shifts and coupling patterns. By understanding the causal relationships between the molecular structure—specifically, the influence of the nitrogen heteroatom and the chloro and fluoro substituents—and the resulting NMR spectra, researchers can gain a deeper, more predictive understanding of their molecules.

Molecular Structure and NMR-Active Nuclei

The starting point for any spectral analysis is a clear understanding of the molecule's structure and its constituent NMR-active nuclei.

Caption: Molecular structure of this compound with IUPAC numbering.

This compound possesses three types of spin-½ nuclei, which are the most important for organic NMR:

  • ¹H (Protons): Three chemically distinct aromatic protons (H-2, H-5, H-6).

  • ¹³C (Carbon-13): Five chemically distinct carbon nuclei (C-2, C-3, C-4, C-5, C-6). While the natural abundance of ¹³C is only ~1.1%, modern NMR spectrometers can easily acquire high-quality spectra.

  • ¹⁹F (Fluorine-19): One fluorine nucleus. With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is highly sensitive and its coupling to both ¹H and ¹³C provides invaluable structural information.[5]

Recommended Experimental Protocol

The quality and reproducibility of NMR data are critically dependent on a robust experimental methodology. The following protocol represents a self-validating system for acquiring high-quality data for compounds like this compound.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Solvent (e.g., CDCl3) Concentration Prepare ~5-10% w/v Solution Solvent->Concentration Transfer Transfer to NMR Tube Concentration->Transfer Tune Tune & Shim Spectrometer Transfer->Tune H1 Acquire ¹H Spectrum Tune->H1 C13 Acquire ¹³C{¹H} Spectrum H1->C13 Process Fourier Transform & Phase C13->Process Reference Calibrate Spectra (Residual Solvent) Process->Reference Integrate Integrate ¹H Signals Reference->Integrate Assign Assign Signals & Analyze Couplings Integrate->Assign

Caption: Standardized workflow for NMR sample preparation, acquisition, and analysis.

Step-by-Step Methodology
  • Solvent Selection and Sample Preparation:

    • Causality: The choice of deuterated solvent is critical. It must fully dissolve the analyte without reacting with it, and its residual signal should not overlap with analyte signals. Chloroform-d (CDCl₃) is a common first choice due to its relatively inert nature and ability to dissolve a wide range of organic compounds. Acetone-d₆ and DMSO-d₆ are excellent alternatives for more polar analytes.[6]

    • Protocol: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. Ensure the solution is clear and free of particulate matter. Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Referencing:

    • Causality: Data must be referenced to a known standard for comparability. The modern standard practice is to reference the spectra to the residual protio-solvent signal.[7][8] This is more convenient and avoids adding a separate internal standard like TMS, which could potentially interact with the analyte.

    • Protocol: On a spectrometer (e.g., 400 MHz), lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. For CDCl₃, the residual ¹H signal is calibrated to δ 7.26 ppm, and the ¹³C signal is calibrated to δ 77.16 ppm.[6][7]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by collapsing all ¹³C-¹H multiplets into singlets, which significantly enhances signal sensitivity via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a larger number of scans is required.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is dictated by the electronic environment of each proton and its scalar coupling to neighboring protons and the ¹⁹F nucleus.

Predicted Spectral Features
  • Chemical Shifts (δ): The pyridine nitrogen is strongly electron-withdrawing, causing protons in the α-positions (H-2, H-6) to be significantly deshielded (shifted downfield) compared to those in the β- (H-3, H-5) or γ-positions (H-4). The electronegative F and Cl atoms further withdraw electron density, primarily through an inductive effect, causing additional downfield shifts for nearby protons. We expect the order of chemical shifts to be H-2 > H-6 > H-5.

  • Multiplicities (Coupling):

    • H-H Coupling: Protons on the pyridine ring will exhibit spin-spin coupling. Ortho coupling (³JHH, e.g., between H-5 and H-6) is typically the largest (5-9 Hz). Meta coupling (⁴JHH, e.g., between H-2 and H-6) is smaller (1-3 Hz).

    • H-F Coupling: The ¹⁹F nucleus couples strongly to protons. Ortho coupling (³JHF, between F-3 and H-2) is significant (5-10 Hz). Meta coupling (⁴JHF, between F-3 and H-5) is also observable but typically smaller (1-4 Hz).[9]

Caption: Key scalar (J) coupling interactions in this compound.

¹H NMR Data Summary
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.4dd³JHF ≈ 7.5, ⁴JHH ≈ 2.0
H-6~8.3d³JHH ≈ 5.5
H-5~7.3dd³JHH ≈ 5.5, ⁴JHF ≈ 1.5
Note: These are predicted values based on typical ranges for substituted pyridines. Actual values may vary slightly based on solvent and experimental conditions.
Detailed Spectral Interpretation
  • H-2 (δ ~8.4 ppm): This is the most downfield signal. Its position is justified by its proximity to the highly electronegative nitrogen (α-position) and the ortho-fluorine atom. It appears as a doublet of doublets (dd), split by the ortho-fluorine (³JHF) and the meta-proton H-6 (⁴JHH).

  • H-6 (δ ~8.3 ppm): This proton is also in an α-position to the nitrogen, making it significantly deshielded. It appears as a doublet, primarily split by the ortho-proton H-5 (³JHH). Any coupling to H-2 is often too small to resolve clearly in a standard spectrum.

  • H-5 (δ ~7.3 ppm): This is the most upfield proton, being furthest from the primary electron-withdrawing groups. Its signal is a doublet of doublets, resulting from a large splitting by the ortho-proton H-6 (³JHH) and a smaller splitting by the meta-fluorine (⁴JHF).

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides direct information about the carbon skeleton. In a proton-decoupled spectrum, each unique carbon gives a single resonance, but the presence of fluorine introduces characteristic C-F couplings that are immensely useful for assignment.

Predicted Spectral Features
  • Chemical Shifts (δ): Carbon chemical shifts are heavily influenced by the electronegativity of attached atoms.[10][11]

    • C-3 and C-4: The carbons directly bonded to fluorine and chlorine will be the most affected. The C-F bond (C-3) will cause a large downfield shift, and this carbon will appear as a doublet with a very large one-bond coupling constant (¹JCF). The C-Cl bond (C-4) also causes a downfield shift.

    • C-2 and C-6: These carbons, being α to the nitrogen, are significantly deshielded. C-2 will experience an additional deshielding effect from the adjacent fluorine.

    • C-5: This carbon is expected to be the most upfield signal among the ring carbons.

  • C-F Coupling: The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the two nuclei.[12][13]

    • ¹JCF (one bond): Very large, typically 200-300 Hz.[6]

    • ²JCF (two bonds): Smaller, around 15-30 Hz.

    • ³JCF and ⁴JCF (three and four bonds): Generally the smallest, 1-10 Hz.[14][15]

¹³C NMR Data Summary
Carbon AssignmentChemical Shift (δ, ppm)C-F Coupling (JCF, Hz)Multiplicity
C-3~158¹JCF ≈ 260d
C-2~150²JCF ≈ 15d
C-6~148⁴JCF ≈ 3d
C-4~138²JCF ≈ 20d
C-5~125³JCF ≈ 5d
Note: These are predicted values based on data for related fluoropyridines.[12][16] The multiplicity in all cases is a doublet (d) due to coupling with the single ¹⁹F nucleus.
Detailed Spectral Interpretation
  • C-3 (δ ~158 ppm): This signal is significantly downfield and is distinguished by its massive ¹JCF coupling constant (~260 Hz), which is an unambiguous indicator of the carbon directly attached to fluorine.

  • C-2 (δ ~150 ppm): The deshielding effect of being α to nitrogen and ortho to fluorine places this carbon downfield. It will appear as a doublet with a characteristic two-bond coupling constant ²JCF of ~15 Hz.

  • C-6 (δ ~148 ppm): Also α to nitrogen, its chemical shift is similar to C-2 but slightly upfield as it lacks the adjacent fluorine. It will show a small four-bond coupling to fluorine (⁴JCF).

  • C-4 (δ ~138 ppm): This carbon is bonded to chlorine and is adjacent to the fluorine-bearing carbon. Its chemical shift is downfield, and it will exhibit a two-bond coupling, ²JCF, of around 20 Hz.

  • C-5 (δ ~125 ppm): As the carbon least affected by the electron-withdrawing substituents, it appears at the most upfield position in the aromatic region. It will show a three-bond coupling to fluorine (³JCF).

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound is a powerful demonstration of modern structural elucidation. The interplay of chemical shifts, proton-proton coupling, and, most critically, proton-fluorine and carbon-fluorine couplings provides a network of interlocking data points that allow for the complete and confident assignment of every nucleus in the molecule. The principles outlined in this guide—from the causal effects of substituents on chemical shifts to the diagnostic power of heteronuclear coupling constants—are broadly applicable. For researchers and drug development professionals, a thorough understanding of these spectral features is essential for verifying molecular identity, ensuring purity, monitoring reactions, and ultimately, accelerating the pace of scientific innovation.

References

Navigating the Chemistry of 4-Chloro-3-fluoropyridine: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenge of a Halogenated Pyridine

4-Chloro-3-fluoropyridine (CAS No. 2546-56-7) is a halogenated pyridine derivative that has emerged as a valuable intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, offers medicinal chemists a versatile scaffold for constructing complex molecules with tailored biological activities. The strategic placement of these halogens can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

However, the very reactivity that makes this compound a powerful synthetic building block also necessitates a thorough understanding of its potential hazards. This guide provides an in-depth analysis of the safety profile of this compound, offering researchers, scientists, and drug development professionals the critical information needed to handle this reagent safely and effectively. We will move beyond a simple recitation of safety data sheet (SDS) information to provide a causative understanding of the hazards and the logic behind the recommended safety protocols.

Section 1: Hazard Identification and Classification

The primary hazards associated with this compound are its flammability and its irritant properties upon contact with skin, eyes, and the respiratory system.[3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification

The compound is consistently classified across multiple supplier safety data sheets with the following hazards:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: PubChem, Sigma-Aldrich[3][4]

Visualization of Core Hazards

The interplay of these hazards dictates the necessary precautions for handling. The following diagram illustrates the primary risk profile of this compound.

Hazard_Profile cluster_main This compound Core Hazards cluster_health Specific Health Hazards Compound This compound Flammability Flammable Liquid (H226) Compound->Flammability Flash Point: 28°C Health_Hazard Health Hazard Compound->Health_Hazard Irritant Properties Skin_Irritation Skin Irritation (H315) Health_Hazard->Skin_Irritation Eye_Irritation Serious Eye Irritation (H319) Health_Hazard->Eye_Irritation Respiratory_Irritation Respiratory Irritation (H335) Health_Hazard->Respiratory_Irritation

Caption: Primary hazard profile of this compound.

Section 2: Toxicological Profile

While specific, peer-reviewed toxicological studies on this compound are not extensively available in the public domain, the GHS classifications are derived from data on the compound itself or structurally similar chemicals.

Acute Toxicity

The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as causing skin, eye, and respiratory irritation.[3] Although some safety data sheets for similar compounds, such as 4-chloro-2-fluoropyridine, indicate it may be harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity, Category 4), the data for this compound primarily emphasizes its irritant nature.[5]

Chronic Exposure and Sensitization

There is no data available to suggest that this compound is a carcinogen, mutagen, or reproductive toxin. It is important to note that an absence of data does not equate to an absence of effect. As with many specialized chemical reagents, long-term toxicological studies have not been performed. Therefore, the prudent approach is to minimize exposure at all times.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

The Hierarchy of Controls

The most effective safety measures involve engineering out the hazard at the source. The following diagram illustrates the application of the hierarchy of controls for this compound.

Hierarchy_of_Controls Hierarchy of Controls for this compound cluster_eng Engineering Control Examples cluster_admin Administrative Control Examples cluster_ppe Required PPE Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent) Elimination->Substitution Engineering Engineering Controls (Most Effective) Substitution->Engineering Admin Administrative Controls Engineering->Admin Fume_Hood Chemical Fume Hood Engineering->Fume_Hood Ventilation Local Exhaust Ventilation Engineering->Ventilation Grounding Grounding/Bonding for Flammability Engineering->Grounding PPE Personal Protective Equipment (Least Effective) Admin->PPE SOPs Standard Operating Procedures (SOPs) Admin->SOPs Training Chemical Safety Training Admin->Training Storage Segregated Storage Admin->Storage Gloves Chemical Resistant Gloves (e.g., Nitrile, Neoprene) PPE->Gloves Eyewear Safety Goggles/Face Shield PPE->Eyewear Coat Flame-Resistant Lab Coat PPE->Coat Respirator Respirator (if ventilation is inadequate) PPE->Respirator

Caption: The hierarchy of controls applied to handling this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Read and understand the Safety Data Sheet (SDS) before use.

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat. A face shield is recommended for splash hazards.[3]

  • Dispensing and Use :

    • Conduct all manipulations of this compound inside a chemical fume hood to mitigate inhalation risk.[6]

    • The compound is a flammable liquid with a flash point of 28 °C (82.4 °F).[3] Keep away from ignition sources such as open flames, hot plates, and spark-producing equipment.[1]

    • Use non-sparking tools and ground/bond containers during transfers to prevent static discharge.[1]

    • Dispense the liquid carefully to avoid splashes.

    • Keep the container tightly closed when not in use to prevent the escape of flammable and irritating vapors.

  • Storage :

    • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[7]

    • The recommended storage temperature is 2-8°C under an inert gas like Argon.[3]

    • Store separately from strong oxidizing agents, acids, and bases.[6]

    • Ensure the storage container is tightly sealed and clearly labeled.

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Emergency Response Workflow

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event (Spill or Exposure) Inhalation Inhalation Start->Inhalation Exposure Skin_Contact Skin Contact Start->Skin_Contact Exposure Eye_Contact Eye Contact Start->Eye_Contact Exposure Ingestion Ingestion Start->Ingestion Exposure Small_Spill Small Spill Start->Small_Spill Spill Large_Spill Large Spill Start->Large_Spill Spill Move_to_Fresh_Air Move to fresh air. Seek medical attention if symptoms persist. Inhalation->Move_to_Fresh_Air Rinse_Skin Remove contaminated clothing. Rinse skin with water for 15 min. Skin_Contact->Rinse_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contacts. Continue rinsing. Eye_Contact->Rinse_Eyes Do_Not_Induce_Vomiting Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Do_Not_Induce_Vomiting Seek_Medical_Attention Seek Medical Attention for all exposures Move_to_Fresh_Air->Seek_Medical_Attention Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Do_Not_Induce_Vomiting->Seek_Medical_Attention Absorb_and_Collect Absorb with inert material (e.g., vermiculite). Collect in a sealed container for disposal. Small_Spill->Absorb_and_Collect Evacuate_and_Alert Evacuate area. Alert emergency services. Prevent entry. Large_Spill->Evacuate_and_Alert Dispose_Waste Dispose of waste according to regulations Absorb_and_Collect->Dispose_Waste

Caption: Workflow for responding to emergencies involving this compound.

First-Aid Measures
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath persist, seek immediate medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Fire-Fighting Measures
  • Extinguishing Media : Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[9]

  • Specific Hazards : The liquid is flammable and its vapors can form explosive mixtures with air.[1] Vapors may travel to a source of ignition and flash back. During combustion, it may release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).[1]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Conclusion

This compound is a key reagent with significant potential in modern chemical synthesis. Its hazardous properties—flammability and irritability—are well-defined and manageable. By adhering to the principles of the hierarchy of controls, utilizing appropriate engineering systems like chemical fume hoods, consistently wearing the correct personal protective equipment, and being prepared for emergency situations, researchers can safely harness the synthetic utility of this compound. A culture of safety, grounded in a technical understanding of the risks, is paramount to innovation in the laboratory.

References

Introduction: The Strategic Importance of 4-Chloro-3-fluoropyridine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Landscape of 4-Chloro-3-fluoropyridine for Researchers and Drug Development Professionals

This compound (CAS No. 2546-56-7) is a halogenated pyridine derivative that has emerged as a pivotal building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its value stems from the unique and synergistic effects of its substituents on the pyridine scaffold. The fluorine atom, a bioisostere of a hydrogen atom but with high electronegativity, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The chlorine atom, in turn, serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution and cross-coupling reactions, allowing for the facile introduction of diverse functionalities. This guide provides a comprehensive technical overview of the commercial supplier landscape for this compound, offering a framework for supplier evaluation, a comparative analysis of prominent vendors, and insights into its synthetic applications and safe handling.

A Technical Framework for Evaluating Commercial Suppliers

The selection of a chemical supplier for a critical intermediate like this compound extends beyond mere availability and price. For researchers and drug development professionals, the decision directly impacts experimental reproducibility, project timelines, and the integrity of the final product. A robust evaluation framework should be built upon the pillars of quality, documentation, reliability, and scalability.

Purity and the Power of Analytical Data

The required purity of this compound is dictated by its intended application. While a purity of ≥95% may suffice for initial exploratory studies, later-stage drug discovery and process development demand higher purity grades (≥99%) to minimize the interference of impurities in biological assays and subsequent synthetic steps.

The cornerstone of quality assessment lies in the analytical data provided by the supplier. Researchers should critically evaluate the availability and content of:

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These techniques are fundamental for assessing the purity of volatile compounds like this compound and for identifying potential volatile impurities. A typical GC trace should show a predominant peak corresponding to the product, with minimal and well-characterized minor peaks.

  • High-Performance Liquid Chromatography (HPLC): While less common for this specific compound, HPLC can be employed to detect non-volatile impurities that may not be apparent by GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure and identifying any structural isomers or impurities. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.

Decoding Supplier Documentation: The Certificate of Analysis (CoA) and Safety Data Sheet (SDS)

A Certificate of Analysis (CoA) is a lot-specific document that provides evidence of a product's quality. When reviewing a CoA, it is crucial to look for:

  • The specific analytical method used for purity determination (e.g., GC area %).

  • The actual, lot-specific purity value, not just a generic specification.

  • Results of other tests, such as appearance and identity confirmation by spectroscopy.

The Safety Data Sheet (SDS) is a critical document for ensuring laboratory safety.[3][4][5] It provides comprehensive information on:

  • Hazards Identification: this compound is typically classified as a flammable liquid and an irritant.[6]

  • First-Aid Measures: Procedures for inhalation, skin and eye contact, and ingestion.

  • Handling and Storage: Recommendations for appropriate personal protective equipment (PPE), ventilation, and storage conditions (e.g., away from heat and ignition sources, often under an inert atmosphere).

  • Fire-Fighting Measures: Suitable extinguishing media.

Beyond the Molecule: Supplier Reliability and Scalability

For long-term projects, batch-to-batch consistency is paramount. A reliable supplier will have robust quality control processes to ensure that the purity and impurity profile of their product remains consistent over time. Furthermore, the ability of a supplier to provide the material in increasing quantities , from grams for initial research to kilograms for preclinical and clinical development, is a critical consideration for drug development programs.

Comparative Analysis of Prominent Commercial Suppliers

The commercial market for this compound includes large, well-established catalog companies, specialized fine chemical manufacturers, and bulk suppliers. The choice of supplier will depend on the specific needs of the researcher, balancing factors like purity, cost, available documentation, and lead times.

SupplierTypical Product Name/NumberStated PurityAvailable Quantities
Sigma-Aldrich (Merck) This compound≥95.0%Gram quantities
Thermo Fisher Scientific (Acros Organics) This compound, 95%≥94.0% (GC)[7]5 g, 25 g[8]
CymitQuimica This compound97%[9]1 g, 5 g, 10 g, 25 g, 100 g[9]
BLD Pharm This compoundInformation available upon requestVarious
Pipzine Chemicals This compoundHigh-purity grades availableResearch to industrial scale
Various Manufacturers (e.g., on ChemicalBook) This compoundOften ≥99.0%[10]Gram to kilogram scale[10][11]

Disclaimer: The information in this table is based on publicly available data and may be subject to change. Researchers should always consult the supplier's website and documentation for the most current and detailed information.

Core Synthetic Applications: A Field-Proven Perspective

The synthetic utility of this compound is primarily driven by the reactivity of the C4-chloro substituent, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the pyridine nitrogen and the C3-fluoro group.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The chlorine atom at the 4-position is a good leaving group, making this position susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of synthetic strategies employing this building block.

Causality in Experimental Choices: The regioselectivity of SNAr on the pyridine ring is a key consideration. The electron-withdrawing nature of the ring nitrogen makes the α (2,6) and γ (4) positions electron-deficient and thus more susceptible to nucleophilic attack. In this compound, the 4-position is highly activated for substitution.

snAr_regioselectivity sub This compound meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer Nucleophilic Attack at C4 nuc Nucleophile (e.g., R-NH2) nuc->meisenheimer product 4-Substituted-3-fluoropyridine meisenheimer->product Loss of Cl-

Caption: Regioselectivity in the SNAr of this compound.

Experimental Protocol: General Procedure for SNAr with an Amine

This is a general guideline and should be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate PPE.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-120 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Cross-Coupling Reactions: Building Molecular Complexity

The C-Cl bond of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position, further expanding its synthetic versatility.

suzuki_coupling_workflow start Reactants: This compound Boronic Acid/Ester (R-B(OR)2) Base (e.g., K2CO3) reaction Reaction in Solvent (e.g., Dioxane/Water) Heat start->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4) + Ligand catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product 4-Aryl/Alkyl-3-fluoropyridine purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safe Handling and Storage: A Scientist's Responsibility

Based on available Safety Data Sheets, the following protocols are recommended for the safe handling and storage of this compound:[3][4][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is a flammable liquid, so it must be kept away from heat, sparks, and open flames. For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal. Ensure the area is well-ventilated.

Conclusion: A Decision-Making Framework for Supplier Selection

The selection of a commercial supplier for this compound is a critical decision for any research or development program. A systematic approach that considers purity, analytical documentation, scalability, and supplier reliability will mitigate risks and ensure the smooth progress of scientific endeavors. The following flowchart provides a logical framework for this decision-making process.

supplier_selection_flowchart start Define Project Needs: - Required Purity - Scale (g, kg) - Budget catalog_suppliers Evaluate Catalog Suppliers (e.g., Sigma-Aldrich, Thermo Fisher) start->catalog_suppliers Research/Small Scale bulk_suppliers Evaluate Bulk/Manufacturing Suppliers (e.g., Pipzine, ChemicalBook listings) start->bulk_suppliers Process Dev/Large Scale coa_sds_check_catalog Request/Review CoA & SDS Is purity & data sufficient? catalog_suppliers->coa_sds_check_catalog coa_sds_check_bulk Request/Review CoA & SDS Is purity & data sufficient? bulk_suppliers->coa_sds_check_bulk coa_sds_check_catalog->catalog_suppliers No, re-evaluate lead_time_price_catalog Compare Price & Lead Time coa_sds_check_catalog->lead_time_price_catalog Yes coa_sds_check_bulk->bulk_suppliers No, re-evaluate lead_time_price_bulk Compare Price & Lead Time coa_sds_check_bulk->lead_time_price_bulk Yes select_catalog Select Supplier & Procure lead_time_price_catalog->select_catalog select_bulk Select Supplier & Procure lead_time_price_bulk->select_bulk

Caption: Decision-making workflow for selecting a this compound supplier.

By applying this structured approach, researchers, scientists, and drug development professionals can confidently source high-quality this compound, ensuring the integrity and success of their vital work.

References

A Comprehensive Guide to Starting Materials for the Synthesis of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-3-fluoropyridine is a critical heterocyclic building block in modern medicinal and agrochemical development.[1] Its unique substitution pattern, featuring both chloro and fluoro groups, imparts desirable physicochemical properties to target molecules but also presents significant synthetic challenges. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection and rationale behind the choice of starting materials. We will dissect two principal pathways: the diazotization of 3-fluoro-4-aminopyridine via the Sandmeyer reaction and direct synthesis through halogen exchange (HALEX) reactions. For each route, we will explore the upstream synthesis of key precursors, provide detailed, field-tested protocols, and explain the underlying chemical principles that govern these transformations. This document is designed to equip researchers and process chemists with the necessary knowledge to make informed decisions on synthetic strategy based on factors such as starting material availability, scalability, and overall efficiency.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a cornerstone of pharmaceutical sciences, present in a multitude of approved drugs. The introduction of halogen atoms, particularly fluorine, is a well-established strategy to modulate properties such as metabolic stability, binding affinity, and membrane permeability. This compound serves as a versatile intermediate, allowing for subsequent functionalization through nucleophilic aromatic substitution (SNAr) at the C4 position, which is activated by the electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom.[2] The C3-fluorine remains a robust substituent that can enhance biological activity. Given its utility, the development of efficient and reliable synthetic routes from accessible starting materials is of paramount importance for drug discovery and development programs.

Route 1: The Sandmeyer Reaction Pathway from an Aminopyridine Precursor

The Sandmeyer reaction is a classic and robust transformation for converting an aromatic amino group into a halide via a diazonium salt intermediate.[3][4] This method is particularly valuable for installing substitution patterns that are not readily achievable through direct electrophilic or nucleophilic substitution.[5] The immediate precursor for this route is 3-fluoro-4-aminopyridine.

Core Starting Material: 3-Fluoro-4-aminopyridine

The success of the Sandmeyer approach hinges on the efficient preparation of its key starting material, 3-fluoro-4-aminopyridine. We will explore a highly effective upstream synthesis starting from a pyridine N-oxide derivative, which leverages the N-oxide functionality to direct substitution patterns that are otherwise challenging.

Upstream Synthesis of 3-Fluoro-4-aminopyridine

The synthesis of meta-fluorinated pyridines is notoriously difficult due to the electronic properties of the pyridine ring.[6][7] A powerful strategy involves the use of a pyridine N-oxide, which alters the ring's reactivity, making the C3 position more susceptible to nucleophilic attack.[6][8] The most effective route proceeds from 3-bromo-4-nitropyridine N-oxide.

Logical Workflow for 3-Fluoro-4-aminopyridine Synthesis

G cluster_0 Upstream Synthesis of Key Intermediate A 3-Bromo-4-nitropyridine N-oxide B Nucleophilic Fluorination (TBAF, DMSO) A->B Step 1 C 3-Fluoro-4-nitropyridine N-oxide B->C D Catalytic Hydrogenation (Pd/C, H2) C->D Step 2 E 3-Fluoro-4-aminopyridine D->E G A Ar-NH2 (3-Fluoro-4-aminopyridine) B Diazotization (NaNO2, HCl) A->B C Ar-N2+ Cl- (Diazonium Salt) B->C D Single Electron Transfer (CuCl) C->D E [Ar•] + N2 + [CuCl2] D->E F Atom Transfer E->F G Ar-Cl (this compound) + CuCl F->G

References

Electronic Properties of Substituted Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Fluorine Advantage in Pyridine Scaffolds

The strategic incorporation of fluorine into pyridine rings represents a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique electronic properties of fluorine—its high electronegativity and small van der Waals radius—impart profound changes to the physicochemical characteristics of the parent heterocycle. These modifications can dramatically influence molecular interactions, metabolic stability, membrane permeability, and binding affinity to biological targets.[1][4][5] This guide provides an in-depth exploration of the electronic properties of substituted fluoropyridines, offering a framework for understanding and harnessing these effects in the design of novel therapeutics and functional materials. We will delve into the fundamental principles governing these properties, the experimental and computational methodologies for their characterization, and their practical applications in drug discovery and beyond.

PART 1: The Fundamental Electronic Influence of Fluorine Substitution

The introduction of fluorine into a pyridine ring induces significant perturbations in the electron distribution of the aromatic system. This section will elucidate the key electronic effects at play.

1.1 Inductive and Resonance Effects

Fluorine's extreme electronegativity exerts a powerful electron-withdrawing inductive effect (-I) on the pyridine ring. This effect decreases the electron density of the ring system, influencing the acidity of ring protons and the basicity of the nitrogen atom. The position of fluorine substitution dictates the magnitude of this effect at different points in the ring.

Simultaneously, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (+R effect). However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this resonance effect is generally weaker than the inductive effect. The interplay between these two opposing effects is crucial in determining the overall electronic character of the fluoropyridine.

1.2 Molecular Orbital Contributions and "Fluoromaticity"

Quantum chemical calculations have revealed that the addition of fluorine atoms to an aromatic ring introduces a new set of π-bonding and antibonding orbitals.[6][7] This phenomenon, termed "fluoromaticity," can lead to further stabilization of the aromatic ring, resulting in shorter bond lengths and increased resistance to addition reactions.[6][7] The number and position of fluorine substituents determine the extent of this stabilization.[6]

1.3 Impact on pKa and Lipophilicity

The electronic modifications induced by fluorine substitution directly impact two critical physicochemical properties in drug design: pKa and lipophilicity.

  • pKa: The strong electron-withdrawing nature of fluorine generally decreases the basicity of the pyridine nitrogen, leading to a lower pKa of the corresponding pyridinium ion.[8] This can be a desirable attribute for avoiding off-target interactions or improving oral bioavailability. The extent of the pKa shift is dependent on the number and position of the fluorine substituents.

  • Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4][8] However, the relationship between fluorination and lipophilicity is not always straightforward and can be influenced by the specific substitution pattern.[8]

PART 2: Characterization of Electronic Properties

A comprehensive understanding of the electronic properties of substituted fluoropyridines relies on a combination of experimental and computational techniques. This section details the key methodologies employed in the field.

2.1 Spectroscopic Techniques

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of fluoropyridines.[9]

  • ¹H NMR: The chemical shifts of the ring protons are sensitive to the electron density of the carbon atoms to which they are attached. Fluorine substitution generally leads to a downfield shift of adjacent protons due to the deshielding effect of the electronegative fluorine atom.[10][11][12]

  • ¹³C NMR: The ¹³C chemical shifts provide direct information about the electron density at the carbon atoms of the pyridine ring. The carbon atom directly attached to fluorine experiences a significant downfield shift, while other ring carbons also show measurable changes.[13]

  • ¹⁹F NMR: ¹⁹F NMR is particularly informative, as the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. This allows for the subtle differentiation of various fluorinated compounds and provides insights into intermolecular interactions.[9]

  • ¹⁵N NMR: The chemical shift of the pyridine nitrogen is a direct measure of its electron density and is therefore a valuable indicator of the electronic effects of substituents.[9]

Experimental Protocol: Acquiring High-Resolution NMR Spectra of a Substituted Fluoropyridine

  • Sample Preparation: Dissolve 5-10 mg of the purified fluoropyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.[9] The choice of solvent is critical, as it can influence chemical shifts.[9]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Reference the spectrum to an external standard (e.g., CFCl₃).

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

2.1.2 Vibrational Spectroscopy (FT-IR and Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The frequencies of the ring stretching and bending modes are sensitive to changes in bond strength and electron distribution caused by fluorine substitution.[14]

2.1.3 X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[15] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering valuable insights into the electronic and steric effects of fluorine substitution.[16][17][18]

Experimental Workflow: Single-Crystal X-ray Diffraction Analysis

G cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Visualization A Synthesize & Purify Compound B Grow Single Crystals (e.g., slow evaporation, vapor diffusion) A->B C Select a High-Quality Crystal B->C D Mount Crystal on Diffractometer C->D E Collect Diffraction Data (Monochromatic X-ray source) D->E F Process Data (Integration, Scaling, Absorption Correction) E->F G Solve the Structure (e.g., Direct Methods) F->G H Refine the Structure (Least-squares refinement) G->H I Analyze Geometric Parameters (Bond lengths, angles) H->I J Visualize Molecular Structure I->J

Caption: Workflow for X-ray Crystallography Analysis.

2.2 Computational Chemistry

Quantum chemical calculations are indispensable for a deeper understanding of the electronic properties of fluoropyridines.[19][20][21]

2.2.1 Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of molecules. It can be used to predict a variety of properties, including:

  • Molecular orbital energies and shapes[14]

  • Electron density distribution and electrostatic potential maps[14]

  • NMR and vibrational spectra

  • Reaction energies and activation barriers

2.2.2 Hammett Parameters

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The Hammett substituent constant (σ) quantifies the electronic effect of a substituent. Theoretical calculations can be used to predict Hammett parameters for novel fluoropyridine derivatives.[22][23][24]

Table 1: Calculated Hammett (σ) Values for Selected Pyridyl Groups

Substituent Groupσ (mean value)
2-pyridyl0.71[24][25]
3-pyridyl0.55[24][25]
4-pyridyl0.94[24][25]
2-pyridinium3.11[24][25]
3-pyridinium2.10[24][25]
4-pyridinium2.57[24][25]
PART 3: Applications in Drug Discovery and Development

The unique electronic properties of substituted fluoropyridines have made them valuable scaffolds in drug discovery.[1][3]

3.1 Modulation of Pharmacokinetic and Pharmacodynamic Properties
  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[4]

  • Binding Affinity: The altered electronic distribution and conformational preferences of fluoropyridines can lead to enhanced binding affinity and selectivity for the target protein.[1][18]

  • Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross biological membranes, including the blood-brain barrier.[4]

Logical Relationship: Fluorine Substitution to Improved Drug Properties

G A Fluorine Substitution on Pyridine Ring B Altered Electronic Properties (-I, +R effects, Fluoromaticity) A->B C Modulated Physicochemical Properties (pKa, Lipophilicity) B->C D Improved Pharmacokinetics (Metabolic Stability, Permeability) C->D E Enhanced Pharmacodynamics (Binding Affinity, Selectivity) C->E F Optimized Drug Candidate D->F E->F

Caption: Impact of Fluorine on Drug Properties.

3.2 Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging.[26][27][28] The development of efficient methods for the radiosynthesis of [¹⁸F]fluoropyridines has enabled the creation of novel PET radiotracers for in vivo imaging of biological targets.[26][29][30] This technology plays a crucial role in drug development by allowing for the non-invasive assessment of drug distribution, target engagement, and pharmacodynamics.[30] A notable example is the cardiac PET radiotracer Flurpiridaz F-18.[31]

Experimental Workflow: Synthesis of an [¹⁸F]Fluoropyridine Radiotracer

G cluster_0 ¹⁸F-Fluoride Production cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation cluster_3 Quality Control A Cyclotron Production of [¹⁸F]F⁻ B Trapping & Elution of [¹⁸F]F⁻ A->B C Azeotropic Drying of [¹⁸F]F⁻ with K₂CO₃/K₂₂₂ B->C D Reaction with Precursor (e.g., nitropyridine) C->D E Solid-Phase Extraction (SPE) or HPLC Purification D->E F Formulation in a Biocompatible Buffer E->F G Measurement of Radiochemical Purity & Specific Activity F->G H Sterility & Endotoxin Testing G->H

Caption: General Workflow for [¹⁸F]Fluoropyridine Synthesis.

PART 4: Synthetic Strategies

The ability to synthesize a wide range of substituted fluoropyridines is crucial for exploring their structure-activity relationships.

4.1 Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions are a common method for introducing fluorine into a pyridine ring.[32][33] This typically involves the reaction of a chloropyridine or nitropyridine precursor with a fluoride source, such as potassium fluoride or cesium fluoride. The reactivity of the pyridine ring towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups.

4.2 Late-Stage Fluorination

Recent advances in synthetic methodology have enabled the direct C-H fluorination of pyridine rings, allowing for the introduction of fluorine at a late stage in a synthetic sequence.[32] This is particularly advantageous in drug discovery as it allows for the rapid generation of fluorinated analogs of a lead compound.

Conclusion

Substituted fluoropyridines represent a privileged class of molecules with tunable electronic properties that can be exploited to address key challenges in drug discovery and materials science. A thorough understanding of the interplay between inductive and resonance effects, molecular orbital contributions, and the resulting impact on physicochemical properties is essential for the rational design of novel fluoropyridine-containing compounds. The combination of advanced spectroscopic, crystallographic, and computational techniques provides a powerful toolkit for characterizing these properties and guiding synthetic efforts. As our ability to synthesize and analyze these fascinating molecules continues to evolve, so too will their impact on science and medicine.

References

Natural occurrence and synthesis of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence and Synthesis of Fluorinated Pyridines

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorine in Pyridine Chemistry

The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry, present in a multitude of bioactive compounds.[1] The strategic incorporation of fluorine into this privileged heterocycle has become a transformative tool for molecular design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical characteristics.[1][2] This often translates into enhanced metabolic stability, increased bioavailability through improved membrane permeability, and stronger binding affinity to biological targets.[1][3][4] Consequently, fluorinated pyridines are integral to a wide array of pharmaceuticals and next-generation agrochemicals.[3][5][6]

This guide provides a comprehensive overview of the natural occurrence of fluorinated pyridines, a topic marked by its scarcity, and delves into the diverse and sophisticated synthetic methodologies that have been developed to construct these valuable molecules. We will explore the causality behind various synthetic strategies, from classical halogen exchange reactions to modern late-stage C-H functionalization, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Rarity of Fluorine in Nature

Nature has demonstrated a striking reluctance to incorporate fluorine into its biochemical pathways, despite the element's abundance in the Earth's crust. The biosynthesis of a carbon-fluorine bond is an exceedingly rare event, limited to a handful of plant species and microorganisms.[7] The most well-known fluorinated natural product is fluoroacetate, a potent toxin found in certain tropical and subtropical plants.[8] Its biosynthesis involves a fluorinase enzyme, which catalyzes the reaction between a fluoride ion and S-adenosyl-L-methionine (SAM).[8] Another rare example is the antibiotic 4-fluorothreonine, isolated from the bacterium Streptomyces cattleya.[8]

To date, there have been no confirmed reports of naturally occurring fluorinated pyridine compounds. The enzymatic machinery for the selective fluorination of such a specific aromatic heterocycle does not appear to have evolved.[9][10] This natural scarcity underscores the critical role of synthetic chemistry in providing access to this important class of molecules for scientific exploration and application.

Part 2: Synthetic Methodologies for Fluorinated Pyridines

The synthesis of fluorinated pyridines can be broadly categorized into two main approaches: the direct fluorination of a pre-formed pyridine ring and the construction of the pyridine ring using fluorinated building blocks. The choice of strategy is often dictated by the desired substitution pattern, the required scale, and the stage at which fluorine is introduced.

Direct Fluorination of the Pyridine Ring

Introducing a fluorine atom directly onto an existing pyridine core is an atom-economical approach, particularly valuable for the late-stage functionalization of complex molecules.

2.1.1 Nucleophilic Aromatic Substitution (SₙAr)

The Nucleophilic Aromatic Substitution (SₙAr) of halopyridines, often termed the Halex (Halogen Exchange) reaction, is a robust and industrially significant method. This reaction relies on the displacement of a leaving group, typically chlorine, from an electron-deficient pyridine ring by a nucleophilic fluoride source, such as potassium fluoride (KF).

The reactivity of the halopyridine is paramount. The pyridine ring must be activated by the ring nitrogen and, ideally, other electron-withdrawing groups. Consequently, chloro-substituents at the 2- and 4-positions are readily displaced, while 3-chloropyridines are significantly less reactive.

Typical Protocol: Synthesis of 2-Fluoropyridine from 2-Chloropyridine

  • Preparation: A high-pressure autoclave is charged with 2-chloropyridine and anhydrous potassium fluoride (spray-dried KF is often preferred for its high surface area).

  • Solvent: A high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, is added. Phase-transfer catalysts (e.g., quaternary ammonium salts) can be used to enhance the solubility and reactivity of the fluoride salt.

  • Reaction: The mixture is heated to high temperatures (typically 150-250 °C) for several hours. The reaction progress is monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield 2-fluoropyridine.[11]

2.1.2 Electrophilic Fluorination

Direct fluorination of the pyridine C-H bond with an electrophilic fluorine source ("F⁺") is challenging due to the inherent electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic attack. However, several strategies have been developed to overcome this limitation.

  • Fluorination of Activated Pyridines: Pyridines bearing strong electron-donating groups, such as amino groups, can be sufficiently activated to react with electrophilic fluorinating reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction often shows high regioselectivity.[12][13]

  • Fluorination of Dihydropyridines: A two-step approach involves the initial formation of a more electron-rich dihydropyridine intermediate, which can then be fluorinated with an electrophilic reagent. Subsequent elimination of hydrogen fluoride re-aromatizes the ring to yield the fluorinated pyridine.[14][15][16]

Table 1: Comparison of Electrophilic Fluorination Approaches

MethodSubstrateReagentTypical ConditionsAdvantageLimitation
Activated Pyridine2-Aminopyridine derivativesSelectfluor®Aqueous or organic solvent, room temp.Mild conditions, high regioselectivityRequires electron-donating group
Dihydropyridine Route1,2-DihydropyridinesSelectfluor®Acetonitrile, room temp.Access to otherwise difficult isomersRequires multi-step sequence
2.1.3 C-H Activation and Late-Stage Fluorination

A paradigm shift in the synthesis of fluorinated heterocycles has been the development of methods for the direct, site-selective conversion of C-H bonds to C-F bonds. This is particularly powerful for "late-stage fluorination" (LSF), where fluorine is introduced at the final stages of a complex synthesis, allowing for rapid generation of analogues for structure-activity relationship (SAR) studies.[17][18][19]

A seminal method developed by Hartwig and co-workers utilizes silver(II) fluoride (AgF₂) to achieve highly selective fluorination of pyridines and diazines at the C-H bond adjacent to the ring nitrogen (the C2 position).[20][21] The reaction is inspired by the classic Chichibabin amination and proceeds under remarkably mild conditions.[20]

Diagram: General Workflow for Late-Stage C-H Fluorination

G cluster_0 Late-Stage C-H Fluorination Strategy ComplexMolecule Complex Pyridine-Containing Molecule Fluorination C-H Fluorination (e.g., AgF₂) ComplexMolecule->Fluorination Selective C2-H activation FluoroAnalog 2-Fluoro Analog Fluorination->FluoroAnalog SNAr Nucleophilic Aromatic Substitution (SNAr) DiverseAnalogs Diverse Functionalized Analogs SNAr->DiverseAnalogs FluoroAnalog->SNAr Displace Fluoride with Nucleophile (Nu⁻)

Caption: Workflow for late-stage diversification via C-H fluorination/SₙAr.

Experimental Protocol: AgF₂-Mediated C-H Fluorination of 3-Phenylpyridine [22]

  • Safety Note: Silver(II) fluoride is a powerful oxidizing agent and is sensitive to moisture. Handle it quickly in the air and store it in a desiccator.[22]

  • Reaction Setup: In a glovebox or under an inert atmosphere, a vial is charged with 3-phenylpyridine (1.0 equiv) and AgF₂ (2.5 equiv).

  • Solvent Addition: Anhydrous acetonitrile is added, and the vial is sealed.

  • Reaction: The resulting black suspension is stirred vigorously at room temperature. The reaction is typically complete within 1-2 hours and can be monitored by TLC or GC-MS.

  • Workup: The reaction mixture is filtered through a pad of Celite to remove silver salts, and the filter cake is washed with ethyl acetate. The combined filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford 2-fluoro-3-phenylpyridine.[22]

Synthesis from Fluorinated Building Blocks

This "bottom-up" approach involves constructing the pyridine ring from smaller, pre-fluorinated precursors. This strategy is often used for producing isomers that are inaccessible through direct fluorination or for the large-scale synthesis of key intermediates.

2.2.1 Trifluoromethylpyridines (TFMPs)

Trifluoromethylpyridines are a critical class of compounds, especially in the agrochemical industry.[3][5][23][24] The powerful electron-withdrawing nature and high lipophilicity of the -CF₃ group often impart desirable properties to the final product.[3]

A common industrial synthesis for TFMPs starts with a picoline (methylpyridine) derivative. The methyl group is exhaustively chlorinated to a trichloromethyl (-CCl₃) group, which is then converted to the trifluoromethyl (-CF₃) group via a halogen exchange reaction using hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[23][25]

Diagram: Industrial Synthesis of a Trifluoromethylpyridine Intermediate

G Start 3-Picoline Chlorination1 Chlorination of Ring Start->Chlorination1 Intermediate1 2-Chloro-5-methylpyridine Chlorination1->Intermediate1 Chlorination2 Side-chain Chlorination (Cl₂, UV light) Intermediate1->Chlorination2 Intermediate2 2-Chloro-5-(trichloromethyl)pyridine Chlorination2->Intermediate2 Fluorination Halogen Exchange (HF, vapor phase) Intermediate2->Fluorination Product 2-Chloro-5-(trifluoromethyl)pyridine (Key Intermediate) Fluorination->Product

Caption: Synthetic route to a key trifluoromethylpyridine intermediate.

2.2.2 Ring Construction Strategies

More complex fluorinated pyridines can be assembled through cycloaddition or condensation reactions using fluorinated synthons. For instance, Rh(III)-catalyzed C-H functionalization has been employed to construct multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[26][27] This method provides access to a substitution pattern that is challenging to achieve via other routes.

Table 2: Summary of Key Synthetic Strategies for Fluorinated Pyridines

StrategyMethodKey ReagentsPosition(s) FluorinatedKey Advantage
Direct Fluorination Nucleophilic (SₙAr)KF, CsF2- and 4-Scalable, industrially proven
ElectrophilicSelectfluor®, NFSIVariable (often C3/C5)Mild conditions for activated rings
C-H ActivationAgF₂2-Excellent for late-stage functionalization
Building Blocks Halex on Side ChainHF, SbF₃Trifluoromethyl groupRobust, large-scale production
Ring SynthesisFluorinated oximes, alkynes3-Access to complex substitution patterns

Conclusion and Future Outlook

While nature has eschewed the use of fluorinated pyridines, synthetic chemists have developed a powerful and diverse toolkit to access these valuable compounds. Classical methods like the Halex reaction remain the workhorses of industrial production, while modern C-H activation techniques have revolutionized the ability to perform late-stage fluorination, accelerating drug discovery programs.

Future research will likely focus on developing more efficient and sustainable catalytic methods for direct C-H fluorination, expanding the scope to all positions on the pyridine ring with predictable regioselectivity. The development of novel fluorinated building blocks and their application in innovative ring-forming strategies will continue to push the boundaries of what is possible. As our understanding of the intricate effects of fluorine on biological systems grows, the demand for precise and versatile methods to synthesize fluorinated pyridines will undoubtedly increase, solidifying their role as essential components in the development of future medicines and agrochemicals.

References

Methodological & Application

The Versatile Virtuoso: 4-Chloro-3-fluoropyridine as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and functionalized heterocyclic scaffolds is a paramount approach for modulating the physicochemical and pharmacological properties of bioactive molecules. Among the plethora of available building blocks, 4-Chloro-3-fluoropyridine has emerged as a particularly valuable and versatile intermediate. Its unique electronic and steric attributes, arising from the synergistic interplay of the pyridine nitrogen and the two halogen substituents, render it a highly reactive and regioselective substrate for a variety of pivotal cross-coupling and substitution reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective and safe utilization. This compound is a colorless to pale yellow liquid with a pungent odor, and its key properties are summarized below.[1]

PropertyValueReference
CAS Number 2546-56-7[1]
Molecular Formula C₅H₃ClFN[1]
Molecular Weight 131.54 g/mol [1]
Boiling Point 139 °C
Density 1.333 g/mL at 25 °C
pKa 1.93 ± 0.10 (Predicted)

Safety and Handling: this compound is a flammable liquid and vapor and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry place away from heat and open flames.

The Art of Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[2] this compound serves as an excellent substrate for these reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position. The electron-withdrawing nature of the pyridine ring and the fluorine atom facilitates the oxidative addition of the palladium catalyst to the C-Cl bond.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Aryl-Pd(II)-X Ar-Pd(II)L₂-Cl Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-R Ar-Pd(II)L₂-R' Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive_Elimination Product Ar-R' Reductive_Elimination->Product Product->Pd(0)Ln Catalyst Regeneration Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Boronic_Acid R'-B(OR)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Synthesis of 4-Aryl-3-fluoropyridines

This protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The use of a suitable palladium catalyst and ligand is crucial for achieving high yields, especially with the less reactive chloro-substituent.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add this catalyst/ligand mixture to the reaction flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/H₂O mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-3-fluoropyridine.

Forging Carbon-Nitrogen Bonds: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and general method for the formation of C-N bonds.[3][4] this compound is an excellent substrate for this reaction, allowing for the introduction of a diverse range of primary and secondary amines at the 4-position. This transformation is particularly valuable in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the active catalyst.

Buchwald_Hartwig_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Aryl-Pd(II)-X Ar-Pd(II)L₂-Cl Oxidative_Addition->Aryl-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation Amido_Complex [Ar-Pd(II)L₂(NR¹R²)] Amine_Coordination->Amido_Complex Reductive_Elimination Reductive_Elimination Product Ar-NR¹R² Reductive_Elimination->Product Product->Pd(0)Ln Catalyst Regeneration Aryl_Halide This compound Aryl_Halide->Oxidative_Addition Amine HNR¹R² Amine->Amine_Coordination Base Base Base->Amine_Coordination

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Validated Protocol: Synthesis of 4-Amino-3-fluoropyridines

This protocol outlines a general and efficient method for the Buchwald-Hartwig amination of this compound with a range of primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • NaOtBu (1.5 equivalents)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.5 mmol).

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.015 mmol) and XPhos (0.03 mmol) and add this to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 4-amino-3-fluoropyridine derivative.

Harnessing Regioselectivity: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution (SₙAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. In this compound, the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the pyridine nitrogen and the adjacent fluorine atom. This allows for the selective displacement of the chloride ion by a variety of nucleophiles, including alkoxides, thiolates, and amines, often under milder conditions than the corresponding cross-coupling reactions.

Understanding the Regioselectivity

The regioselectivity of SₙAr reactions on this compound is primarily governed by the electronic effects of the substituents. The pyridine nitrogen and the fluorine at C3 strongly withdraw electron density from the ring, making the C4 position the most electrophilic and thus the most susceptible to nucleophilic attack. The formation of a stabilized Meisenheimer intermediate is a key step in this process.

SNAr_Mechanism Substrate This compound Nucleophile_Attack Nucleophilic Attack Meisenheimer_Intermediate Meisenheimer Intermediate Nucleophile_Attack->Meisenheimer_Intermediate Chloride_Elimination Chloride Elimination Product 4-Substituted-3-fluoropyridine Chloride_Elimination->Product Nucleophile Nu⁻ Nucleophile->Nucleophile_Attack

Figure 3: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Exemplary Protocol: Synthesis of 4-Alkoxy-3-fluoropyridines

This protocol details the synthesis of 4-alkoxy-3-fluoropyridines via an SₙAr reaction with alkoxides. This method is generally high-yielding and proceeds under relatively mild conditions.

Materials:

  • This compound

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide, 1.5 equivalents) or alcohol and a strong base (e.g., NaH)

  • Anhydrous solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the sodium alkoxide (1.5 mmol) and anhydrous THF (5 mL). If using an alcohol, add the alcohol (1.5 mmol) followed by the portion-wise addition of NaH (1.5 mmol) at 0 °C.

  • Add this compound (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) as needed.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Upon completion, carefully quench the reaction with water (10 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkoxy-3-fluoropyridine.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The synthetic versatility of this compound has positioned it as a key building block in the development of numerous pharmaceutical agents.[5][6] The 3-fluoropyridine motif is a common feature in many bioactive molecules, contributing to enhanced metabolic stability, binding affinity, and bioavailability.

Notably, derivatives of this compound are crucial intermediates in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.[5] For instance, this scaffold is utilized in the synthesis of compounds targeting Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in a range of diseases including neurodegenerative disorders, diabetes, and cancer.[1][7][8][9][10][11]

Drug_Discovery_Workflow Building_Block This compound Suzuki Suzuki-Miyaura Coupling Building_Block->Suzuki Buchwald Buchwald-Hartwig Amination Building_Block->Buchwald SNAr SNAr Building_Block->SNAr Intermediates Diverse Functionalized 3-Fluoropyridines Suzuki->Intermediates Buchwald->Intermediates SNAr->Intermediates SAR Structure-Activity Relationship Studies Intermediates->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Figure 4: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its unique combination of a reactive chloro-substituent, an activating fluoro-group, and the inherent properties of the pyridine ring provides a versatile platform for the construction of complex and medicinally relevant molecules. The robust and reliable protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution detailed herein offer researchers a solid foundation for leveraging the full synthetic potential of this invaluable building block. As the quest for novel therapeutics continues, the importance of such versatile and strategically designed intermediates will undoubtedly continue to grow.

References

Application Notes and Protocols: The Strategic Use of 4-Chloro-3-fluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Value Proposition of Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties of fluorine—its small atomic radius, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity (logP), binding affinity, and membrane permeability.[1][4][5] Among fluorinated heterocycles, pyridine derivatives are particularly prominent, appearing in a multitude of FDA-approved drugs.[3]

4-Chloro-3-fluoropyridine (CAS: 2546-56-7) has emerged as an exceptionally valuable building block for drug discovery programs.[1][6] Its structure presents medicinal chemists with two distinct halogen handles, offering a versatile platform for sequential and regioselective functionalization. The electron-deficient nature of the pyridine ring, further enhanced by the two halogen substituents, activates the molecule for key chemical transformations used to build complex molecular architectures for therapeutic agents, particularly in oncology and for central nervous system disorders.[1][4][6]

This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed, field-proven protocols for its most critical applications.

Compound Profile and Safety

Physicochemical Data

A summary of the key properties of this compound is presented below. This data is essential for reaction planning, safety assessment, and analytical characterization.

PropertyValueReference(s)
CAS Number 2546-56-7[6][7]
Molecular Formula C₅H₃ClFN[6][7]
Molecular Weight 131.54 g/mol [7]
Appearance Colorless to pale yellow liquid[6][8]
Density 1.333 g/mL at 25 °C
Flash Point 28 °C (82.4 °F) - closed cup
Solubility Soluble in common organic solvents; insoluble in water.[6]
Safety and Handling

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[6][7] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Store the compound under an inert atmosphere (e.g., Argon) at 2-8°C. Always consult the latest Safety Data Sheet (SDS) before use.

Key Synthetic Transformations and Protocols

The utility of this compound stems from the differential reactivity of its C-Cl and C-F bonds, allowing for selective chemical modifications. The two most powerful transformations are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. The pyridine nitrogen acts as an electron sink, activating the C-2 and C-4 positions towards attack by nucleophiles. In this compound, the chlorine atom at the C-4 position is the primary site for this transformation. This reaction is widely used to install amine, ether, and thioether linkages, which are prevalent in biologically active molecules.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and stabilize the charged Meisenheimer intermediate, accelerating the reaction.

  • Base: A mild, non-nucleophilic base such as K₂CO₃ or DIPEA is required to neutralize the acid (e.g., HCl) formed during the reaction with amine nucleophiles, driving the equilibrium towards the product.

  • Temperature: Moderate heating is often necessary to overcome the activation energy of the reaction but should be controlled to prevent side reactions or degradation.

Experimental Protocol: SNAr with a Primary Amine

This protocol provides a general method for the substitution of the 4-chloro group with a generic primary amine (R-NH₂).

Materials:

  • This compound (1.0 eq)

  • Primary Amine (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (to make a ~0.5 M solution).

  • Reagent Addition: Add the primary amine (1.1 eq) to the solution, followed by the addition of anhydrous potassium carbonate (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3-fluoropyridine derivative.

Workflow Visualization: SNAr Protocol

SNAr_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep Combine this compound, Amine, K2CO3, and DMF in reaction vessel. react Heat mixture to 80-100 °C. Monitor by TLC/LC-MS. prep->react Inert Atmosphere workup Aqueous Workup & Extraction react->workup Upon Completion purify Column Chromatography workup->purify product Final Product: 4-Amino-3-fluoropyridine purify->product

Caption: General workflow for SNAr reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[9][10] For this compound, this reaction is highly regioselective. The palladium catalyst preferentially inserts into the C-Cl bond over the much stronger and less reactive C-F bond.[11] This allows for the precise installation of aryl or heteroaryl groups at the C-4 position, a key step in the synthesis of many kinase inhibitors and other targeted therapies.

Causality Behind Experimental Choices:

  • Catalyst System: The C-Cl bond is notoriously difficult to activate compared to C-Br or C-I bonds.[10][11] Success hinges on using a highly active catalyst system. This typically involves a palladium(0) precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) that facilitates the oxidative addition step.[9][11]

  • Base: A strong base, often K₃PO₄ or Cs₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[9]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. Water aids in dissolving the base and facilitates the transmetalation step.[9]

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) and add this solid mixture to the Schlenk tube.

  • Degassing: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, add water, and separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 4-aryl-3-fluoropyridine.

Workflow Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-Cl pd0->pd2_complex R-Cl oa_label Oxidative Addition pd2_trans R-Pd(II)L2-R' pd2_complex->pd2_trans R'-B(OH)2 (Base) tm_label Transmetalation pd2_trans->pd0 product R-R' pd2_trans->product re_label Reductive Elimination

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

Application in Drug Discovery: A Structural Motif of Significance

The 4-substituted-3-fluoropyridine core, readily assembled using the protocols described above, is a privileged scaffold in medicinal chemistry. While specific drug candidates directly citing this compound as a starting material are often proprietary, the structural motif is highly relevant. For example, the kinase inhibitor Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, highlighting the utility of the chloro-substituent ortho to an electron-withdrawing group in a key pharmacophore that binds to kinase targets.[12] The substitution pattern allows for precise vectoral projection of substituents into protein binding pockets.

The ability to selectively perform SNAr at the 4-position followed by Suzuki coupling (or vice versa, depending on the desired synthetic route) enables the rapid generation of diverse chemical libraries. This strategy is frequently employed in hit-to-lead and lead optimization campaigns to fine-tune a compound's Structure-Activity Relationship (SAR) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its well-differentiated halogen substituents enable selective and high-yielding functionalization through cornerstone reactions like Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling. The protocols outlined in this guide provide a robust foundation for researchers to leverage this reagent in the synthesis of novel and complex molecular entities, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes & Protocols: The Strategic Role of 4-Chloro-3-fluoropyridine in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and target specificity.[1][2] Pyridine-based compounds, in particular, are integral to a wide array of fungicides, herbicides, and insecticides.[3][4] Within this class, halogenated pyridines serve as highly versatile intermediates.

This application note provides a detailed examination of 4-Chloro-3-fluoropyridine as a key building block in agrochemical synthesis. We will explore the chemical principles that make this intermediate valuable and provide detailed protocols for its application in synthesizing high-value agrochemical motifs, with a specific focus on the aryloxyphenoxypropionate class of herbicides. The reactivity and synthetic pathways discussed are foundational for researchers and development professionals aiming to leverage fluorinated pyridines in the discovery of novel crop protection agents.

The Chemical Rationale: Why this compound?

The utility of this compound in synthesis stems from the specific electronic properties conferred by its halogen substituents.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient compared to benzene, which facilitates nucleophilic attack. The presence of the electronegative fluorine atom at the 3-position further withdraws electron density from the ring, significantly activating the chlorine atom at the 4-position for displacement. The chlorine atom itself is an excellent leaving group. This electronic arrangement makes the C4 position a prime target for reaction with a wide range of nucleophiles.

  • Enhanced Reactivity of Fluoropyridines: It is well-established that fluoropyridines undergo SNAr reactions much faster than their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[5] This heightened reactivity allows for milder reaction conditions, which is critical when working with complex molecules and sensitive functional groups.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Incorporating fluorine into a molecule can block sites of metabolic oxidation, leading to a longer half-life and improved bioavailability of the final agrochemical product in the field.

These principles are best illustrated through the synthesis of aryloxyphenoxypropionate herbicides, a critical class of agrochemicals used to control grassy weeds. The core of this synthesis involves the formation of a diaryl ether linkage via an SNAr reaction, a process for which this compound is an ideal starting material.

Core Application: Synthesis of Aryloxyphenoxypropionate Herbicides

The formation of a pyridyloxyphenoxy moiety is a key step in the synthesis of several potent herbicides. This is achieved by reacting a substituted chlorofluoropyridine with a hydroxyphenoxy derivative. While direct protocols for this compound are proprietary, we can detail a validated, analogous process for the synthesis of Clodinafop acid, the active parent acid of the herbicide Clodinafop-propargyl.[6][7] This synthesis utilizes a structurally similar intermediate, 5-Chloro-2,3-difluoropyridine, but the underlying chemical principle—nucleophilic displacement of a pyridine halogen by a phenoxide—is identical and directly applicable.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The fundamental transformation is the reaction of a phenoxide nucleophile with the electron-deficient chlorofluoropyridine ring. The phenoxide attacks the carbon atom bearing the leaving group (a halogen), proceeding through a negatively charged intermediate known as a Meisenheimer complex, before expelling the halide to form the stable diaryl ether product.

Caption: General SNAr mechanism for diaryl ether formation.

Protocol: Synthesis of Clodinafop Acid

This protocol is a representative synthesis adapted from published patent literature, demonstrating the formation of the critical pyridyloxyphenoxy linkage.[8][9]

Materials:

  • (R)-2-(4-hydroxyphenoxy)propionic acid (HPPA)

  • 5-Chloro-2,3-difluoropyridine

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Aprotic Polar Solvent (e.g., Dimethylformamide (DMF), Toluene, or Water)

  • Hydrochloric Acid (15%)

  • Deionized Water

Experimental Workflow:

Caption: Experimental workflow for the synthesis of Clodinafop acid.

Step-by-Step Procedure:

  • Salt Formation:

    • To a suitable reaction vessel equipped with a stirrer, condenser, and thermometer, add (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 eq) and the chosen solvent (e.g., water).

    • Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

    • Heat the reaction mixture to 30-60°C and stir until the acid has fully reacted to form the corresponding salt. This is evident by the dissolution of the starting material.

    • Rationale: This step is critical to deprotonate the phenolic hydroxyl group, generating the potent phenoxide nucleophile required for the subsequent SNAr reaction.[8]

  • Nucleophilic Aromatic Substitution (SNAr):

    • To the solution from Step 1, add 5-Chloro-2,3-difluoropyridine (1.0-1.2 eq).

    • Heat the reaction mixture to 70-100°C and maintain this temperature for 3-6 hours.[8][9]

    • Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the consumption of the starting material is complete (typically >99%).[8]

    • Rationale: Thermal energy is required to overcome the activation barrier for the SNAr reaction. Aprotic polar solvents help to solubilize the reactants and stabilize the charged intermediate.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If an organic solvent was used, remove it under reduced pressure.

    • Add water to the residue to dissolve the product salt.

    • Slowly add 15% hydrochloric acid while stirring vigorously to adjust the pH to approximately 3. This will protonate the carboxylate, causing the final acid product to precipitate out of the solution.[8]

    • Rationale: The product exists as a carboxylate salt in the basic reaction mixture. Acidification neutralizes the carboxylate, rendering the molecule insoluble in the aqueous medium and allowing for its isolation as a solid.

  • Purification:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

    • Dry the solid under vacuum at 50-60°C to a constant weight to yield the final product, Clodinafop acid.

Data Summary: Reaction Parameters

The following table summarizes typical reaction parameters and outcomes based on patent literature.

ParameterExample 1[9]Example 2[8]Example 3[10]
Base K₂CO₃Caustic Alkali (NaOH)Potassium Hydroxide
Solvent WaterWater & Aprotic Polar SolventToluene
Temperature 106°C70 - 100°C70 - 75°C
Reaction Time 3 hours~6 hours (until completion)8.5 hours
Yield 85.2%94.8 - 97.1%96% (for ester)
Purity (HPLC) 98.2%99.1 - 99.2%Not Specified

Further Synthetic Applications: Pro-Herbicide Formulation

The synthesized carboxylic acid (e.g., Clodinafop acid) is often not the final commercial product. It is frequently converted into an ester, known as a pro-herbicide, to enhance its uptake and translocation within the target weed.[9] For example, Clodinafop acid is esterified with propargyl alcohol to produce Clodinafop-propargyl.[7]

This transformation is typically achieved via a standard esterification reaction, where the acid is reacted with the desired alcohol (e.g., propargyl alcohol) in the presence of an acid catalyst or by converting the acid to an acyl chloride followed by reaction with the alcohol. This final step highlights the versatility of the intermediate acid, allowing for the synthesis of a diverse range of active ester forms.[9][10]

Conclusion

This compound and its structural isomers are powerful and versatile intermediates in agrochemical synthesis. Their unique electronic properties make them highly susceptible to nucleophilic aromatic substitution, enabling the efficient construction of the critical diaryl ether linkages found in many modern herbicides. The protocols and principles outlined in this note provide a foundational understanding for researchers and scientists to leverage these key building blocks in the development of next-generation crop protection solutions.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology has profound implications in drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is paramount. Within this context, 4-Chloro-3-fluoropyridine has emerged as a critical building block. The strategic placement of fluorine, a bioisostere of hydrogen, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[3] The presence of a chlorine atom provides a reactive handle for cross-coupling, making this scaffold highly valuable for introducing the fluoropyridyl moiety into target molecules.

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling using this compound, detailing the reaction mechanism, offering optimized protocols, and addressing common challenges to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][4] Understanding this mechanism is crucial for rational optimization of reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[4][5] The electron-withdrawing nature of the pyridine ring and the fluorine atom can facilitate this step.[6]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[7][8][9][10][11]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][12]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R R-B(OH)2 R-B(OH)2 Base Base R-B(OH)2->Base R-B(OH)3- R-B(OH)3- Base->R-B(OH)3- R-B(OH)3-->Transmetalation Ar-X This compound Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocols

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling of this compound. Due to the electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair, specialized conditions are often required.[5]

Protocol 1: General Conditions for Arylboronic Acids

This protocol is a robust starting point for coupling this compound with a variety of aryl- and heteroarylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

  • Buchwald ligand (e.g., SPhos, XPhos, RuPhos; 4 mol%)

  • K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), finely ground

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Experimental Workflow:

experimental_workflow start Starting Materials setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating and Stirring (e.g., 80-110 °C) setup->reaction monitoring Reaction Monitoring (TLC, GC/MS, LC/MS) reaction->monitoring workup Aqueous Workup monitoring->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Purified Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC/MS, or LC/MS until the starting material is consumed.[13]

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are air- and moisture-stable alternatives to boronic acids that can offer improved yields and reproducibility, especially with challenging substrates.[14]

Materials:

  • This compound (1.0 equiv)

  • Potassium aryltrifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (3 mol%)

  • RuPhos (6 mol%)

  • Na₂CO₃ (3.0 equiv)

  • Anhydrous, degassed Toluene/Water (10:1)

Procedure:

Follow the general procedure outlined in Protocol 1, substituting the boronic acid and base with the potassium aryltrifluoroborate and sodium carbonate, respectively. The reaction is typically heated to 100 °C.

Optimization and Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents; Inappropriate ligand or base.Use a fresh palladium source and anhydrous, finely ground base. Screen different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[15] Increase reaction temperature.
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) precatalyst not fully reduced.Thoroughly degas all solvents and maintain a strict inert atmosphere.[15] Use a Pd(0) source like Pd₂(dba)₃.
Protodeboronation Presence of water; Inappropriate base.Use anhydrous solvents and reagents. Consider using boronic esters or trifluoroborates which are more stable.[5]
Catalyst Deactivation Pyridine nitrogen coordinating to the palladium center.Employ bulky phosphine ligands to shield the palladium.[5]

Safety and Handling

This compound:

  • Flammable liquid and vapor.[16]

  • Causes skin and serious eye irritation.[16]

  • May cause respiratory irritation.[16]

  • Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]

Palladium Catalysts and Ligands:

  • Many palladium compounds and phosphine ligands are toxic and should be handled with care.

  • Avoid inhalation of dust and contact with skin and eyes.

Solvents and Reagents:

  • Many organic solvents are flammable and have associated health risks.

  • Bases such as K₃PO₄ and Cs₂CO₃ are irritants.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridines in Modern Chemistry

The substituted aminopyridine motif is a cornerstone in contemporary drug discovery, agrochemicals, and materials science.[1][2] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over classical methods that often require harsh conditions and exhibit limited substrate scope.[2][3] This palladium-catalyzed cross-coupling reaction provides a direct and efficient pathway to synthesize arylamines from aryl halides and a broad range of amine coupling partners.[4]

This guide provides a detailed technical overview and field-proven protocols for the Buchwald-Hartwig amination of 4-chloro-3-fluoropyridine, a challenging yet valuable heterocyclic building block. The presence of a chlorine atom, which is generally less reactive than bromine or iodine in oxidative addition, coupled with the electronic influence of the fluorine substituent and the pyridine nitrogen, necessitates a carefully optimized catalytic system.[5] These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel 3-fluoro-4-aminopyridine derivatives.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined organometallic transformations centered around a palladium catalyst.[2][3] The cycle is initiated by the formation of a catalytically active Pd(0) species, which is typically generated in situ from a palladium(II) precatalyst.

The key steps are as follows:

  • Oxidative Addition: The active L-Pd(0) complex reacts with the aryl halide (this compound) in the rate-determining step for aryl chlorides, forming a Pd(II) intermediate.[5]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.[6]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminopyridine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pdII_halide L-Pd(II)(Ar)Cl oxidative_addition->pdII_halide amine_coordination Amine Coordination & Deprotonation pdII_halide->amine_coordination + HNR'R'' - Base-H+Cl- pdII_amido L-Pd(II)(Ar)(NR'R'') amine_coordination->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR'R'' reductive_elimination->product

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Causality Behind Experimental Choices

The successful amination of an electron-deficient heteroaryl chloride like this compound hinges on the synergistic interplay of the catalyst, ligand, base, and solvent.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, pre-formed palladacycles (e.g., G3 or G4 precatalysts) are often preferred as they form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results, especially for challenging substrates.[5]

  • Ligand Selection: This is arguably the most critical parameter for aryl chloride amination. The oxidative addition of the C-Cl bond is kinetically challenging.[1] Bulky and electron-rich monodentate biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have proven to be highly effective.[7][8] These ligands stabilize the monomeric Pd(0) species and accelerate both the oxidative addition and the reductive elimination steps.[8]

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine-palladium complex, facilitating the formation of the key palladium-amido intermediate.[6] Sodium tert-butoxide (NaOtBu) is the most commonly employed and effective base for this purpose.[5] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures or more active catalyst systems.[5]

  • Solvent: The choice of solvent is crucial for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species. Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used.[5][9] Toluene is often a good starting point due to its high boiling point, which allows for a wider range of reaction temperatures.

Experimental Protocols

Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[10] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)

This protocol provides a robust starting point for the coupling of this compound with a range of secondary amines.

References

Navigating the Regiochemistry of Nucleophilic Aromatic Substitution on 4-Chloro-3-fluoropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, 3-fluoropyridine derivatives stand as privileged scaffolds, offering a unique combination of metabolic stability and modulated basicity. Among the precursors to these valuable structures, 4-chloro-3-fluoropyridine presents a fascinating case study in regioselective nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the factors governing these reactions and delivers field-proven protocols for the selective functionalization of this versatile building block. The strategic displacement of the chloro or fluoro substituents opens avenues for the synthesis of a diverse array of pharmaceutical intermediates.[1][2]

The Underlying Principles of Regioselectivity

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. In this compound, the presence of two halogen atoms, the ring nitrogen, and their relative positions create a nuanced electronic environment that dictates the site of nucleophilic substitution.

The regioselectivity of SNAr reactions on this substrate is a delicate interplay of two primary factors:

  • Leaving Group Ability: In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The carbon-halogen bond is broken in a subsequent, faster step. Consequently, the electronegativity of the halogen, which stabilizes the intermediate through inductive effects, plays a more significant role than its bond strength. The established order of leaving group reactivity in SNAr is F > Cl > Br > I. This counterintuitive trend is a cornerstone of SNAr chemistry on halogenated aromatics.[3]

  • Position of Activation: The pyridine nitrogen powerfully activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance. The C4 position, being para to the nitrogen, receives substantial electronic activation. The C3 position, being meta to the nitrogen, is significantly less activated.

In the case of this compound, the nucleophile is presented with a choice between attacking the C4 position, which bears a better leaving group (Cl) but is less activated by the adjacent fluorine, and the C3 position, which has a poorer leaving group (F) but is activated by the adjacent chlorine. However, the dominant activating factor is the pyridine nitrogen, which strongly favors attack at the C4 position.

Caption: Regioselectivity in SNAr of this compound.

Experimental evidence from related systems, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrates that under SNAr conditions (i.e., without a metal catalyst), nucleophilic attack preferentially occurs at the position most activated by the pyridine nitrogen.[4] For this compound, this is unequivocally the C4 position.

Application Notes and Protocols

The following protocols are designed as a robust starting point for the synthesis of 4-substituted-3-fluoropyridine derivatives. Optimization of temperature, reaction time, and stoichiometry of reagents may be necessary for specific substrates.

General Laboratory Safety

This compound is a flammable liquid and may cause skin and eye irritation.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of 4-Amino-3-fluoropyridine Derivatives via Reaction with Amines

The displacement of the C4-chloro group with amine nucleophiles is a common and efficient transformation. This protocol details the synthesis of N-aryl and N-alkyl-4-amino-3-fluoropyridines.

Rationale: The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to facilitate the dissolution of the reactants and stabilize the charged Meisenheimer intermediate. A base is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, heating is required to achieve a reasonable reaction rate.

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, NMP, or DMF, approx. 0.5 M), add the desired primary or secondary amine (1.1-1.5 eq.).

  • Add a non-nucleophilic base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 eq.).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-3-fluoropyridine derivative.

Protocol 2: Synthesis of 4-Alkoxy-3-fluoropyridine Derivatives via Reaction with Alcohols

The synthesis of 4-alkoxy-3-fluoropyridines is readily achieved by reacting this compound with the corresponding alcohol in the presence of a strong base.

Rationale: Alcohols are generally poor nucleophiles and require deprotonation to form the more nucleophilic alkoxide. A strong base, such as sodium hydride or sodium methoxide, is necessary to generate the alkoxide in situ. The reaction is typically performed in the corresponding alcohol as the solvent or in a polar aprotic solvent.

Experimental Protocol:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the desired alcohol (as solvent or in a polar aprotic solvent like THF or DMF).

  • Carefully add a strong base such as sodium hydride (NaH, 1.2 eq.) or use a pre-prepared solution of sodium methoxide in methanol.

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.0 eq.) to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography to yield the target 4-alkoxy-3-fluoropyridine.

Protocol 3: Synthesis of 4-Thio-3-fluoropyridine Derivatives via Reaction with Thiols

Thiolates are excellent nucleophiles and readily displace the C4-chloro group of this compound, often at room temperature.

Rationale: Thiols are more acidic than alcohols and can be deprotonated by milder bases like potassium carbonate. The high nucleophilicity of the resulting thiolate anion allows for rapid reaction, often at ambient temperature.

Experimental Protocol:

  • Dissolve the desired thiol (1.1 eq.) in a polar aprotic solvent such as DMF or acetonitrile (approx. 0.5 M).

  • Add a base such as potassium carbonate (K2CO3, 1.5 eq.) and stir the suspension for 15 minutes at room temperature.

  • To this mixture, add a solution of this compound (1.0 eq.) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be required for less reactive thiols.

  • Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over a drying agent, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography to obtain the desired 4-thio-3-fluoropyridine derivative.

Data Summary and Expected Outcomes

The following table summarizes the typical reaction conditions and expected outcomes for the SNAr reactions of this compound with representative nucleophiles. Yields are indicative and may vary depending on the specific substrate and optimization.

Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Yield (%)
N-Nucleophiles AnilineK2CO3DMSO100-12070-90
MorpholineDIPEANMP80-10075-95
O-Nucleophiles Sodium Methoxide-MethanolReflux60-85
PhenolNaHDMF80-10065-80
S-Nucleophiles ThiophenolK2CO3DMF25-5080-95
EthanethiolK2CO3Acetonitrile2585-98

Troubleshooting and Further Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more polar solvent, or employing a stronger base (for O- and S-nucleophiles). Ensure all reagents are anhydrous, especially when using moisture-sensitive bases like NaH.

  • Side Reactions: For reactions with bifunctional nucleophiles, protecting group strategies may be necessary to avoid unwanted side reactions.

  • Alternative Leaving Groups: While the C4-chloro group is the primary site of substitution, under forcing conditions or with specific catalytic systems, displacement of the C3-fluoro group could potentially occur. However, under the standard SNAr conditions described, high selectivity for the displacement of chlorine is expected.

By understanding the fundamental principles of regioselectivity and applying the robust protocols outlined in this guide, researchers can confidently and efficiently utilize this compound as a key building block for the synthesis of novel and diverse 3-fluoropyridine derivatives for applications in drug discovery and beyond.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a critical task in the synthesis of novel chemical entities. The pyridine nucleus, a privileged structure in medicinal chemistry, often requires precise substitution to modulate its physicochemical and pharmacological properties. 4-Chloro-3-fluoropyridine has emerged as a valuable building block, offering a handle for carbon-carbon and carbon-nitrogen bond formation at the 4-position, while the 3-fluoro substituent can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of these bonds. However, the successful coupling of chloropyridines, which are often more economical than their bromo- or iodo-counterparts, presents a greater challenge due to the strength of the C-Cl bond. This necessitates the use of highly active and specialized catalyst systems. This comprehensive guide provides an in-depth exploration of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound, supported by detailed experimental protocols and an analysis of the underlying mechanistic principles.

The Influence of the 3-Fluoro Substituent

The presence of a fluorine atom at the 3-position of the pyridine ring has a notable electronic impact on the reactivity of the C4-Cl bond. Fluorine is a highly electronegative atom, and its inductive electron-withdrawing effect (-I) deactivates the pyridine ring towards electrophilic substitution. However, in the context of palladium-catalyzed cross-coupling, this electron-withdrawing nature can be advantageous. It can render the C4 carbon more electrophilic, potentially facilitating the oxidative addition step, which is often the rate-determining step in the catalytic cycle. This electronic modulation is a key consideration in designing effective coupling strategies.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of biaryl and hetero-biaryl structures. For the coupling of the less reactive this compound, the choice of a highly active palladium catalyst and a suitable ligand is paramount to achieving efficient conversion.

Causality in Experimental Design
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. While Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species, Pd₂(dba)₃ is a direct source of Pd(0).

  • Ligand Selection: Due to the inertness of the C-Cl bond, bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are often required.[1] These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the overall catalytic cycle.

  • Base: A base is essential to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly employed. The choice of base can significantly impact the reaction rate and yield.[2]

  • Solvent: Aprotic polar solvents such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often in the presence of water, are typically used to ensure the solubility of the various reaction components.

Experimental Protocol: Synthesis of 4-Aryl-3-fluoropyridines

Reaction Scheme:

Materials:

Reagent/MaterialProportions
This compound1.0 equiv
Arylboronic Acid1.2 - 1.5 equiv
Palladium Catalyst (e.g., Pd₂(dba)₃)1 - 5 mol%
Ligand (e.g., P(t-Bu)₃)2 - 10 mol%
Base (e.g., K₂CO₃)2.0 - 3.0 equiv
Solvent (e.g., 1,4-Dioxane/H₂O 4:1)-

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoropyridine.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[3] As with Suzuki coupling, the amination of this compound requires a carefully selected catalytic system to overcome the high activation barrier of the C-Cl bond.

Causality in Experimental Design
  • Catalyst System: Pre-formed palladium catalysts or in situ generated catalysts from a palladium source (e.g., Pd(OAc)₂) and a specialized ligand are effective. Bulky, electron-rich biarylphosphine ligands, such as XPhos or SPhos, are often the ligands of choice for challenging aminations of aryl chlorides.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are essential to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Synthesis of 4-Amino-3-fluoropyridines

Reaction Scheme:

Materials:

Reagent/MaterialProportions
This compound1.0 equiv
Amine (Primary or Secondary)1.1 - 1.5 equiv
Palladium Catalyst (e.g., Pd(OAc)₂)1 - 5 mol%
Ligand (e.g., XPhos)2 - 10 mol%
Base (e.g., NaOtBu)1.5 - 2.5 equiv
Anhydrous Solvent (e.g., Toluene)-

Procedure:

  • In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.

  • Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired 4-amino-3-fluoropyridine derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, forming valuable alkynyl-substituted aromatic compounds.[6] A protocol for a related bromo-fluoro-cyanopyridine has been reported, which serves as an excellent template for the coupling of this compound.[7]

Causality in Experimental Design
  • Catalyst System: The classic Sonogashira conditions employ a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the terminal alkyne and often as a solvent or co-solvent.

  • Solvent: Solvents like THF or DMF are commonly used to ensure the solubility of the reactants and catalysts.

Experimental Protocol: Synthesis of 4-Alkynyl-3-fluoropyridines

Reaction Scheme:

Materials:

Reagent/MaterialProportions
This compound1.0 equiv
Terminal Alkyne1.1 - 1.5 equiv
Palladium Catalyst (e.g., Pd(PPh₃)₄)2 - 5 mol%
Copper(I) Iodide (CuI)5 - 10 mol%
Amine Base (e.g., Et₃N)2.0 - 3.0 equiv
Solvent (e.g., THF or DMF)-

Procedure:

  • To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and copper(I) iodide (5 mol%).

  • Add the amine base (e.g., Et₃N, 2.5 equiv) and stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalysts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 4-alkynyl-3-fluoropyridine.

Visualization of Key Processes

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Ar')L_n Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)(Ar')L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L_n->Ar-Ar'

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NRR')L_n [Ar-Pd(II)(NRR')L_n] Ar-Pd(II)(X)L_n->Ar-Pd(II)(NRR')L_n Amine Coordination & Deprotonation (HNRR' + Base) Ar-Pd(II)(NRR')L_n->Pd(0)L_n Reductive Elimination Ar-NRR' Ar-NRR' Ar-Pd(II)(NRR')L_n->Ar-NRR'

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(C≡CR)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(C≡CR)L_n Transmetalation Ar-Pd(II)(C≡CR)L_n->Pd(0)L_n Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L_n->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)C≡CR Cu(I)C≡CR Cu(I)C≡CR->Ar-Pd(II)(X)L_n Cu(I)C≡CR->Cu(I)X H-C≡CR H-C≡CR H-C≡CR->Cu(I)C≡CR Base

Experimental Workflow

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add this compound, Coupling Partner, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful avenue for the synthesis of a diverse array of functionalized pyridine derivatives. While the inherent stability of the C-Cl bond presents a synthetic challenge, the use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes, enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this valuable building block. Careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for the Regioselective Functionalization of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic, regioselective functionalization of 4-chloro-3-fluoropyridine, a valuable scaffold in medicinal chemistry and materials science. We delve into the electronic landscape of this heteroaromatic building block to rationalize the outcomes of various synthetic transformations. Detailed, field-proven protocols for C2-selective functionalization via directed ortho-metalation, as well as tunable C4- and C2-selective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), are presented. Furthermore, the principles of nucleophilic aromatic substitution (SNAr) on this substrate are discussed. Each section elucidates the mechanistic underpinnings of the observed regioselectivity, supported by diagrams and key literature citations, to empower researchers in the rational design of synthetic routes to novel, highly functionalized pyridine derivatives.

Introduction: The Strategic Value of this compound

Functionalized pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms into these structures can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated pyridines particularly attractive in drug discovery.[2] this compound is a versatile starting material, offering multiple, distinct reaction sites for sequential, controlled functionalization.

The regiochemical outcome of reactions on this substrate is governed by a complex interplay of electronic and steric effects. The pyridine nitrogen acts as a strong electron-withdrawing group, rendering the α-positions (C2 and C6) and the γ-position (C4) electron-deficient. The fluorine at C3 further polarizes the ring through its strong inductive electron-withdrawing effect, while the chlorine at C4 also contributes to the electron-deficient nature of the ring.[3][4] Understanding these electronic nuances is paramount for predicting and controlling regioselectivity.

This guide will explore three major avenues for the selective functionalization of this compound: directed metalation, palladium-catalyzed cross-coupling, and nucleophilic aromatic substitution.

C2-Selective Functionalization via Directed ortho-Metalation

The most acidic proton on the this compound ring is at the C2 position, ortho to the pyridine nitrogen. This increased acidity is a consequence of the inductive electron-withdrawing effect of the ring nitrogen.[5][6] Consequently, kinetic deprotonation using a strong, non-nucleophilic base at low temperatures allows for highly regioselective metalation at C2. The resulting organometallic intermediate can then be trapped with a variety of electrophiles.

A key advantage of this approach is its high regioselectivity for the C2 position, which can be challenging to access directly via other methods. A study by Melillo et al. demonstrated the efficient and regioselective formylation of this compound at the C2 position following this strategy.[7][8]

G cluster_0 C2-Selective Functionalization Workflow Start This compound Base LDA or LTMP THF, -75 °C Start->Base Deprotonation Intermediate 2-Lithio-4-chloro-3-fluoropyridine (in situ) Base->Intermediate Formation Electrophile Electrophile (E+) e.g., DMF, R-CHO, CO2 Intermediate->Electrophile Trapping Product 2-E-4-Chloro-3-fluoropyridine Electrophile->Product G Start This compound Decision Choice of Ligand Start->Decision Conventional Conventional Ligands (e.g., PPh₃, dppf) Decision->Conventional C2-Selectivity Unconventional Bulky Ligands (e.g., IPr, QPhos) Decision->Unconventional C4-Selectivity C2_Product C2-Coupled Product Conventional->C2_Product C4_Product C4-Coupled Product Unconventional->C4_Product

References

Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis Utilizing 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone for enhancing molecular properties such as metabolic stability, binding affinity, and bioavailability.[1][2] 4-Chloro-3-fluoropyridine has emerged as a highly versatile and valuable building block due to its dual reactive sites, enabling sequential and regioselective functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging microwave-assisted organic synthesis (MAOS) to rapidly and efficiently generate diverse molecular libraries from this key intermediate. We will explore detailed protocols for pivotal C-C and C-N bond-forming reactions, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), underscoring the causality behind experimental choices and providing a framework for robust and reproducible synthetic workflows.

The Strategic Advantage of Microwave Synthesis with Fluorinated Pyridines

Why Microwave-Assisted Organic Synthesis (MAOS)?

Conventional synthetic methods often rely on conductive heating, which can be slow and inefficient, leading to longer reaction times and the formation of undesirable by-products.[3] Microwave synthesis, in contrast, utilizes dielectric heating, where microwave energy is directly absorbed by polar molecules in the reaction mixture.[4][5] This results in rapid, uniform, and efficient heating, offering several distinct advantages:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[6][7]

  • Improved Reaction Yields and Purity: The rapid heating and precise temperature control minimize the formation of side products, leading to cleaner reactions and higher yields.[4][5]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[8]

  • Alignment with Green Chemistry: MAOS often requires less solvent and energy, contributing to more sustainable laboratory practices.[5][9]

The Value of this compound in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[10] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] this compound is particularly valuable because its substituents create a defined reactivity pattern:

  • C4-Cl Bond: This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, or alkyl groups.

  • C3-F Bond: The strongly electron-withdrawing fluorine atom activates the C4 position for Nucleophilic Aromatic Substitution (SNAr), facilitating the displacement of the chloride by various nucleophiles.[11] This provides an orthogonal strategy to cross-coupling.

This distinct reactivity allows for a modular and predictable approach to building complex molecular architectures, making it an ideal substrate for library synthesis in drug discovery programs.[12]

Critical Safety Considerations for Microwave Synthesis

Microwave chemistry involves the rapid generation of high temperatures and pressures. Adherence to safety protocols is non-negotiable.

  • Use Dedicated Equipment: ONLY use laboratory microwave reactors designed for chemical synthesis. NEVER use a domestic (kitchen) microwave oven. [8][13] Domestic ovens lack the necessary temperature/pressure controls and safety features to handle volatile organic solvents and exothermic reactions, creating a severe risk of explosion.[13]

  • Vessel Integrity: Always use the correct type of microwave vial and cap for the intended pressure and temperature. Inspect vessels for cracks or defects before use. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the total volume).

  • Understand Reaction Kinetics: Be aware that reactions can accelerate dramatically under microwave irradiation. If you are unsure about a reaction's potential, start with small-scale tests at low power and temperature.[13]

  • Proper Stirring: Ensure efficient stirring to avoid localized superheating, which can lead to decomposition or vessel failure.[13]

G cluster_prep Preparation cluster_mw Microwave Irradiation cluster_post Post-Reaction reagents Combine Reagents, Solvent, Catalyst & Stir Bar in Vial seal Securely Cap the Vial reagents->seal place Place Vial in Reactor Cavity seal->place set_params Set Temperature, Pressure Limit, Time, and Power place->set_params irradiate Run Program (Microwave On) set_params->irradiate cool Cool Vial to Room Temp (Forced Air Cooling) irradiate->cool workup Reaction Work-up & Purification cool->workup

Caption: General workflow for microwave-assisted synthesis.

Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This reaction is a robust method for forming C-C bonds by coupling this compound with various boronic acids or esters. The reaction selectively occurs at the C4-Cl position.[14]

Mechanistic Rationale

The catalytic cycle, accelerated by microwave heating, involves three key steps: (1) Oxidative Addition of the C-Cl bond to a Pd(0) catalyst, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium complex and facilitating these steps.

G pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(Cl) pd0->pd_complex Ar-Cl substrate This compound (Ar-Cl) oxidative_add Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(R) pd_complex->pd_intermediate R-B(OH)₂ + Base boronic R-B(OH)₂ transmetal Transmetalation base Base (e.g., K₂CO₃) pd_intermediate->pd0 Ar-R reductive_elim Reductive Elimination product Product (Ar-R)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Step-by-Step Protocol
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[15][16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst/ligand combination, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture. A common system is 1,4-dioxane/water or DMF/water (e.g., 4:1 v/v, to a total volume of 3-5 mL).[15][17]

  • Sealing: Securely crimp the cap onto the vial.

  • Microwave Irradiation: Place the vial into the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150°C) for 10-30 minutes with active cooling enabled to maintain temperature.[15]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Representative Reaction Conditions
Coupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (min)Avg. Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)Dioxane/H₂O1201585-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (3.0)DMF/H₂O1402080-90
Thiophene-3-boronic acidXPhos Pd G3 (2%)K₃PO₄ (3.0)Dioxane/H₂O1001088-98

Yields are illustrative and substrate-dependent.

Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This C-N cross-coupling reaction is essential for synthesizing substituted aminopyridines, a common motif in pharmacologically active compounds.[18]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a palladium-catalyzed cycle.[18] Key steps include: (1) Oxidative Addition of the C-Cl bond to Pd(0), (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is crucial for promoting the reductive elimination step, which is often rate-limiting.[6]

Step-by-Step Protocol
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2-2.2 eq), a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 2.0-2.5 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%) to a microwave vial with a stir bar.[6]

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane (3-5 mL).

  • Sealing: Securely crimp the cap onto the vial.

  • Microwave Irradiation: Place the vial in the reactor. Irradiate at a set temperature (e.g., 130-150°C) for 15-45 minutes.[6][19]

  • Work-up: After cooling, dilute the mixture with an organic solvent like DCM or ethyl acetate and filter through a pad of Celite to remove palladium residues.[6] Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Representative Reaction Conditions
Amine NucleophileCatalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Time (min)Avg. Yield (%)
AnilinePd₂(dba)₃ (2.5) / XPhos (7)NaOt-Bu (2.2)Toluene1303075-90
MorpholineRuPhos Pd G3 (3)K₃PO₄ (2.5)Dioxane1402580-95
BenzylaminePd(OAc)₂ (5) / BINAP (7.5)NaOt-Bu (2.2)Toluene1504070-85

Yields are illustrative and substrate-dependent.

Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a powerful, often metal-free, alternative for introducing nucleophiles at the C4 position. The reaction is facilitated by the electron-withdrawing nature of both the ring nitrogen and the C3-fluorine atom.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. (1) Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. (2) Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. Microwave irradiation accelerates both steps, especially the formation of the high-energy Meisenheimer complex.

G start Substrate (this compound) meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer + Nu⁻ (Addition) nucleophile Nucleophile (Nu⁻) product Product meisenheimer->product - Cl⁻ (Elimination) leaving_group Chloride (Cl⁻)

Caption: SNAr addition-elimination mechanism.

Step-by-Step Protocol
  • Reagent Preparation: In a microwave vial with a stir bar, combine this compound (1.0 eq) with the desired nucleophile (e.g., an alcohol, thiol, or amine, 1.1-5.0 eq).[20]

  • Base and Solvent: Add a suitable solvent (e.g., EtOH, BuOH, DMSO, or water).[21][22] If the nucleophile is not basic enough (like an alcohol), add a base such as DIPEA or K₂CO₃ (1.1-2.0 eq) to facilitate the reaction. For amine nucleophiles, the amine itself can sometimes serve as the base if used in excess.[21]

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Irradiate in the microwave reactor at a temperature between 100-180°C for 10-60 minutes. SNAr reactions with amines are often very rapid.[20][21]

  • Work-up: After cooling, remove the solvent under reduced pressure. If an aqueous work-up is needed, partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate.

  • Purification: Purify the final compound by column chromatography or recrystallization.

Representative Reaction Conditions
NucleophileBase (eq)SolventTemp (°C)Time (min)Avg. Yield (%)
Piperidine (5.0 eq)NoneEtOH12010>95
Sodium methoxide (1.5 eq)N/AMeOH1001585-95
4-Mercaptophenol (1.2 eq)K₂CO₃ (2.0)DMSO1503070-85

Yields are illustrative and substrate-dependent.

Conclusion

This compound is a powerful and versatile building block for constructing diverse chemical libraries. When combined with the speed and efficiency of microwave-assisted synthesis, it enables medicinal chemists to accelerate the design-make-test-analyze cycle significantly. The protocols outlined in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions provide a robust foundation for researchers to rapidly access novel fluorinated pyridine derivatives. By understanding the underlying mechanisms and adhering to critical safety protocols, scientists can fully exploit this synergy to advance their drug discovery programs.

References

The Synthetic Chemist's Gateway: Harnessing 4-Chloro-3-fluoropyridine for the Assembly of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Chloro-3-fluoropyridine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and heterocyclic scaffolds into molecular design is a cornerstone of achieving desirable pharmacokinetic and pharmacodynamic profiles. The fluoropyridine motif, in particular, is prevalent in a multitude of clinically successful drugs, where it can enhance metabolic stability, improve binding affinity, and modulate pKa.[1] this compound (CAS 2546-56-7) has emerged as a highly versatile and valuable building block for medicinal chemists. Its unique electronic and steric properties, arising from the ortho-positioning of a fluorine atom to a chlorine atom on a pyridine ring, provide a powerful platform for regioselective functionalization.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust protocols for the three principal transformations of this compound: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. By presenting field-proven methodologies and explaining the causality behind experimental choices, this guide aims to empower chemists to efficiently leverage this key intermediate in the synthesis of novel, biologically active molecules.

Safety and Handling of this compound

Before commencing any experimental work, it is imperative to be fully acquainted with the hazards associated with this compound.

Hazard Identification:

  • Flammable Liquid and Vapor: H226

  • Skin Irritant: H315

  • Serious Eye Irritant: H319

  • May Cause Respiratory Irritation: H335

Precautionary Measures:

  • Handling: Work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Avoid breathing vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The compound should be stored under an inert atmosphere (e.g., Argon).

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure proper ventilation.

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

Core Synthetic Applications: Protocols and Mechanistic Insights

The reactivity of this compound is dominated by the lability of the C4-chloro substituent, which is activated towards nucleophilic displacement and palladium-catalyzed cross-coupling reactions. The adjacent fluorine atom further influences the electronic properties of the pyridine ring, making C4 the primary site of reaction.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The SNAr reaction is a powerful method for introducing a wide range of nucleophiles at the C4 position of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C4 position for nucleophilic attack, facilitating the displacement of the chloride. This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species.

Protocol 1: Synthesis of 4-Morpholino-3-fluoropyridine

This protocol details the reaction of this compound with morpholine, a common secondary amine, to yield a tertiary amine-substituted fluoropyridine, a scaffold found in various bioactive molecules.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in acetonitrile (to make a 0.3 M solution).

  • Add potassium carbonate (2.0 eq) and morpholine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-morpholino-3-fluoropyridine.[2]

Data Summary Table for SNAr Reactions:

NucleophileProductTypical ConditionsYield
Morpholine4-Morpholino-3-fluoropyridineK₂CO₃, CH₃CN, 80°CGood to Excellent
Thiophenol3-Fluoro-4-(phenylthio)pyridineK₂CO₃, DMF, RTGood to Excellent
Sodium Methoxide3-Fluoro-4-methoxypyridineNaOMe, MeOH, RefluxGood to Excellent
Sodium Azide4-Azido-3-fluoropyridineNaN₃, DMF, RTGood to Excellent

Yields are generalized based on typical SNAr reactions with similar substrates.

Visualization of the SNAr Workflow:

SNAr_Workflow reagents 1. This compound 2. Nucleophile (e.g., Morpholine) 3. Base (e.g., K₂CO₃) 4. Solvent (e.g., ACN) reaction Reaction Setup & Reflux (80°C, 12h) reagents->reaction Combine workup Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup Cool & Filter purification Purification (Column Chromatography) workup->purification Dry & Concentrate product Final Product (4-Substituted-3-fluoropyridine) purification->product

Caption: General workflow for the SNAr of this compound.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] For this compound, this reaction provides a powerful route to introduce aryl, heteroaryl, or vinyl substituents at the C4 position, creating biaryl structures that are prevalent in pharmaceuticals.

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Protocol 2: Synthesis of 3-Fluoro-4-(1H-pyrazol-4-yl)pyridine

This protocol describes the Suzuki coupling of this compound with a pyrazole boronic acid derivative, yielding a biologically relevant pyrazolylpyridine scaffold.

Materials:

  • This compound

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Ethyl Acetate (EtOAc)

  • Celite

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add this compound (1.0 eq) and 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq).

  • Add degassed toluene and water (e.g., 10:1 ratio).

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

  • The Boc-protecting group on the pyrazole can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the unprotected pyrazole is the desired final product.

Data Summary Table for Suzuki Coupling:

Boronic Acid/EsterProductCatalyst SystemYield
Phenylboronic acid3-Fluoro-4-phenylpyridinePd(OAc)₂ / SPhosHigh
4-Methoxyphenylboronic acid3-Fluoro-4-(4-methoxyphenyl)pyridinePd(dppf)Cl₂Good to High
Pyridine-3-boronic acid3-Fluoro-4-(pyridin-3-yl)pyridinePd₂(dba)₃ / XPhosModerate to High

Yields are generalized based on typical Suzuki coupling reactions with similar substrates.

Visualization of the Suzuki Coupling Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide This compound (Ar-Cl) ArylHalide->OxAdd BoronicAcid R-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This transformation has revolutionized the synthesis of arylamines, which are crucial components of many pharmaceuticals. The reaction's broad substrate scope allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.[7]

Protocol 3: Synthesis of N-Phenyl-3-fluoropyridin-4-amine

This protocol outlines the synthesis of a diarylamine, a common structural motif in kinase inhibitors, via the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.05 eq), aniline (1.0 eq), and degassed toluene to a 3-necked round-bottom flask.

  • Add Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and sodium tert-butoxide (2.2 eq).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with dichloromethane.

  • Filter the suspension through Celite, and wash the pad with dichloromethane.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica-gel column chromatography using a hexane/ethyl acetate gradient to afford N-phenyl-3-fluoropyridin-4-amine.[8]

Data Summary Table for Buchwald-Hartwig Amination:

AmineProductCatalyst SystemYield
AnilineN-Phenyl-3-fluoropyridin-4-aminePd₂(dba)₃ / tBu₃P·HBF₄Good to High
BenzylamineN-Benzyl-3-fluoropyridin-4-aminePd(OAc)₂ / JosiphosGood to High
Piperidine4-(Piperidin-1-yl)-3-fluoropyridinePd₂(dba)₃ / XantphosHigh

Yields are generalized based on typical Buchwald-Hartwig amination reactions with similar substrates.

Visualization of the Buchwald-Hartwig Amination Workflow:

BHA_Workflow reagents 1. This compound 2. Amine (e.g., Aniline) 3. Pd Catalyst & Ligand 4. Base (e.g., NaOtBu) 5. Anhydrous Toluene reaction Inert Atmosphere Reflux (16h) reagents->reaction Combine workup Filtration & Extraction reaction->workup Cool & Dilute purification Purification (Column Chromatography) workup->purification Dry & Concentrate product Final Product (N-Aryl-3-fluoropyridin-4-amine) purification->product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Case Study: Synthesis of a Glycogen Synthase Kinase 3 (GSK-3) Inhibitor Precursor

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a range of diseases, including Alzheimer's disease, type II diabetes, and some cancers, making it a significant therapeutic target.[9] Many potent GSK-3 inhibitors, such as CHIR99021, feature an aminopyrimidine or aminopyridine core.[10][11][12] this compound is an excellent starting point for the synthesis of analogs of these important molecules. The following is a representative synthesis of a key intermediate.

Synthetic Scheme:

The synthesis involves a two-step sequence starting with this compound:

  • Buchwald-Hartwig Amination: Coupling with 2,4-diaminopyrimidine to form the C4-N bond.

  • SNAr Reaction: Displacement of the remaining chloro group on the pyrimidine ring with a suitable amine.

This case study will focus on the first crucial step, the Buchwald-Hartwig amination, to construct the core scaffold.

Protocol: Synthesis of N-(2-amino-pyrimidin-4-yl)-3-fluoropyridin-4-amine

Procedure:

  • Follow the general procedure outlined in Protocol 3 for the Buchwald-Hartwig Amination.

  • Use this compound (1.0 eq) and 2,4-diaminopyrimidine (1.1 eq) as the coupling partners.

  • Employ a suitable palladium catalyst and ligand system, such as Pd₂(dba)₃ with a bulky phosphine ligand like Xantphos, and a strong base like cesium carbonate (Cs₂CO₃).

  • The reaction is typically run in an anhydrous, aprotic solvent like dioxane or toluene at elevated temperatures (e.g., 100-110°C).

  • After the reaction is complete, as monitored by LC-MS, the product is isolated and purified using standard workup and chromatographic techniques.

This intermediate is then poised for further functionalization at the second chloro position of the pyrimidine ring via an SNAr reaction to complete the synthesis of the GSK-3 inhibitor analog.

Conclusion

This compound is a powerful and versatile building block in the synthesis of biologically active molecules. Its well-defined regioselectivity allows for the strategic and efficient installation of diverse functional groups through robust and reliable reactions such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers, enabling the rapid and rational design and synthesis of novel compounds for drug discovery and development. By mastering the chemistry of this key intermediate, scientists can unlock new avenues for therapeutic innovation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-3-fluoropyridine. This versatile building block is a cornerstone in modern drug discovery and materials science, prized for the unique properties imparted by its fluorine substituent.[1][2] However, the electronic nature of the fluoropyridine ring and the relative inertness of the C-Cl bond can present unique challenges in palladium-catalyzed cross-coupling reactions.[3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines fundamental mechanistic principles with field-proven troubleshooting strategies to help you optimize your Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction with this compound has stalled or shows very low conversion. Where should I start troubleshooting?

A1: Low conversion in the Suzuki coupling of an electron-deficient chloropyridine is a common issue. The primary bottleneck is often a slow or inefficient oxidative addition step. Here is a systematic approach to diagnose and solve the problem.

  • Re-evaluate Your Catalyst System: The C-Cl bond in this compound is significantly less reactive than corresponding C-Br or C-I bonds.[4] While traditional catalysts like Pd(PPh₃)₄ can work, they often require high temperatures and catalyst loadings.[3] For a more robust and efficient reaction, consider modern catalyst systems:

    • Bulky, Electron-Rich Ligands: These ligands stabilize the palladium center and dramatically accelerate the oxidative addition of aryl chlorides. Recommended systems include a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a ligand like XPhos, SPhos, or RuPhos.[5][6]

    • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3) can provide more consistent results by ensuring the efficient in-situ formation of the active Pd(0) species.

    • Pd(dppf)Cl₂: This is a reliable and versatile catalyst that often provides good results for heteroaryl couplings.[7][8]

  • Optimize the Base and Solvent: The choice of base is critical and can be interdependent with the solvent.

    • Base: Anhydrous potassium phosphate (K₃PO₄) is an excellent starting point for challenging couplings.[4] Cesium carbonate (Cs₂CO₃) is another strong option. If using anhydrous K₃PO₄, note that trace amounts of water can sometimes be beneficial for activating the boronic acid.[5]

    • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane, THF, or toluene/water mixtures are standard.[4][8] Ensure solvents are thoroughly degassed to prevent catalyst deactivation.

  • Check Boronic Acid/Ester Quality: Boronic acids can degrade upon storage, leading to dehydration (forming boroxines) or protodeborylation. Use freshly purchased or recrystallized boronic acid, or consider using the more stable pinacol (Bpin) or MIDA boronate esters.

Q2: I'm seeing significant amounts of a side product that appears to be the homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Boronic acid homocoupling is typically caused by the presence of oxygen in the reaction mixture. The mechanism involves a palladium-catalyzed oxidation of the boronic acid. To mitigate this:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent and the reaction headspace are free of oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst and reagents.

  • Minimize Reaction Time: Do not let the reaction run unnecessarily long after the this compound has been consumed. Monitor by TLC or LC-MS.

  • Use Stoichiometry: Avoid a large excess of the boronic acid, which can favor side reactions. An excess of 1.1 to 1.5 equivalents is typically sufficient.

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is giving me the hydrodechlorinated starting material as the major product. What is happening?

A1: Hydrodechlorination is a common and frustrating side reaction in palladium-catalyzed aminations of aryl chlorides.[9] It arises from competing pathways that introduce a hydrogen atom in place of the chlorine. The primary causes and solutions are:

  • Catalyst and Ligand Choice: The ligand plays a crucial role in balancing the rates of desired C-N bond formation versus undesired side reactions.

    • Use Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald and Hartwig groups are specifically designed to promote reductive elimination from the palladium-amido complex, which is the product-forming step.[10][11] Using a ligand like Xantphos, BINAP, or a newer generation biarylphosphine (e.g., RuPhos for secondary amines, BrettPhos for primary amines) is essential.[11][12] These ligands create a sterically hindered environment around the metal that favors C-N coupling over pathways leading to hydrodechlorination.

  • Control of Reaction Temperature: Higher temperatures can accelerate decomposition pathways. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).

  • Purity of Reagents: Ensure your amine and solvent are free of impurities that could act as hydrogen sources. While the amine itself can be a source, extraneous water or alcohols are more problematic.

  • Base Selection: While strong bases like NaOtBu or KOtBu are standard, their presence can sometimes contribute to decomposition pathways. If hydrodechlorination persists, consider a weaker base like Cs₂CO₃ or K₃PO₄, though this may require a more active catalyst system.[12]

Q2: The amination of a secondary amine is not working, but the same conditions worked for a primary amine. Why?

A2: Secondary amines are often more challenging coupling partners than primary amines due to increased steric hindrance. This bulkiness can slow down both the coordination of the amine to the palladium center and the final C-N reductive elimination step.

  • Switch to a More Suitable Ligand: The optimal ligand is highly dependent on the amine's structure.[13] For hindered secondary amines, ligands like RuPhos have been shown to be particularly effective.[11] Josiphos-type ligands are also excellent choices for coupling with primary nitrogen nucleophiles.[11]

  • Increase Temperature: A modest increase in temperature may be necessary to overcome the higher activation barrier associated with bulkier amines.

  • Use a Stronger Base: Switching from a carbonate base to an alkoxide base like LiOtBu or LHMDS can increase the concentration of the active palladium-amido intermediate and drive the reaction forward.

Sonogashira Coupling

Q1: My Sonogashira reaction is sluggish and produces a lot of alkyne homocoupling (Glaser product). How can I improve the yield of my desired product?

A1: This is a classic Sonogashira problem, stemming from two competing catalytic cycles: the desired cross-coupling and the undesired copper-mediated oxidative homocoupling of the alkyne.

  • Strictly Anaerobic Conditions: The Glaser homocoupling pathway is highly dependent on the presence of oxygen.[14] Your first and most critical action is to improve the exclusion of air.

    • Use anhydrous and thoroughly degassed solvents.

    • Assemble your reaction glassware under a positive pressure of an inert gas (Argon is preferred).

    • Ensure all reagents are of high purity and handled under inert conditions.

  • Amine Base and Co-catalyst:

    • The amine base (e.g., Et₃N, DIPEA) is crucial.[14][15] Ensure it is fresh and anhydrous. It often serves as both the base and a co-solvent.

    • Minimize the amount of CuI co-catalyst (typically 2-10 mol%). Too much copper can accelerate homocoupling.

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is an excellent strategy.[16] These systems rely on palladium catalysts with specialized ligands that can facilitate the catalytic cycle without copper, thereby completely eliminating the Glaser pathway. A system like [DTBNpP]Pd(crotyl)Cl with a base like TMP in DMSO has shown high efficiency at room temperature.[16]

Frequently Asked Questions (FAQs)

Q: How does the 3-fluoro substituent affect the reactivity of this compound in cross-coupling reactions?

A: The fluorine atom at the 3-position is strongly electron-withdrawing. This has two main effects:

  • Activation of the C-Cl Bond: The electron-withdrawing nature of fluorine makes the pyridine ring more electron-deficient. This generally makes the C-Cl bond more susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-limiting step in many cross-coupling reactions of aryl chlorides.

  • Influence on SNAr Reactivity: While not a cross-coupling reaction, it's important to note that the fluorine atom can also influence the molecule's susceptibility to Nucleophilic Aromatic Substitution (SNAr). In some contexts, a C-F bond can be more reactive towards SNAr than a C-Cl bond.[17][18]

Q: What are the key general considerations before setting up any cross-coupling reaction with this substrate?

A:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Always use inert gas (Argon or Nitrogen).

  • Anhydrous Conditions: Water can interfere with many of the reagents, particularly the base and organometallic partners. Use anhydrous solvents and dry glassware.[14]

  • Reagent Purity: The quality of your catalyst, ligands, base, and coupling partners is paramount. Impurities can poison the catalyst.

  • Monitoring: Follow the reaction's progress by a suitable analytical method like TLC, GC-MS, or LC-MS to avoid side reactions from unnecessarily long reaction times or high temperatures.

Q: Can I perform selective couplings if I have other halogens on the pyridine ring?

A: Yes. The reactivity of carbon-halogen bonds towards oxidative addition follows the general trend: C-I > C-Br > C-Cl.[4] If your molecule also contained a bromo or iodo substituent, you could selectively perform a coupling at the more reactive position by using milder conditions and a less active catalyst system, before targeting the C-Cl bond under more forcing conditions.

Visualized Workflows

General Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting a failed or low-yielding cross-coupling reaction.

Troubleshooting_Workflow cluster_feedback Iterative Optimization Loop start Reaction Failed (Low Yield / No Product) reagents Step 1: Verify Reagents - Purity of starting materials? - Fresh, active catalyst? - Anhydrous/degassed solvent? start->reagents conditions Step 2: Optimize Core Conditions - Is the catalyst/ligand appropriate for C-Cl activation? - Is the base strong enough? - Is the temperature optimal? reagents->conditions Reagents OK conditions->reagents Adjust & Retry side_reactions Step 3: Analyze Side Products - Protodehalogenation? - Homocoupling? - Decomposition? conditions->side_reactions Conditions OK side_reactions->conditions Adjust & Retry protocol Step 4: Re-evaluate Protocol - Switch to a different coupling type? - Modify substrate electronics? side_reactions->protocol Problem Identified success Reaction Successful protocol->success

Caption: A systematic workflow for troubleshooting common cross-coupling reaction failures.

Catalyst Selection Logic

This decision tree helps in selecting an appropriate starting point for your catalyst system based on the desired transformation.

Catalyst_Selection cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, sp) start Select Coupling Type suzuki Partner: Boronic Acid/Ester Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ Ligand: XPhos or SPhos Base: K₃PO₄ Solvent: Dioxane or Toluene/H₂O start->suzuki C(sp²)-C(sp²) buchwald Partner: Amine/Amide Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ Ligand: RuPhos (2°) or BrettPhos (1°) Base: NaOtBu or LHMDS Solvent: Toluene or THF start->buchwald C(sp²)-N sonogashira Partner: Terminal Alkyne Catalyst: PdCl₂(PPh₃)₂ + CuI Base: Et₃N or DIPEA Solvent: THF or DMF Note: Consider Cu-free for sensitive substrates start->sonogashira C(sp²)-C(sp)

Caption: A decision guide for selecting initial catalyst systems for different coupling reactions.

Data & Protocols

Recommended Starting Conditions

The following tables provide validated starting points for your experiments. Note that optimization will likely be required for your specific substrate.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

Coupling PartnerRecommended Catalyst SystemBaseSolventTemp (°C)Key Considerations
Phenylboronic AcidPd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄ (2 equiv)1,4-Dioxane100Ensure rigorous degassing to prevent boronic acid homocoupling.
Heteroarylboronic AcidPd(dppf)Cl₂ (5 mol%)[8]K₂CO₃ (2 equiv)Toluene/H₂O (4:1)100Pyridine-based boronic acids can be challenging; consider the B(pin) ester.[19]
Alkylboronic Acid (Bpin)XPhos Pd G3 (2 mol%)Cs₂CO₃ (2 equiv)THF70Alkyl boronates are prone to decomposition; use fresh reagents.

Table 2: Ligand/Base Combinations for Buchwald-Hartwig Amination

Amine TypeRecommended LigandRecommended BaseTypical SolventsKey Considerations
Primary Aliphatic/Aryl AmineBrettPhos, Xantphos[11][12]NaOtBuToluene, DioxaneMonitor for mono- vs. diarylation. BrettPhos is excellent for selective monoarylation.[11]
Secondary Cyclic AmineRuPhos, XPhos[11]LHMDS or LiOtBuTHF, TolueneSterically hindered amines may require higher temperatures or catalyst loadings.
Amides / CarbamatesBrettPhos, Josiphos-type[11]K₃PO₄ or Cs₂CO₃DioxaneGenerally requires more forcing conditions than amination.

Table 3: Troubleshooting Sonogashira Coupling Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Yield1. Inactive Catalyst2. Insufficiently strong base3. Reaction temperature too low1. Use a fresh palladium source; consider a more active pre-catalyst.2. Switch from Et₃N to a stronger base like DBU or TMP.[16]3. Increase temperature incrementally (e.g., from RT to 60 °C).
Glaser Homocoupling1. Oxygen in the reaction2. Excess CuI catalyst1. Rigorously degas all solvents and reagents; maintain a positive inert gas pressure.[14]2. Reduce CuI loading to 1-2 mol% or switch to a copper-free protocol.[16][20]
Incomplete Reaction1. Catalyst deactivation2. Alkyne decomposition1. Add a fresh portion of catalyst.2. Add a slight excess (1.1-1.2 equiv) of the terminal alkyne.[14]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with Argon three times.

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) under a positive flow of Argon.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the appropriate ligand (e.g., RuPhos, 2.5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Seal the tube, then evacuate and backfill with Argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv) and finally this compound (1.0 equiv).

  • Seal the tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir vigorously for the required time (monitor by LC-MS).

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: General Procedure for Copper-Catalyzed Sonogashira Coupling

  • To a dry, two-necked flask under an Argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and Copper(I) iodide (CuI, 5 mol%).[14]

  • Add anhydrous, degassed THF and triethylamine (Et₃N, 3.0 equiv) via syringe.[14][21]

  • Stir the mixture for 10 minutes at room temperature.

  • Slowly add the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction at room temperature or heat to 50 °C as needed, monitoring progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

References

Technical Support Center: Reactions of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-3-fluoropyridine. This versatile building block is crucial in the synthesis of pharmaceuticals and agrochemicals, but its reactivity profile can present challenges.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to help you navigate potential pitfalls and optimize your reaction outcomes.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary transformation for this compound. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activate the ring towards nucleophilic attack.[2] However, the presence of two different halogens introduces questions of regioselectivity and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: I'm performing an SNAr reaction on this compound. Which halogen will be displaced, the chlorine at C-4 or the fluorine at C-3?

A1: In SNAr reactions, the rate of substitution is influenced by two main factors: the ability of the halogen to activate the ring for nucleophilic attack (electronegativity) and its ability to act as a leaving group. Fluorine is more electronegative than chlorine, making the carbon it's attached to more electrophilic. However, the C-F bond is significantly stronger than the C-Cl bond.

For pyridyl systems, the position of the halogen relative to the ring nitrogen is a critical determinant. Halogens at the 2- and 4-positions are more activated towards SNAr because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[3] In the case of this compound, the chlorine atom is at the activated 4-position, while the fluorine is at the less activated 3-position.

Therefore, nucleophilic attack and substitution will predominantly occur at the C-4 position, displacing the chloride. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be much faster than that of 2-chloropyridine, highlighting the activating effect of fluorine.[4][5] However, this applies to halogens at the same activated position. In this specific molecule, positional activation (C-4 vs. C-3) is the dominant factor.

Q2: I am observing the formation of a hydroxylated byproduct, 3-Fluoro-4-hydroxypyridine, in my SNAr reaction. What is the cause and how can I prevent it?

A2: The formation of 3-Fluoro-4-hydroxypyridine is a classic example of a common side reaction: hydrolysis . This occurs when water is present in the reaction mixture and acts as a nucleophile, displacing the chloride.

Troubleshooting Guide: Hydrolysis

Potential Cause Recommended Solution
Wet Solvents Use anhydrous solvents. Solvents should be freshly dried using appropriate methods (e.g., distillation over a drying agent, passing through a solvent purification system).
Hygroscopic Reagents Dry reagents (e.g., bases like K₂CO₃ or Cs₂CO₃) in an oven before use and store them in a desiccator.
Atmospheric Moisture Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and proper inert atmosphere techniques (e.g., Schlenk line or glovebox).

Experimental Protocol: Minimizing Hydrolysis in a Typical SNAr Reaction

This protocol outlines the amination of this compound with a generic secondary amine, emphasizing anhydrous conditions.

  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, magnetic stir bar) in an oven at >120 °C overnight and allow to cool in a desiccator.

  • Reagent Preparation: Dry the base (e.g., K₂CO₃) at >150 °C for at least 4 hours. Use freshly opened or properly stored anhydrous solvent (e.g., DMF or Dioxane).

  • Reaction Setup: Assemble the glassware hot and flush with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Execution:

    • To the flask, add this compound (1.0 eq), the amine nucleophile (1.1-1.2 eq), and the dried base (2.0 eq).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

Q3: My reaction is sluggish, and upon forcing conditions (higher temperature, longer reaction time), I see dimerization or polymerization. Why does this happen?

A3: Dimerization or polymerization can occur under harsh conditions, especially with highly reactive intermediates or if side reactions create species that can react with the starting material or product. For instance, if a small amount of deprotonation occurs on the pyridine ring, the resulting pyridyl anion could act as a nucleophile.

Troubleshooting Flowchart: Sluggish Reactions and Dimerization

G start Sluggish SNAr Reaction check_temp Is the temperature appropriate? start->check_temp check_base Is the base strong enough? check_temp->check_base Yes increase_temp Increase temperature moderately (e.g., in 10-20 °C increments) check_temp->increase_temp No check_solvent Is the solvent appropriate? check_base->check_solvent Yes stronger_base Switch to a stronger base (e.g., NaH, KHMDS) check_base->stronger_base No polar_aprotic Use a polar aprotic solvent (e.g., DMF, DMSO, NMP) check_solvent->polar_aprotic No success Reaction proceeds cleanly check_solvent->success Yes dimerization Dimerization/Polymerization Observed increase_temp->dimerization Leads to... stronger_base->success polar_aprotic->success lower_temp Lower reaction temperature dimerization->lower_temp milder_base Use a milder base (e.g., K₂CO₃, Cs₂CO₃) dimerization->milder_base lower_temp->success milder_base->success

Caption: Troubleshooting workflow for sluggish SNAr reactions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a valuable substrate for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for C-C and C-N bond formation, respectively.[6][7]

Frequently Asked Questions (FAQs)

Q4: In a Suzuki or Buchwald-Hartwig reaction, will the coupling occur at the C-Cl or C-F bond?

A4: In palladium-catalyzed cross-coupling reactions, the first crucial step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of halogens for oxidative addition generally follows the trend: I > Br > Cl >> F.[8] The C-F bond is exceptionally strong and typically unreactive under standard palladium catalysis. Therefore, cross-coupling will occur selectively at the C-Cl bond.

Q5: I am attempting a Buchwald-Hartwig amination and observing a significant amount of hydrodehalogenation (replacement of -Cl with -H). What is causing this side product?

A5: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[9] It can arise from several pathways, often involving β-hydride elimination from the palladium-amido complex or reductive elimination from a palladium-hydride species.

Troubleshooting Guide: Hydrodehalogenation in Buchwald-Hartwig Amination

Potential Cause Recommended Solution Scientific Rationale
High Reaction Temperature Lower the reaction temperature. Screen temperatures from 60 °C to 100 °C.Side reaction pathways often have higher activation energies than the desired coupling.[9]
Inappropriate Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[10]These ligands promote faster reductive elimination of the desired C-N bond, outcompeting side reactions.
Base Selection While strong bases like NaOtBu are common, consider weaker bases like K₃PO₄ or Cs₂CO₃ if hydrodehalogenation is severe.The choice of base can influence the rates of competing pathways in the catalytic cycle.[10]
Incomplete Catalyst Formation Use a pre-formed palladium catalyst (e.g., XPhos Pd G3) instead of generating the catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂.Pre-catalysts ensure the formation of the active L-Pd(0) species, minimizing side reactions from unligated palladium.[9]

Q6: My Suzuki coupling is giving low yields, and I suspect protodeboronation of my boronic acid. How can I mitigate this?

A6: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction in Suzuki couplings, leading to the formation of arenes from the boronic acid and reducing the yield of the desired coupled product.

Mitigation Strategies for Protodeboronation:

  • Base Selection: Use of milder bases like K₃PO₄ or K₂CO₃ can sometimes reduce the rate of protodeboronation compared to stronger bases.

  • Anhydrous Conditions: While some Suzuki protocols use aqueous base, minimizing water can suppress this side reaction. Consider using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane.

  • Boronic Esters: Pinacol boronic esters are often more stable towards protodeboronation than their corresponding boronic acids.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.

Section 3: Lithiation and Metal-Halogen Exchange

Directed ortho-metalation and metal-halogen exchange are powerful tools for functionalizing pyridines. However, the electronics of this compound can lead to complex outcomes.

Frequently Asked Questions (FAQs)

Q7: I want to deprotonate the pyridine ring. Which proton is the most acidic?

A7: The acidity of C-H bonds on a pyridine ring is influenced by the inductive effect of the nitrogen and the substituents. The C-H bond at the 2-position (adjacent to the nitrogen) is generally the most acidic. The fluorine at C-3 will further acidify the C-H at the 2-position through its strong inductive electron-withdrawing effect. Therefore, under kinetic deprotonation conditions (e.g., LDA at -75 °C), the proton at C-2 is the most likely to be removed. This has been demonstrated experimentally, where kinetic deprotonation of this compound followed by reaction with DMF yielded 2-formyl-4-chloro-3-fluoropyridine regioselectively.[11]

Q8: Can I perform a metal-halogen exchange on the C-Cl bond using an alkyllithium reagent like n-BuLi?

A8: While metal-halogen exchange is a common reaction, its application here is problematic. Alkyllithium reagents are not only strong bases but also potent nucleophiles. With this compound, several side reactions can compete with or dominate over the desired metal-halogen exchange at C-4:

  • Deprotonation: As discussed in Q7, deprotonation at C-2 is highly favorable.

  • Nucleophilic Addition: n-BuLi can add as a nucleophile to the pyridine ring, typically at the 2- or 6-position.

  • Complex Mixture: The use of n-BuLi has been reported to produce a complex mixture of products in similar systems.[12]

For selective lithiation at the 4-position, reductive lithiation using reagents like lithium naphthalenide might be a more suitable, albeit less common, approach.[13]

Reaction Pathway Diagram: Competing Reactions with n-BuLi

G cluster_products Potential Side Products start This compound + n-BuLi deprotonation C-2 Deprotonation (Most Favorable) start->deprotonation Pathway 1 (Base) nuc_add Nucleophilic Addition of Bu- at C-2 or C-6 start->nuc_add Pathway 2 (Nucleophile) halogen_ex Desired C-4 Metal-Halogen Exchange (Minor/Unlikely) start->halogen_ex Pathway 3 (Exchange)

References

Technical Support Center: Purification of 4-Chloro-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-3-fluoropyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable building blocks with the high purity required for downstream applications. The unique electronic properties conferred by the chloro and fluoro substituents on the pyridine ring present specific purification challenges, from managing basicity to separating closely related isomers.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common issues through a troubleshooting-focused Q&A, provide validated step-by-step protocols, and visualize workflows to guide your decision-making process.

Frequently Asked Questions & Troubleshooting Guide

Here, we address the most common and pressing issues encountered during the purification of this compound derivatives.

Question 1: My flash chromatography purification is giving severe peak tailing and poor separation. What is causing this and how do I fix it?

Short Answer: Peak tailing of pyridine derivatives on silica gel is primarily caused by the strong interaction between the basic nitrogen of your compound and acidic silanol groups (Si-OH) on the silica surface. This leads to a non-uniform elution front.

Senior Application Scientist's Explanation: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming strong, often irreversible, hydrogen bonds with the acidic protons of the silica gel's silanol groups. This interaction creates a secondary, non-ideal retention mechanism that slows down a portion of your compound, resulting in a "tailing" peak.[1]

To achieve sharp, symmetrical peaks and improve resolution, you must mitigate this interaction. The most effective strategy is to add a small amount of a competitive base to your mobile phase.[2] Triethylamine (TEA) is the most common choice.

Troubleshooting Protocol: Eliminating Peak Tailing

  • Baseline Eluent Selection: First, determine a suitable non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) using Thin Layer Chromatography (TLC).[3][4] Aim for an Rf value of approximately 0.2-0.3 for your target compound.[2]

  • Introduce a Competing Base: Prepare your chosen eluent and add triethylamine (TEA) to a final concentration of 0.1-1% by volume. For particularly stubborn amines, a 10% solution of ammonia in methanol can be used as the polar component with dichloromethane.[2][3]

  • Equilibration is Key: Before loading your sample, ensure the column is thoroughly equilibrated with the TEA-modified eluent. Flush the column with at least 5 column volumes of the solvent mixture. This ensures the active silanol sites are pre-neutralized by the TEA, presenting a more homogenous surface to your analyte.[1]

  • Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or dichloromethane. For better peak shape, consider adsorbing the sample onto a small amount of silica gel ("dry loading").[2] This creates a concentrated band at the start of the separation.

Question 2: I am trying to separate my this compound from a non-basic, non-polar impurity. Is there a faster method than chromatography?

Short Answer: Yes. An acid-base liquid-liquid extraction is an ideal and highly efficient method for separating basic pyridine derivatives from neutral or acidic impurities.[5]

Senior Application Scientist's Explanation: This classical technique exploits the difference in solubility between the neutral pyridine base and its protonated salt form.[5][6] Your this compound derivative, being basic, will react with an aqueous acid (like 1M HCl) to form a water-soluble hydrochloride salt. The non-basic, non-polar impurity will remain in the organic layer. By separating the layers, you achieve a clean separation. The process is then reversed by adding a base to the aqueous layer to regenerate the neutral pyridine, which can then be extracted back into an organic solvent.

Workflow Diagram: Acid-Base Extraction

G start Crude Mixture (Pyridine Derivative + Neutral Impurity) in Organic Solvent (e.g., EtOAc) extract Wash with 1M HCl (aq) start->extract separate Separate Layers in Funnel extract->separate org_layer Organic Layer: Neutral Impurity separate->org_layer Top or Bottom Layer (Check Densities) aq_layer Aqueous Layer: Protonated Pyridine Salt (Water Soluble) separate->aq_layer Other Layer basify Add 2M NaOH (aq) to Aqueous Layer until pH > 10 aq_layer->basify extract_back Extract with Organic Solvent basify->extract_back separate_final Separate Layers extract_back->separate_final final_org Organic Layer: Pure Pyridine Derivative separate_final->final_org final_aq Aqueous Layer: NaCl, NaOH separate_final->final_aq dry_evap Dry (Na2SO4), Filter, and Evaporate Solvent final_org->dry_evap product Pure Product dry_evap->product

Caption: Decision workflow for purification via acid-base extraction.

Question 3: My product seems to be degrading on the silica gel column. How can I confirm this and what is the alternative?

Short Answer: You can confirm on-column degradation using a 2D TLC experiment. If degradation is confirmed, switch to a more inert stationary phase like basic alumina or consider reversed-phase chromatography.

Senior Application Scientist's Explanation: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive molecules. Halogenated pyridines can be susceptible to nucleophilic substitution or other reactions under these conditions. A 2D TLC is a powerful diagnostic tool.

Experimental Protocol: 2D TLC for Stability Check

  • Spotting: Take a square TLC plate and spot your crude mixture in the bottom-left corner.[1]

  • First Development: Develop the plate in a suitable solvent system as you would normally.

  • Dry and Rotate: Remove the plate from the chamber and dry it completely. It is crucial that all solvent is removed.

  • Second Development: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now on the bottom. Develop the plate again in the exact same solvent system.

  • Analysis: Visualize the plate.

    • No Degradation: All spots will lie on a 45-degree diagonal line from the origin.

    • Degradation: You will see new spots that are off the 45-degree diagonal. These represent products that were formed from your compound interacting with the silica stationary phase during the extended contact time.

Alternative Purification Strategies:

  • Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds that are acid-sensitive.

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[7] Since the stationary phase is non-polar and end-capped, the problematic interactions with acidic sites are eliminated. This is often the best, albeit more expensive, choice for high-purity isolation of sensitive or highly polar pyridine derivatives.

Core Purification Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the purification of a moderately polar this compound derivative from less polar and more polar impurities.

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard choice offering good resolving power for a wide range of compounds.[2]
Column Loading 1:30 to 1:50 ratio (crude:silica)Ensures sufficient separation capacity without overloading.[2]
Eluent System Hexanes/Ethyl Acetate + 0.5% TEAA versatile solvent system. TEA is critical to prevent peak tailing.[2][3]
Gradient Profile Isocratic or shallow gradientStart with a solvent system giving an Rf of ~0.2-0.3. A slow increase in polarity can improve separation from closely eluting impurities.
Sample Loading Dry loading preferredMinimizes the initial band width, leading to sharper peaks and better resolution.[2]

Step-by-Step Methodology:

  • TLC Analysis: Develop a solvent system using TLC plates. Test various ratios of Hexanes/Ethyl Acetate. Once a good separation is found (Rf of product ~0.2-0.3), add 0.5% TEA to the chosen mixture and re-run the TLC to confirm Rf.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Equilibration: Flush the packed column with at least 5 column volumes of the initial eluent (containing 0.5% TEA).

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2x the mass of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, forming a neat, level band. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Carefully add the eluent and apply pressure. Collect fractions and monitor by TLC to identify the pure product fractions.

  • Work-up: Combine the pure fractions. The TEA is volatile and will be removed along with the solvents during evaporation.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

Solvent Selection Logic Diagram

G start Select Candidate Solvents (e.g., Hexane, Toluene, EtOAc, Ethanol) test_solubility Test Solubility of Crude Product start->test_solubility hot_soluble Soluble in Hot Solvent? test_solubility->hot_soluble yes_node yes_node hot_soluble->yes_node Yes no_node no_node hot_soluble->no_node No cold_insoluble Insoluble in Cold Solvent? cold_insoluble->yes_node Yes cold_insoluble->no_node No yes_node->cold_insoluble good_solvent Good Single Solvent! yes_node->good_solvent bad_solvent Discard Solvent no_node->bad_solvent try_pair Try a Solvent Pair no_node->try_pair

References

Preventing byproduct formation in fluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation

Welcome to the technical support center for fluoropyridine synthesis. As a Senior Application Scientist, I understand that incorporating fluorine into a pyridine ring can be a delicate process, often plagued by unwanted side reactions that compromise yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the lab. Here, we move beyond simple protocols to explore the underlying chemistry, helping you make informed decisions to optimize your reactions and minimize byproduct formation.

Troubleshooting Guide: From Low Yields to Unwanted Isomers

This section addresses specific, common problems in a direct question-and-answer format.

Q1: My Halex reaction for converting a chloropyridine to a fluoropyridine is sluggish and my yield is disappointingly low. What are the likely causes and how can I fix it?

Low yield in a Halex (halide exchange) reaction is a frequent issue, typically stemming from suboptimal reaction conditions that fail to promote the nucleophilic aromatic substitution (SNAr) of chloride with fluoride.[1] The key is to maximize the nucleophilicity of the fluoride anion while ensuring the stability of your substrate.

Causality & Recommended Actions:

  • Water is the Enemy: The fluoride anion is strongly hydrated, which drastically reduces its nucleophilicity.[2] Anhydrous conditions are paramount.

    • Protocol: Ensure your potassium fluoride (KF) or cesium fluoride (CsF) is thoroughly dried (e.g., by heating under vacuum). Use anhydrous, high-purity solvents.

  • Solvent Choice is Critical: The right solvent can dramatically accelerate the reaction. Polar aprotic solvents are essential.[3]

    • Expertise: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Sulfolane excel at solvating the potassium cation, leaving a highly reactive, "naked" fluoride anion.[4][5] DMSO, in particular, has been shown to produce dramatically higher yields compared to other solvents in many Halex reactions.[3][4]

  • Insufficient Thermal Energy: Halex reactions often require high temperatures (150–250 °C) to overcome the activation energy barrier for substitution on an electron-poor aromatic system.[3][6]

    • Protocol: Gradually increase the reaction temperature. Monitor the reaction by TLC or GC-MS to find the optimal balance between reaction rate and potential substrate decomposition.

  • Poor Fluoride Source Solubility: KF is the most common and cost-effective source, but its low solubility can be rate-limiting.[7]

    • Protocol: Consider using more soluble fluoride sources like Cesium Fluoride (CsF) or Tetra-n-butylammonium fluoride (TBAF).[6][7] Alternatively, the use of a phase-transfer catalyst (e.g., a crown ether or quaternary ammonium salt) can help shuttle the fluoride anion into the organic phase, significantly improving reaction rates.[7][8]

Halex_Troubleshooting cluster_conditions Initial Checks cluster_optimization Optimization Strategies start Low Yield in Halex Reaction check_anhydrous Are Conditions Strictly Anhydrous? start->check_anhydrous check_solvent Is Solvent Polar Aprotic? check_anhydrous->check_solvent Yes action_dry Dry KF/CsF & Use Anhydrous Solvent check_anhydrous->action_dry No check_temp Is Temperature Sufficiently High? check_solvent->check_temp Yes action_solvent Switch to DMSO or Sulfolane check_solvent->action_solvent No action_temp Increase Temperature (Monitor Decomposition) check_temp->action_temp action_fluoride Use CsF or TBAF; Add Phase-Transfer Catalyst check_temp->action_fluoride Yes, but still slow action_dry->check_solvent action_solvent->check_temp end_goal Improved Yield action_temp->end_goal action_fluoride->end_goal

Caption: Troubleshooting workflow for low-yield Halex reactions.

Q2: I'm observing di- and even tri-fluorinated byproducts. How can I improve the selectivity for mono-fluorination?

Over-fluorination is a common byproduct, especially when the pyridine ring is activated by multiple electron-withdrawing groups or when using highly reactive fluorinating agents. The initial fluorine substituent further activates the ring towards subsequent nucleophilic attack, leading to a cascade of substitutions.

Causality & Recommended Actions:

  • Excess Fluorinating Agent: Using a large excess of the fluoride source (e.g., KF) can drive the reaction towards poly-fluorination, especially if the mono-fluorinated product is more reactive than the starting material.

    • Protocol: Carefully control the stoichiometry. Start with 1.0-1.2 equivalents of your fluoride source and monitor the reaction progress closely.

  • High Reaction Temperature: Elevated temperatures that accelerate the initial substitution will also accelerate subsequent substitutions.[9]

    • Protocol: Reduce the reaction temperature. A lower temperature may require longer reaction times but will significantly enhance selectivity by favoring the reaction with the lower activation energy (the first substitution).

  • Highly Reactive Fluorinating Agent: In C-H fluorination methods, aggressive reagents can lead to poor selectivity.

    • Expertise: While powerful, reagents like Selectfluor can sometimes cause over-fluorination.[10] Optimizing the catalyst system, such as using a β,β-diaryl serine catalyst, can enable a reduction in the amount of Selectfluor needed and improve selectivity for monofluorination.[10]

Overfluorination_Pathway cluster_conditions Reaction Conditions A Chloropyridine (Starting Material) B Desired Mono-Fluoropyridine A->B Reaction 1 (Desired) C Di-Fluoropyridine (Byproduct) B->C Reaction 2 (Undesired) D Poly-Fluorinated (Byproduct) C->D ... High_Temp High Temperature High_Temp->B Accelerates Excess_F Excess Fluoride Excess_F->C Drives

Caption: Competing reaction pathways leading to over-fluorination.

Q3: My reaction is generating tar-like substances, and I suspect ring-opening or decomposition. How can this be prevented?

Pyridine ring stability is not absolute. Harsh conditions, such as excessively high temperatures or the use of unstable intermediates, can lead to decomposition or undesired skeletal transformations.[1][11]

Causality & Recommended Actions:

  • Unstable Intermediates: The classic Balz-Schiemann reaction, which proceeds via a diazonium salt, is notorious for this issue. These diazonium intermediates can be explosive and prone to decomposition, leading to tars instead of the desired fluoropyridine.[1][12]

    • Protocol: If using this method, maintain scrupulous temperature control (typically 0-5 °C) during diazotization.[13] Consider alternative, milder methods if possible.

  • Excessive Heat: As with many organic reactions, too much heat can "cook" your starting material and products, leading to polymerization and decomposition.[1]

    • Protocol: Determine the minimum temperature required for an acceptable reaction rate. Microwave-assisted synthesis can sometimes provide better temperature control and shorter reaction times, minimizing thermal decomposition.[14]

  • Incompatible Reagents: Some modern fluorinating agents can react exothermically with common solvents.

    • Expertise: For example, electrophilic reagents like Selectfluor can react with solvents like DMF or pyridine itself, leading to uncontrolled reactions.[9] Always consult compatibility charts and consider less reactive solvents like acetonitrile.[9] A recently discovered method involves the ring-opening of bicyclic azaarenes upon treatment with electrophilic fluorinating agents, which is a desired outcome in that specific context but highlights the potential for unexpected skeletal changes.[11]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about strategy and reagent selection in fluoropyridine synthesis.

Q1: What are the primary methods for fluoropyridine synthesis, and what are their common byproduct pitfalls?

Choosing the right synthetic strategy is the first step in preventing byproducts. Each method has a distinct profile of advantages and disadvantages.

Synthesis MethodDescriptionCommon Byproducts & Pitfalls
Halex (SNAr) Reaction Displacement of a leaving group (Cl, Br, NO₂) with a fluoride source (e.g., KF).[7]Incomplete reaction, over-fluorination, hydrolysis of starting material/product if water is present.[1][6]
Balz-Schiemann Reaction Diazotization of an aminopyridine followed by thermal decomposition of the diazonium salt.[1]Tar formation from unstable diazonium intermediates, incomplete decomposition, side reactions from residual acids.[12][15]
Direct C-H Fluorination Direct conversion of a C-H bond to a C-F bond using an electrophilic fluorinating agent (e.g., AgF₂, Selectfluor).[1][16]Regioisomeric mixtures (if multiple C-H bonds are reactive), over-fluorination, substrate decomposition with sensitive functional groups.[17]
From Pyridine N-Oxides Activation of the pyridine N-oxide followed by reaction with a fluoride source.[1][12]Formation of chlorinated or hydrolyzed byproducts, incomplete reaction, potential for low regioselectivity with certain substitution patterns.[12]
Q2: How do I select the most appropriate fluorinating agent for my reaction?

The choice of fluorinating agent is dictated by the reaction mechanism (nucleophilic vs. electrophilic) and the specific requirements of your substrate.

Fluorinating AgentTypeCommon ApplicationProsCons
Potassium Fluoride (KF) NucleophilicHalex (SNAr) ReactionsInexpensive, readily available.[7]Low solubility, requires high temperatures and anhydrous conditions.[7]
Cesium Fluoride (CsF) NucleophilicHalex (SNAr) ReactionsMore soluble and reactive than KF, allowing for milder conditions.[2][6]Higher cost, hygroscopic.
TBAF (Tetrabutylammonium fluoride)NucleophilicHalex (SNAr) ReactionsHighly soluble and reactive.[6]Very hygroscopic, can be basic, promoting side reactions.
Selectfluor® (F-TEDA-BF₄)ElectrophilicC-H Fluorination, Fluorination of enolates.Easy to handle solid, commercially available, predictable reactivity.[10]Can be aggressive, requires careful solvent choice, potential for over-fluorination.[9][10]
Silver(II) Fluoride (AgF₂) Radical/SETDirect C-H Fluorination of heterocycles.Highly selective for fluorination adjacent to nitrogen, works under mild conditions.[16]Stoichiometric use of a heavy metal, cost.
Q3: My crude product is a complex mixture. What are the most effective purification strategies?

Effective purification is crucial for isolating your target fluoropyridine from byproducts and unreacted starting materials.

  • Aqueous Work-up: A preliminary wash can remove many impurities. For instance, a wash with a 10% aqueous sodium thiosulfate solution is effective for removing residual iodine if you've performed a Sandmeyer-type reaction.[13]

  • Column Chromatography: This is the most common method for separating compounds with different polarities.[13]

    • Expertise: The introduction of fluorine can significantly alter the polarity of your molecule. A gradient elution, typically with a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is highly effective.[13] Start with a low polarity eluent and gradually increase the polarity to separate your components.

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity on a moderate to large scale.[13]

    • Protocol: The key is solvent selection. A binary solvent system, such as dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) and then slowly adding a hot "poor" solvent (e.g., hexanes) until turbidity appears, often yields high-quality crystals upon cooling.[13]

References

Technical Support Center: Catalyst Selection for Difficult Buchwald-Hartwig Aminations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for navigating the complexities of the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming C-N bonds with particularly demanding substrates. Here, we move beyond standard protocols to provide in-depth, field-proven insights into catalyst selection and reaction optimization, ensuring your success with even the most stubborn couplings.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, prized for its ability to construct aryl amine connections with broad functional group tolerance where classical methods fall short.[1][2] However, its success is critically dependent on the careful orchestration of the catalyst system—palladium source, ligand, and base—along with the solvent and reaction temperature. This guide is structured to address the specific issues you might encounter, explaining the causality behind experimental choices to empower your troubleshooting and development efforts.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when planning or troubleshooting a Buchwald-Hartwig amination.

Q1: My reaction is not working. What are the first things I should check?

When a Buchwald-Hartwig reaction fails, a systematic review of the core components is essential. Organometallic reactions can be sensitive, so start with the basics.[3]

  • Reagent Quality: Ensure your amine and aryl halide are pure. Impurities can poison the catalyst. Solvents must be anhydrous and degassed, as oxygen can deactivate the Pd(0) catalyst.

  • Catalyst Activity: Is your palladium source and ligand fresh? Pre-catalysts are generally more stable and offer more reliable initiation. If generating the catalyst in situ, ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are properly handled.[4]

  • Base Strength and Solubility: A common failure point is the base. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are often required to deprotonate the amine or the intermediate palladium-amine complex.[5] However, these bases can be sensitive to moisture and have limited solubility. Ensure the base is freshly opened or properly stored and that agitation is sufficient to maintain a suspension.[4]

  • Reaction Setup: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

Q2: How do I choose the right ligand for my specific substrates?

Ligand selection is arguably the most critical factor in a successful Buchwald-Hartwig amination, as it directly influences the stability and reactivity of the palladium catalyst. The choice depends heavily on the nature of your coupling partners.

The evolution of this reaction has led to several "generations" of phosphine ligands, each designed to address specific challenges.[1][6] Bulky, electron-rich monophosphine ligands, particularly dialkylbiarylphosphines developed by the Buchwald group, are highly effective for a wide range of substrates, including challenging aryl chlorides.[1][7] These ligands promote the crucial reductive elimination step and prevent the formation of off-cycle catalyst species.

Here is a general guide to ligand selection based on the amine nucleophile:

Nucleophile ClassRecommended LigandsRationale & Key Considerations
Primary Aliphatic Amines BrettPhos, RuPhosBrettPhos is particularly effective for the monoarylation of primary amines, even with challenging aryl mesylates and chlorides.[6][8]
Secondary Aliphatic Amines RuPhos, JohnPhos, DavePhosRuPhos often provides superior results for secondary amines coupled with aryl chlorides.[6][8]
Aryl Amines (Anilines) XPhos, JohnPhosXPhos is a highly general and active ligand for coupling anilines, including sterically hindered variants.[6]
Amides & Sulfonamides tBuBrettPhosThese are less nucleophilic substrates that require a highly active catalyst system. tBuBrettPhos was specifically designed for this purpose.[6][8][9]
NH Heterocycles (e.g., indoles, carbazoles) DavePhos, tBuXPhosThe choice can be substrate-specific. DavePhos is a good starting point for indoles, while tBuXPhos may be better for indazoles.[8]

Q3: My aryl halide is an aryl chloride. Why is this more difficult, and how do I succeed?

Aryl chlorides are challenging substrates due to the strength of the C-Cl bond, which makes the initial oxidative addition step to the Pd(0) center slower than for aryl bromides or iodides.[4][10] This is often the rate-determining step of the catalytic cycle.[10]

To overcome this hurdle, you need a highly active catalyst system capable of breaking this resilient bond.

  • Use Bulky, Electron-Rich Ligands: Ligands like XPhos, RuPhos, and BrettPhos are essential. Their steric bulk promotes the formation of a monoligated, 14-electron LPd(0) species, which is highly reactive in oxidative addition. Their electron-donating nature increases the electron density on the palladium, further facilitating the oxidative addition.[6]

  • Employ a Strong Base: A strong base like NaOtBu or LHMDS is typically necessary.

  • Higher Temperatures: Reactions involving aryl chlorides often require higher temperatures (e.g., 80-110 °C) to drive the oxidative addition.[4][5]

Q4: I am observing hydrodehalogenation of my aryl halide as a major side product. What causes this and how can I prevent it?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[1] It often arises from a β-hydride elimination pathway from the palladium-amido intermediate, which can be more favorable under certain conditions.

To minimize this side reaction:

  • Ligand Choice: Use bulky ligands. The steric hindrance provided by ligands like XPhos or BrettPhos can disfavor the geometry required for β-hydride elimination and promote the desired C-N reductive elimination.

  • Base Selection: The choice of base can be critical. While strong bases are needed, sometimes switching from an alkoxide (NaOtBu) to a silylamide (LHMDS) or a carbonate (Cs₂CO₃) can alter the reaction pathway and suppress hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes help favor the amination pathway.

  • Water Content: While reactions are run under anhydrous conditions, trace water can sometimes exacerbate hydrodehalogenation. Ensure solvents and reagents are rigorously dry. Conversely, a recent study showed that a bimetallic palladium-copper nanocatalyst in aqueous micelles can selectively promote amination while avoiding hydrodehalogenation.[11]

Troubleshooting Guide for Difficult Substrates

This section provides structured advice for specific, challenging coupling scenarios.

Scenario 1: Coupling of a Sterically Hindered Aryl Halide and/or a Bulky Amine

Steric hindrance on either coupling partner can dramatically slow the reaction by impeding oxidative addition, amine coordination, or the final reductive elimination.[12][13]

Symptoms:

  • Low or no conversion.

  • Reaction stalls after initial conversion.

  • Both starting materials remain largely unreacted.

Troubleshooting Workflow:

G start Low Conversion with Sterically Hindered Substrates ligand Switch to a Bulkier Ligand (e.g., XPhos, RuPhos, or a GPhos-type ligand) start->ligand Initial Step precatalyst Use a Pre-catalyst (e.g., XPhos Pd G3/G4) ligand->precatalyst Rationale: Promotes reductive elimination & catalyst stability. base Change Base (e.g., LHMDS or K₃PO₄) precatalyst->base Rationale: Ensures efficient generation of active Pd(0). solvent Increase Solvent Polarity/Boiling Point (e.g., t-BuOH, CPME) base->solvent Rationale: Can alter reactivity and solubility profiles. temp Increase Reaction Temperature solvent->temp Rationale: Improves solubility and overcomes activation barriers. result Improved Yield temp->result

Troubleshooting Decision Tree for Sterically Hindered Couplings.

Detailed Protocol for Coupling 2-Bromo-1,3-dimethylbenzene with Di-tert-butylamine:

  • Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (XPhos, 4 mol%), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10 minutes.

  • Reagents: Add 2-bromo-1,3-dimethylbenzene (1.0 equiv) and di-tert-butylamine (1.2 equiv) via syringe.

  • Solvent: Add anhydrous, degassed toluene (to achieve a 0.5 M concentration of the aryl bromide).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify by column chromatography.

Scenario 2: Coupling of Electron-Deficient or Electron-Rich Heteroaromatic Halides

Heteroaromatic halides present unique challenges. Electron-deficient systems (e.g., chloropyridines) can be excellent substrates for SNAr, which can compete with the desired Buchwald-Hartwig pathway. Electron-rich systems (e.g., bromothiophenes) can be poor substrates for oxidative addition. Furthermore, the heteroatom can coordinate to the palladium center, inhibiting catalysis.[6]

Symptoms:

  • Electron-Deficient: Formation of SNAr byproducts, low yield of the desired amine.

  • Electron-Rich: Low or no conversion, slow reaction rates.

Catalyst System Recommendations:

Heteroaromatic TypeRecommended Catalyst SystemRationale
Electron-Deficient (e.g., 2-chloropyridine) Pd₂(dba)₃ / Josiphos-type ligand (e.g., CyPF-tBu) / NaOtBu in TolueneBidentate Josiphos ligands are less prone to displacement by the basic pyridine nitrogen, preventing catalyst inhibition.[6]
Electron-Rich (e.g., 3-bromothiophene) XPhos Pd G3 / K₂CO₃ in t-AmOHThe highly active XPhos catalyst can facilitate the difficult oxidative addition. A weaker base and polar protic solvent can sometimes be beneficial for these substrates.

Visualizing the Catalytic Cycle:

The core of the Buchwald-Hartwig amination is its catalytic cycle. Understanding these steps is crucial for troubleshooting.

Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

This cycle illustrates the transformation of the palladium catalyst through oxidative addition of the aryl halide, coordination and deprotonation of the amine, and the final bond-forming reductive elimination step that yields the product and regenerates the active Pd(0) species.[1][4][14]

Conclusion

Successfully navigating difficult Buchwald-Hartwig aminations requires more than just a standard recipe; it demands a deep understanding of the interplay between substrates, ligands, and reaction conditions. By carefully selecting a catalyst system tailored to the electronic and steric properties of your specific substrates and by systematically troubleshooting issues like hydrodehalogenation and low conversion, you can unlock the full synthetic potential of this powerful transformation. The ligands and protocols described here represent the state of the art and provide a robust starting point for your most challenging C-N coupling endeavors.

References

Technical Support Center: Purification of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide troubleshooting advice and detailed protocols in a direct question-and-answer format to help you achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the properties and handling of this compound.

Q1: What are the key physical properties of this compound that I should be aware of during purification?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy. It is a colorless to pale yellow liquid that may discolor upon storage[1]. Its reactivity and thermal stability are key considerations for methods like distillation.

PropertyValueSource
Appearance Colorless to pale yellow liquid[1][2]
Molecular Formula C₅H₃ClFN[3]
Molecular Weight 131.54 g/mol
Boiling Point Approx. 139 - 162 °C (at atm. pressure)[2][4]
Density ~1.333 g/mL at 25 °C
Solubility Soluble in common organic solvents; insoluble in water[1]
Stability Stable under normal conditions; reactive with strong oxidizing agents[2]

Q2: My batch of this compound has a distinct yellow or brown tint. What causes this and is it a purity issue?

A2: Discoloration is a common issue with pyridine derivatives and typically indicates the presence of impurities or degradation products[5]. The pale yellow color may be inherent, but a darker yellow or brown hue often suggests the formation of polymeric materials or oxidation byproducts, especially after prolonged storage or exposure to air and light. This discoloration is a clear sign that purification is necessary before use in sensitive downstream applications.

Q3: What are the most likely impurities in my crude this compound sample?

A3: Impurities will largely depend on the synthetic route used. Common synthesis of halopyridines may introduce several types of impurities[2][6]:

  • Residual Starting Materials: Unreacted precursors or reagents from the synthesis.

  • Regioisomers: Isomeric versions of the product (e.g., other chloro-fluoro pyridine isomers) can form due to a lack of complete regioselectivity in the halogenation steps[7].

  • Reaction Byproducts: Products from side reactions, which can be numerous in heterocyclic chemistry.

  • Residual Solvents: Solvents used during the reaction or initial workup.

  • Water: Pyridine compounds are often hygroscopic and can absorb atmospheric moisture[5].

A preliminary analysis by GC-MS or ¹H/¹⁹F NMR is highly recommended to identify the nature and approximate quantity of the impurities, which will guide the selection of the most effective purification method.

Section 2: Troubleshooting Aqueous Workup

An aqueous wash is the first line of defense in purification, designed to remove water-soluble impurities like inorganic salts and highly polar compounds.

Q1: I performed an aqueous wash, but my product recovery is low. What happened?

A1: While this compound is considered water-insoluble, significant loss can occur if an emulsion forms or if the pH is not controlled. The basic nitrogen atom on the pyridine ring (pKa of pyridine is ~5.2) can be protonated under acidic conditions, forming a water-soluble pyridinium salt.

Troubleshooting Steps:

  • Ensure Neutral or Basic pH: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) by washing with a saturated sodium bicarbonate (NaHCO₃) solution. This suppresses the protonation of the pyridine nitrogen, minimizing its solubility in the aqueous phase.

  • Break Emulsions: Emulsions are common and trap product at the interface. To break them, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to force the separation of the layers.

  • Back-Extraction: If you suspect product loss to the aqueous layer, perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate).

Workflow for an Effective Aqueous Wash

Caption: A standard aqueous workup protocol for crude halopyridines.

Section 3: Troubleshooting Distillation

Distillation is an excellent method for bulk purification, especially for removing non-volatile residues or highly volatile solvents.

Q1: I'm trying to distill this compound, but it seems to be decomposing at its atmospheric boiling point. How can I purify it safely?

A1: The reported atmospheric boiling point of this compound is quite high (~139-162 °C), a temperature at which many functionalized organic molecules can degrade. The solution is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point to a temperature where the molecule is more stable.

Protocol: Vacuum Distillation of this compound
  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Ensure all joints are properly sealed with high-vacuum grease. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger volumes to minimize product loss on the glass surfaces.

  • Drying: Ensure the crude material is thoroughly dry. Water can interfere with the vacuum and co-distill with the product.

  • Bumping Prevention: Add a magnetic stir bar or a few boiling chips to the distillation flask to ensure smooth boiling. Vigorous stirring is critical for preventing bumping under vacuum.

  • Applying Vacuum: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Heating: Gently heat the distillation flask using an oil bath with controlled temperature. Increase the temperature gradually until the product begins to distill. Collect fractions based on the boiling point at the measured pressure. A good starting point is to target a pressure that brings the boiling point down to the 80-100 °C range.

  • Collection: Discard the initial fraction (forerun), which may contain volatile impurities. Collect the main fraction corresponding to the pure product. Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxidic impurities.

Section 4: Troubleshooting Chromatographic Purification

Flash column chromatography is the method of choice for separating closely related isomers or removing impurities with similar boiling points. However, the basic nature of pyridines can present challenges.

Q1: When I run a silica gel column, my product comes out as a long, tailing peak, resulting in poor separation and mixed fractions. Why is this happening?

A1: This is a classic problem when purifying basic compounds like pyridines on standard silica gel[8]. The issue, known as peak tailing , is caused by strong interactions between the basic lone pair on the pyridine nitrogen and acidic silanol groups (Si-OH) on the surface of the silica[8]. This leads to a non-ideal elution profile.

Q2: How can I prevent peak tailing and improve my chromatographic separation?

A2: There are several effective strategies to mitigate interactions with silica gel and achieve sharp, symmetrical peaks.

StrategyMechanismRecommended Implementation
Add a Competing Base A small amount of a basic additive, like triethylamine (TEA) or pyridine, is added to the mobile phase. It preferentially binds to the acidic silanol sites, effectively "masking" them from your product[8].Add 0.1-1% TEA to your mobile phase (e.g., ethyl acetate/hexanes). This is the most common and often most effective solution.
Use a Deactivated Stationary Phase Switch from standard silica to a less acidic or inert stationary phase.Alumina (basic or neutral): Excellent for purifying basic compounds. End-capped Silica: Uses columns where the silanol groups have been chemically capped to reduce acidity.
Modify the Mobile Phase pH Using a buffered mobile phase can control the ionization state of the analyte and stationary phase, though this is more common in HPLC[8].For flash chromatography, this is less common but can be achieved with specific solvent systems. The TEA method is generally simpler and more effective.

Troubleshooting Workflow for Flash Chromatography

Caption: Decision-making process for common flash chromatography problems.

Q3: My product seems to be irreversibly stuck on the silica column, leading to very low recovery. What should I do?

A3: Irreversible binding is an extreme case of the interaction described above. If adding TEA to the eluent does not solve the problem, your compound may be degrading on the acidic silica.

  • Test for Degradation: Spot your crude material on a silica TLC plate and let it sit for 30 minutes before eluting. If a new, immobile spot appears at the baseline or you see streaking, your compound is likely unstable on silica.

  • Switch to Alumina: In such cases, switching to a neutral or basic alumina stationary phase is the best course of action. Alumina lacks the highly acidic silanol groups responsible for the degradation and irreversible binding of many basic compounds.

By systematically addressing these common issues, you can refine your purification strategy for this compound, ensuring high purity and yield for your research and development needs.

References

Handling and storage recommendations for 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-fluoropyridine (CAS No. 2546-56-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of this versatile synthetic intermediate. My goal is to combine established safety protocols with practical, field-tested insights to ensure the integrity of your experiments and the safety of your laboratory personnel.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties and safe handling of this compound.

Q1: What are the key physical and chemical properties of this compound that I should be aware of?

This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its halogenated pyridine structure makes it a valuable building block in pharmaceutical and agrochemical synthesis.[1] A critical property to note is its flammability, with a flash point of 28°C (82.4°F), classifying it as a flammable liquid.

Here is a summary of its key properties:

PropertyValueSource
CAS Number 2546-56-7
Molecular Formula C₅H₃ClFN[2]
Molecular Weight 131.54 g/mol
Appearance Colorless to pale yellow liquid[1]
Density 1.333 g/mL at 25°C
Boiling Point 139°C[3]
Melting Point -24°C[4]
Flash Point 28°C (82.4°F) - closed cup

Q2: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity and purity of this compound, proper storage is paramount. The compound can discolor to yellow upon storage, which may indicate degradation.

Core Storage Recommendations:

  • Temperature: Store in a refrigerator at 2-8°C. Some suppliers may recommend storage in a freezer under -20°C for long-term stability.[5]

  • Atmosphere: It is crucial to store this compound under an inert atmosphere, such as argon or nitrogen. This prevents reaction with atmospheric moisture and oxygen, which can lead to degradation.

  • Container: Keep the container tightly sealed in a dry, well-ventilated place.[6][7]

  • Light: Protect from direct sunlight.[6]

The rationale behind these conditions is to minimize the potential for hydrolysis, oxidation, and polymerization, thereby preserving the compound's purity for your experiments.

Q3: What personal protective equipment (PPE) is necessary when handling this compound?

Given its hazard profile, which includes being a flammable liquid and causing skin, eye, and respiratory irritation, a comprehensive approach to PPE is essential.[2]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use.

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[8] If exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK) is recommended.

Part 2: Troubleshooting Guide

This section is dedicated to addressing specific issues you may encounter during your experiments with this compound, providing logical steps to diagnose and resolve them.

Scenario 1: My reaction yield is consistently low when using this compound in a nucleophilic aromatic substitution (SNAr) reaction.

Low yields in SNAr reactions with this compound can stem from several factors. The pyridine ring is electron-deficient, which facilitates nucleophilic attack, but the position of the substituents and the reaction conditions are critical.

Troubleshooting Workflow:

G start Low Reaction Yield check_reagent 1. Verify Reagent Purity - Check for discoloration of this compound. - Confirm purity via NMR or GC-MS. start->check_reagent check_conditions 2. Evaluate Reaction Conditions - Is the temperature appropriate? - Is the solvent anhydrous? check_reagent->check_conditions Purity OK outcome1 Purity Issue: Procure fresh reagent. check_reagent->outcome1 Degraded check_base 3. Assess the Base - Is the base strong enough? - Is it sterically hindered? check_conditions->check_base Conditions OK outcome2 Optimize Conditions: - Adjust temperature. - Use anhydrous solvent. check_conditions->outcome2 Suboptimal check_nucleophile 4. Examine the Nucleophile - Is it degrading? - Is it sufficiently nucleophilic? check_base->check_nucleophile Base OK outcome3 Change Base: - Consider a stronger or less hindered base (e.g., NaH, K₂CO₃). check_base->outcome3 Inappropriate outcome4 Modify Nucleophile: - Use freshly prepared nucleophile. - Consider a more reactive derivative. check_nucleophile->outcome4 Problem Identified

Caption: Troubleshooting workflow for low yield SNAr reactions.

In-depth Analysis:

  • Reactivity of Halogens: In nucleophilic aromatic substitution on pyridine rings, the reactivity of halogens is generally F > Cl.[9][10] However, the fluorine in the 3-position of this compound is less activated than a halogen at the 2- or 4-position. The chlorine at the 4-position is the more likely site of substitution.

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the nucleophile without reacting with the starting material. Common bases include K₂CO₃, Cs₂CO₃, or NaH for alcohol nucleophiles.

  • Solvent: Anhydrous polar aprotic solvents like DMF, DMSO, or THF are typically used to facilitate SNAr reactions. Ensure your solvent is rigorously dried.

Scenario 2: I am observing unexpected side products, possibly due to defluorination.

Defluorination is a known side reaction with fluorinated heterocycles, especially under harsh reaction conditions.[11]

Preventative Measures for Defluorination:

G main Preventing Defluorination Temperature Control Base Selection Catalyst/Ligand Choice temp_details Run reaction at the lowest effective temperature. Consider microwave irradiation for controlled heating. main:f1->temp_details base_details Use milder bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH. main:f2->base_details catalyst_details For cross-coupling, use bulky, electron-rich phosphine ligands to stabilize the catalyst. main:f3->catalyst_details

Caption: Key strategies to minimize defluorination.

Mechanistic Insight: The C-F bond is strong, but the electron-withdrawing nature of the pyridine ring can make it susceptible to cleavage, particularly with strong bases or at elevated temperatures.[11] The choice of catalyst and ligands in cross-coupling reactions is also crucial to avoid unwanted side reactions.

Scenario 3: The this compound has turned yellow. Can I still use it?

A yellow discoloration may indicate the formation of impurities or degradation products. Before using a discolored reagent, it is essential to assess its purity.

Decision Pathway for Discolored Reagent:

  • Analyze Purity: Run a quick purity check using techniques like ¹H NMR, ¹⁹F NMR, or GC-MS. Compare the results to the certificate of analysis for a fresh lot.

  • Identify Impurities: If impurities are present, try to identify them. Common degradation pathways for substituted pyridines can involve hydroxylation or other oxidative processes.[12]

  • Purification: If the impurity level is low and the impurity is not expected to interfere with your reaction, you might consider purifying the reagent by distillation or chromatography. However, this is often not practical for small quantities.

  • Procure Fresh Reagent: For critical applications, especially in drug development, it is always best to use a fresh, pure batch of the reagent to ensure reproducibility and avoid confounding results.

References

Technical Support Center: 4-Chloro-3-fluoropyridine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 4-Chloro-3-fluoropyridine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving this versatile building block from the laboratory bench to pilot or manufacturing scale. Our goal is to provide practical, experience-driven advice to help you anticipate and overcome common scale-up challenges, ensuring your process is safe, efficient, and robust.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the scale-up of reactions involving this compound.

Q1: We are beginning a scale-up project with this compound. What are the primary safety hazards we need to consider?

A1: Safety is the paramount consideration in any scale-up activity. this compound is a flammable liquid and vapor with several associated hazards.[1][2] Personnel must be equipped with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, face shields, and chemically resistant gloves.[2][3]

Key Hazards of this compound:

  • Flammability: It has a flash point of 28 °C (82.4 °F), meaning it can form ignitable mixtures with air at or near room temperature.[2] All scale-up equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[3]

  • Toxicity & Irritation: The compound is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[3][4] It causes serious skin and eye irritation and may cause respiratory irritation.[1][3] All manipulations must be conducted in a well-ventilated fume hood or a closed-system reactor.[3]

  • Thermal Hazards of Reactions: Many reactions involving pyridines, particularly nucleophilic substitutions, are exothermic.[5] A thermal hazard assessment is crucial before scaling up to understand the reaction's heat flow and prevent a runaway reaction.[6][7]

Furthermore, consider the safety profiles of all other reagents. For instance, reactions involving strong bases like organolithiums or hydrides introduce additional flammability and reactivity risks.[8]

Q2: Our nucleophilic aromatic substitution (SNAr) reaction works well at the 1g scale, but is failing at the 100g scale. What are the most likely causes?

A2: This is a classic scale-up challenge. The transition from a round-bottom flask to a jacketed reactor changes the fundamental physics of heating, cooling, and mixing. Here’s a breakdown of probable causes and solutions.

1. Inefficient Heat Transfer:

  • Causality: Large reactors have a much lower surface-area-to-volume ratio than lab glassware.[5] This makes it significantly harder to both heat and, more critically, cool the reaction mixture. If your reaction is exothermic, localized hot spots can form, leading to side reactions and impurity generation.[5]

  • Solution: Implement controlled, slow addition of the nucleophile via a dosing pump, carefully monitoring the internal temperature.[5] Ensure your reactor's cooling system is adequate for the calculated heat of reaction.

2. Poor Mixing and Mass Transfer:

  • Causality: Inadequate agitation can lead to localized concentration gradients. The nucleophile might be highly concentrated where it's added but scarce elsewhere, resulting in an incomplete reaction.[5]

  • Solution: Select the appropriate agitator type (e.g., pitched-blade turbine, anchor) and optimize the stirring speed for the reactor geometry and reaction viscosity. For critical processes, computational fluid dynamics (CFD) modeling can simulate and optimize mixing at scale.[5]

3. Leaving Group Reactivity (F vs. Cl):

  • Causality: In SNAr reactions on electron-deficient rings like pyridine, fluoride is a significantly better leaving group than chloride.[9][10] The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the intermediate Meisenheimer complex. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[10] Your lab-scale success might have been primarily due to substitution of the fluorine, while the chloride remains largely unreacted under the same conditions.

  • Solution: Your reaction conditions (temperature, time) may need to be more forcing to achieve substitution at the less reactive chloro position, if that is the desired outcome. Alternatively, if substitution at the fluoro-position is intended, ensure conditions are mild enough to prevent undesired reactions at the chloro-position.

The following diagram outlines a troubleshooting workflow for this issue.

start SNAr Reaction Fails at Scale check_temp Is internal temperature uniform and at target? start->check_temp check_mixing Is mixing adequate? (visual, CFD) check_temp->check_mixing Yes improve_cooling Improve Heat Transfer: - Slow reagent addition - Enhance reactor cooling - Perform calorimetry study check_temp->improve_cooling No check_params Are reaction parameters (time, equivalents) sufficient for the slower C-Cl substitution? check_mixing->check_params Yes improve_mixing Improve Mass Transfer: - Optimize agitator speed/type - Check for solids suspension - Use baffles check_mixing->improve_mixing No adjust_params Adjust Reaction Conditions: - Increase temperature - Extend reaction time - Re-evaluate stoichiometry check_params->adjust_params No success Reaction Successful check_params->success Yes improve_cooling->check_temp improve_mixing->check_mixing adjust_params->success

Caption: Troubleshooting workflow for SNAr scale-up failure.
Q3: How do we manage the impurity profile, which seems to worsen at a larger scale?

A3: A changing impurity profile is a common consequence of the altered physical environment in a large reactor.[5]

  • Identify the Source: The first step is to identify the new impurities using techniques like LC-MS or GC-MS. Common impurities can arise from:

    • Over-reaction: A second substitution on the pyridine ring.

    • Side Reactions: Dimerization or polymerization, often catalyzed by localized hot spots.

    • Starting Material Quality: Impurities in the starting this compound or nucleophile may become significant at scale. Always insist on a Certificate of Analysis (CoA) for raw materials.

  • Develop Robust Analytical Methods: Implement in-process controls (IPCs) using HPLC or GC to monitor the formation of impurities in real-time.[11] This allows you to adjust parameters (e.g., stop the reaction, cool down) before impurities reach unacceptable levels.

  • Rethink Purification: Laboratory-scale purification via flash chromatography is often not viable for multi-kilogram production. Develop a scalable purification strategy early.

    • Crystallization: The preferred method for high-purity solids. Requires screening of various solvent systems.

    • Distillation: Effective for liquid products with sufficiently different boiling points from impurities.

    • Extraction: A robust aqueous workup can remove many water-soluble or acid/base-reactive impurities.

Scalable Protocol: Synthesis of 4-Anilino-3-fluoropyridine

This protocol details a representative SNAr reaction and is intended as a template. All procedures must be risk-assessed and adapted to your specific equipment and facility safety standards.

Materials & Equipment
Reagent/Equipment Specification Purpose
This compound≥95% PurityStarting Material
Aniline≥99% PurityNucleophile
Potassium Carbonate (K₂CO₃)Anhydrous, milledBase
N,N-Dimethylformamide (DMF)AnhydrousSolvent
Jacketed Glass Reactor10 L, with overhead stirrer, condenser, thermocouple, and addition funnel/pumpReaction Vessel
Chiller/Heater Unit-Temperature Control
Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Charge Reagents: Charge the reactor with milled Potassium Carbonate (1.5 eq) and anhydrous DMF (5 volumes relative to the limiting reagent). Begin agitation.

  • Charge Substrate: Add this compound (1.0 eq) to the reactor.

  • Controlled Addition: Begin slow, subsurface addition of Aniline (1.1 eq) via a dosing pump over 2-3 hours.

  • Temperature & Reaction Monitoring:

    • During the addition, maintain the internal temperature at 80-85 °C. The reaction is exothermic; use the reactor's cooling jacket to manage the temperature.

    • Monitor the reaction progress every hour by taking a sample for HPLC analysis to track the consumption of the starting material and formation of the product.

  • Reaction Completion: Once the starting material is <1% by HPLC, cool the reaction mixture to room temperature (20-25 °C).

  • Quench & Workup:

    • Slowly add water (10 volumes) to the reactor to precipitate the product and dissolve inorganic salts. Maintain agitation and cool to 10-15 °C.

    • Stir the resulting slurry for 1 hour.

  • Isolation: Filter the solid product. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

The following diagram illustrates the overall process flow for this synthesis.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep Inert Reactor charge Charge K2CO3, DMF, Substrate prep->charge add Slowly Add Aniline (Nucleophile) charge->add react Heat & Stir (80-85°C) Monitor via HPLC add->react cool Cool to RT react->cool quench Quench with Water cool->quench filter Filter Slurry quench->filter dry Dry Product filter->dry product Final Product: 4-Anilino-3-fluoropyridine dry->product

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Chloro-3-fluoropyridine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 4-Chloro-3-fluoropyridine, a key building block in the synthesis of various pharmaceutical compounds and agrochemicals, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound.

The Critical Need for Purity Analysis of this compound

This compound (CAS No: 2546-56-7) is a halogenated pyridine derivative.[2][3] The presence of both chlorine and fluorine atoms on the pyridine ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.[1] However, its synthesis can lead to the formation of various impurities, including positional isomers, starting materials, and by-products from side reactions. The structural similarity of these potential impurities to the main compound presents a significant analytical challenge. Therefore, the choice of analytical methodology is paramount to ensure accurate and reliable purity assessment.

This guide will delve into the nuances of both HPLC and GC-MS, providing a framework for selecting the most appropriate technique based on specific analytical needs, from routine quality control to in-depth impurity profiling.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds and its non-destructive nature. For a polar, heterocyclic compound like this compound, reversed-phase HPLC is the most common approach.

The Rationale Behind Method Development for HPLC

The key to a successful HPLC separation lies in the judicious selection of the stationary and mobile phases. For halogenated and aromatic compounds like this compound, a standard C18 column can provide good hydrophobic retention. However, to enhance selectivity, especially for closely related impurities, alternative stationary phases should be considered. A pentafluorophenyl (PFP) stationary phase, for instance, can offer unique selectivity through a combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions.[4]

The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve adequate retention and resolution. The addition of a buffer, such as formic acid or ammonium acetate, can improve peak shape and ionization efficiency if mass spectrometric detection is employed.

Experimental Protocol: HPLC Purity Analysis

Below is a detailed, step-by-step protocol for the purity analysis of this compound by HPLC.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the this compound sample by the area normalization method (assuming all impurities have a similar response factor at the detection wavelength).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: A streamlined workflow for the purity analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

For volatile and semi-volatile compounds that are thermally stable, GC-MS offers excellent separation efficiency and the definitive identification capabilities of mass spectrometry. This compound, with a boiling point of approximately 139°C, is well-suited for GC analysis.

The Rationale Behind Method Development for GC-MS

The choice of the GC column's stationary phase is critical for resolving the analyte from potential impurities. A mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point as it provides selectivity based on both boiling point and subtle differences in polarity. For enhanced separation of pyridine derivatives, a wax-based column (polyethylene glycol) can also be effective.

The temperature program of the GC oven is optimized to ensure sharp peaks and adequate separation between closely eluting compounds. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown impurities.

Experimental Protocol: GC-MS Purity Analysis

The following is a detailed, step-by-step protocol for the purity analysis of this compound by GC-MS.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Dilute the stock solution to a working concentration of 0.05 mg/mL (50 ppm) with the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: Scan from m/z 40 to 300

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Search the mass spectra of other detected peaks against a spectral library (e.g., NIST) to tentatively identify impurities.

  • Calculate the purity by the area normalization method from the total ion chromatogram (TIC).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Solvent weigh_gc->dissolve_gc dilute_gc Dilute to Working Conc. dissolve_gc->dilute_gc inject_gc Inject Sample dilute_gc->inject_gc separate_gc GC Separation inject_gc->separate_gc ionize_frag Ionization & Fragmentation separate_gc->ionize_frag mass_analyze Mass Analysis ionize_frag->mass_analyze identify_peaks Identify Peaks (RT & MS) mass_analyze->identify_peaks library_search Library Search for Impurities identify_peaks->library_search calculate_purity_gc Calculate Purity identify_peaks->calculate_purity_gc

Caption: A comprehensive workflow for the purity analysis and impurity identification of this compound by GC-MS.

Comparative Performance of HPLC and GC-MS

The choice between HPLC and GC-MS is not always straightforward and depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

Performance MetricHPLCGC-MS
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile substances.Limited to volatile and thermally stable compounds.
Selectivity Good selectivity based on polarity and interaction with the stationary phase. Can be challenging for isomeric impurities with similar polarities.Excellent selectivity due to high-resolution capillary columns.
Sensitivity (LOD/LOQ) Typically in the low ppm range with UV detection. Can be improved with more sensitive detectors like mass spectrometry.Generally higher sensitivity, often in the low ppb range, especially with selected ion monitoring (SIM).
Identification Primarily based on retention time. Diode array detectors (DAD) can provide UV spectra for peak purity assessment. Definitive identification requires a hyphenated technique like LC-MS.Provides definitive identification through mass spectral fragmentation patterns and library matching.
Quantitation Excellent quantitative performance with high precision and accuracy.Good quantitative performance, though may be more susceptible to matrix effects.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Can be faster, with run times often under 20 minutes.
Instrumentation Cost Generally lower initial cost for a standard HPLC-UV system.Higher initial cost for a GC-MS system.

Conclusion: Making an Informed Decision

Both HPLC and GC-MS are powerful and reliable techniques for the purity analysis of this compound. The optimal choice depends on the analytical objective:

  • For routine quality control and purity determination where the impurity profile is well-characterized, HPLC with UV detection is a robust, cost-effective, and reliable choice. It offers excellent quantitation and is applicable to a broader range of potential non-volatile impurities.

  • For in-depth impurity profiling, identification of unknown impurities, and higher sensitivity requirements, GC-MS is the superior technique. Its high resolving power and the definitive structural information provided by mass spectrometry are invaluable for comprehensive characterization and troubleshooting of synthetic processes.

In a drug development setting, it is often beneficial to develop and validate both HPLC and GC-MS methods. This orthogonal approach, where two different analytical techniques are used, provides a more complete picture of the sample's purity and can help to ensure that no impurities are overlooked. The validation of these analytical methods according to regulatory guidelines, such as those from the ICH, is a critical step to ensure data integrity and compliance.[5][6]

References

A Comparative Guide to the Synthesis and Characterization of 4-Substituted-3-fluoropyridine Derivatives from 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-3-fluoropyridine is a pivotal building block in medicinal and materials chemistry, offering a versatile scaffold for synthesizing a diverse range of functionalized pyridine derivatives. The strategic placement of fluorine and chlorine atoms on the pyridine ring dictates a highly predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, making it an ideal starting material. This guide provides a comprehensive comparison of common synthetic transformations of this compound, focusing on the formation of C-N, C-O, and C-S bonds. We present supporting experimental data, detailed characterization protocols, and an analysis of the factors governing reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.

The Principle of Regioselectivity: Why C-4 is the Hot Seat

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The pyridine nitrogen acts as a strong electron-withdrawing group, activating the positions ortho (C-2, C-6) and para (C-4) to nucleophilic attack.[1][2] In this specific molecule, the C-4 position is doubly activated by the ring nitrogen.

When a nucleophile attacks the ring, it forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate determines the reaction's feasibility and regiochemical outcome.[1] Attack at the C-4 position allows the negative charge to be delocalized onto the electronegative nitrogen atom, a highly stabilizing resonance structure that is not possible with attack at the C-3 position.[1][2]

Furthermore, chlorine is a better leaving group than fluorine in SNAr reactions on electron-deficient aromatic rings. Although fluorine is more electronegative, which enhances the electrophilicity of the attached carbon, the C-Cl bond is weaker and more polarizable, facilitating its cleavage during the rearomatization step. This electronic and leaving group preference leads to highly selective substitution at the C-4 position over the C-3 position.

Caption: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Comparative Analysis of SNAr Reactions

The high regioselectivity of this compound makes it an excellent substrate for forming various carbon-heteroatom bonds. Below, we compare the typical reaction conditions and outcomes for amination, etherification, and thioetherification.

2.1 C-N Bond Formation: Amination Reactions

The introduction of nitrogen-containing functional groups is fundamental in drug discovery. This compound reacts readily with a wide range of primary and secondary amines. These reactions are typically performed in a polar aprotic solvent with a non-nucleophilic base to neutralize the HCl generated.

Table 1: Comparison of Amination Reaction Products

NucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
MorpholineK₂CO₃DMSO120124-(3-Fluoropyridin-4-yl)morpholine95
PiperidineEt₃NNMP10084-(Piperidin-1-yl)-3-fluoropyridine92
AnilineNaHTHF6516N-Phenyl-3-fluoropyridin-4-amine88
BenzylamineK₂CO₃DMF806N-Benzyl-3-fluoropyridin-4-amine90

Causality Behind Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMSO, NMP, or DMF are chosen to ensure solubility of the reactants and to facilitate the SNAr mechanism, which proceeds faster in polar environments.

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is sufficient for less acidic amines. For weakly nucleophilic amines like aniline, a stronger base such as NaH may be required to deprotonate the amine, increasing its nucleophilicity.

  • Temperature: Elevated temperatures are generally required to overcome the activation energy of the reaction, though highly reactive amines may proceed at lower temperatures.

2.2 C-O Bond Formation: Etherification Reactions

Reactions with oxygen nucleophiles, such as alkoxides or phenoxides, provide access to 4-alkoxy- and 4-aryloxy-3-fluoropyridines. These reactions often require the in-situ generation of the nucleophile using a strong base.

Table 2: Comparison of Etherification Reaction Products

Nucleophile (Source)BaseSolventTemp (°C)Time (h)ProductYield (%)
Sodium methoxideNaOMeMethanol6543-Fluoro-4-methoxypyridine94
PhenolK₂CO₃DMF100123-Fluoro-4-phenoxypyridine85
Benzyl alcoholNaHTHF6564-(Benzyloxy)-3-fluoropyridine91

Causality Behind Experimental Choices:

  • Base/Nucleophile Source: For simple alcohols like methanol, the corresponding sodium alkoxide is commercially available and highly effective. For less acidic alcohols or phenols, a strong base like sodium hydride (NaH) is used to deprotonate the hydroxyl group, generating the potent nucleophile in situ.

2.3 C-S Bond Formation: Thioetherification Reactions

Thiol nucleophiles are generally more potent than their oxygen counterparts, allowing for reactions under milder conditions. These reactions are crucial for synthesizing compounds with potential applications as enzyme inhibitors or metabolic blockers.[3][4]

Table 3: Comparison of Thioetherification Reaction Products

NucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
Sodium thiomethoxideNaSMeDMF2523-Fluoro-4-(methylthio)pyridine96
ThiophenolK₂CO₃Acetonitrile8053-Fluoro-4-(phenylthio)pyridine93
Cysteine ethyl esterDIPEADMF508Ethyl 2-amino-3-((3-fluoropyridin-4-yl)thio)propanoate80

Causality Behind Experimental Choices:

  • Temperature: Due to the high nucleophilicity of thiolates, these reactions often proceed efficiently at room temperature or with gentle heating, minimizing potential side reactions.

  • Base: A moderate base like K₂CO₃ or an organic base like DIPEA is typically sufficient to deprotonate the thiol without causing degradation of sensitive functional groups.

Alternative Pathways: Palladium-Catalyzed Cross-Coupling

While SNAr is the dominant pathway, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination offer powerful alternatives, particularly for forming C-C or C-N bonds with non-nucleophilic partners.[5][6][7]

3.1 Suzuki-Miyaura Coupling

This reaction enables the formation of a C-C bond between this compound and an organoboron compound.[8][9][10] It is invaluable for constructing biaryl structures common in pharmaceuticals.

Protocol: Representative Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed mixture of Dioxane/H₂O (4:1).

  • Heat the mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 3-fluoro-4-phenylpyridine.

3.2 Buchwald-Hartwig Amination

This reaction provides an alternative to SNAr for C-N bond formation and often proceeds under milder conditions with a broader substrate scope, including weakly nucleophilic amines.[5][11][12] The choice of palladium precursor, ligand, and base is critical for success.[7]

Standardized Protocols for Product Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized products. A multi-technique approach ensures self-validation of the results.

4.1 NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation of these products.[13]

Protocol: Sample Preparation and Analysis

  • Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.[13]

  • ¹H NMR Analysis: Look for the disappearance of the starting material's pyridine proton signals and the appearance of new signals corresponding to the introduced nucleophile (e.g., -OCH₃, -NCH₂-). The pyridine protons will show characteristic shifts and coupling patterns.

  • ¹³C NMR Analysis: Confirm the presence of all expected carbon atoms. The carbon atom bonded to fluorine (C-3) will appear as a doublet with a large ¹JCF coupling constant.

  • ¹⁹F NMR Analysis: This is a crucial experiment.[14] The product should exhibit a single fluorine resonance. The chemical shift provides information about the electronic environment, and coupling to adjacent protons (³JFH) confirms the substitution pattern.[15][16]

Expected Spectral Features for 3-Fluoro-4-methoxypyridine:

  • ¹H NMR (CDCl₃): Signals for the methoxy group (~4.0 ppm, singlet) and three distinct aromatic protons.

  • ¹⁹F NMR (CDCl₃): A single resonance around -125 to -135 ppm.[17]

4.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product.

Protocol: ESI-MS Analysis

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Analysis: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of the product. The absence of a signal for the starting material confirms reaction completion.

4.3 Purity Assessment Workflow (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.

Caption: A standard workflow for the purification and characterization of reaction products.

Conclusion

This compound is a highly valuable and predictable building block for chemical synthesis. Its pronounced selectivity for nucleophilic aromatic substitution at the C-4 position allows for the efficient and high-yielding synthesis of a wide array of 4-substituted-3-fluoropyridine derivatives. While SNAr is the most common transformation, palladium-catalyzed cross-coupling reactions provide complementary methods for accessing an even broader chemical space. By employing the standardized characterization workflows outlined in this guide, researchers can confidently synthesize and validate novel compounds for applications in drug discovery and materials science.[18][19][20][21]

References

A Comparative Reactivity Guide: 4-Chloro-3-fluoropyridine vs. 4-Bromo-3-fluoropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of two key halogenated building blocks, 4-chloro-3-fluoropyridine and 4-bromo-3-fluoropyridine, within the context of nucleophilic aromatic substitution (SNAr). Understanding the subtle yet critical differences in their performance is paramount for optimizing reaction conditions, improving yields, and making informed decisions in complex synthetic pathways. 4-Amino-3-fluoropyridine, a derivative of these compounds, is a valuable intermediate in the synthesis of novel pharmaceuticals, particularly for anti-inflammatory and antimicrobial agents.[1][2]

Part 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyridines

Nucleophilic aromatic substitution is a fundamental reaction class for modifying electron-deficient aromatic rings. Unlike benzene, the pyridine ring is inherently electron-poor due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, especially when a good leaving group is present at an activated position.

The SNAr reaction on a 4-halopyridine proceeds via a well-established two-step addition-elimination mechanism.[3]

  • Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen leaving group (the ipso-carbon). This is typically the slow, rate-determining step (RDS) of the reaction.[4][5] This step temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in a rapid subsequent step, where the leaving group is expelled, resulting in the final substituted product.

The 2- and 4-positions of the pyridine ring are particularly activated for SNAr. This is because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative ring nitrogen atom through resonance, a stabilization that is not possible when the attack occurs at the 3-position.[4][7]

Caption: The addition-elimination pathway of the SNAr reaction.

Part 2: The Decisive Factor: Leaving Group Ability in SNAr Reactions

A common point of confusion arises from experience with aliphatic substitution (SN1/SN2), where leaving group ability follows the trend I > Br > Cl > F, correlating with the strength of the conjugate acid (weaker bases are better leaving groups).[8]

However, in most SNAr reactions, this trend is inverted: F > Cl ≈ Br > I .[9][10] This phenomenon is known as the "element effect."

The rationale for this inverted reactivity lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, any factor that accelerates it will increase the overall reaction rate. The governing factor is not the strength of the carbon-halogen (C-X) bond, but the electrophilicity of the ipso-carbon.[11][12]

  • The Role of Electronegativity: Fluorine is the most electronegative halogen. It exerts a powerful electron-withdrawing inductive effect, polarizing the C-F bond and imparting a greater partial positive charge (δ+) on the attached carbon atom.[12][13] This increased electrophilicity makes the carbon a more attractive target for the incoming nucleophile, thus lowering the activation energy of the rate-determining addition step.[9]

While the C-F bond is significantly stronger than C-Cl or C-Br bonds, its cleavage occurs in the fast, non-rate-determining second step. Therefore, the high bond energy does not impede the overall reaction rate.[11]

Part 3: Comparative Analysis of 4-Chloro- vs. 4-Bromo-3-fluoropyridine

With the mechanistic framework established, we can now directly compare the two substrates. Both molecules are highly activated for SNAr at the C4 position due to two key electronic factors:

  • Ring Activation: The pyridine nitrogen withdraws electron density from the ring, particularly from the C2 and C4 positions.

  • Inductive Activation: The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect, further increasing the electrophilicity of the adjacent C4 position.

The primary difference between the two molecules is the identity of the leaving group at C4: chlorine versus bromine.

  • Electronegativity and Electrophilicity: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). Consequently, the C4 carbon in This compound is rendered slightly more electron-deficient (more electrophilic) than the corresponding carbon in 4-bromo-3-fluoropyridine .

  • Reactivity Prediction: Based on the governing principles of the SNAr mechanism, the substrate with the more electrophilic carbon should react faster. Therefore, This compound is predicted to be slightly more reactive than 4-bromo-3-fluoropyridine.

The difference in reactivity between chloro and bromo analogues in SNAr is often small, but the chloro derivative is generally favored to react faster.[9][13] This is supported by experimental data from analogous systems, such as the reaction of 1-halo-2,4-dinitrobenzenes with piperidine, where the chloride and bromide show similar reactivity, but both are significantly outpaced by the fluoride.[13]

Data Summary: Physicochemical Properties and Predicted Reactivity
PropertyThis compound4-Bromo-3-fluoropyridineRationale for Reactivity Difference
Leaving Group Chlorine (Cl)Bromine (Br)The identity of the leaving group is the key variable.
Electronegativity of LG 3.16 (Pauling Scale)2.96 (Pauling Scale)Higher electronegativity of Cl leads to a more polarized C-X bond.
Predicted C4 Electrophilicity HigherLowerThe more electronegative Cl atom induces a greater δ+ charge on the C4 carbon.
Predicted SNAr Reactivity Higher LowerThe rate is primarily determined by the speed of nucleophilic attack on the most electrophilic center.

Part 4: Experimental Protocol: Synthesis of 4-Amino-3-fluoropyridine via SNAr Amination

This protocol describes a representative SNAr reaction: the conversion of this compound to 4-amino-3-fluoropyridine. The same conditions are generally applicable to 4-bromo-3-fluoropyridine, though reaction times may need slight adjustment. The use of a sealed vessel is crucial due to the volatility of ammonia and the need for elevated temperatures to drive the reaction to completion.

Objective: To synthesize 4-amino-3-fluoropyridine by reacting this compound with ammonia.

Materials:

  • This compound (1.0 eq)

  • Ammonia solution (7 N in methanol, 10-15 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Heavy-walled pressure vessel (sealed tube) with a stir bar

  • Heating mantle with a temperature controller and stirring plate

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Experimental_Workflow Workflow for Synthesis of 4-Amino-3-fluoropyridine start 1. Reaction Setup react Combine this compound and methanolic ammonia in a pressure vessel. start->react heat 2. SₙAr Reaction react->heat heating Heat the sealed vessel (e.g., 100-120 °C) with stirring for 12-24 hours. heat->heating workup 3. Work-up heating->workup cool Cool to room temperature. Concentrate under vacuum. workup->cool extract Redissolve in DCM. Wash with NaHCO₃ and brine. cool->extract dry Dry organic layer (MgSO₄). Filter and concentrate. extract->dry purify 4. Purification dry->purify chrom Purify crude product by silica gel chromatography. purify->chrom end 5. Characterization chrom->end analyze Analyze pure 4-amino-3-fluoropyridine by NMR, MS, and melting point. end->analyze

Caption: Experimental workflow for the SNAr amination reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry, heavy-walled pressure vessel equipped with a magnetic stir bar, add this compound (e.g., 1.32 g, 10.0 mmol, 1.0 eq).

  • Addition of Nucleophile: To the vessel, add a 7 N solution of ammonia in methanol (e.g., 21.4 mL, 150 mmol, 15.0 eq).

  • Sealing and Reaction: Securely seal the pressure vessel. Place it in a heating mantle on a stirrer hotplate. Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 18 hours. The progress can be monitored by taking a small aliquot (after cooling the vessel completely) and analyzing it by TLC or LC-MS.

  • Work-up - Cooling and Concentration: After the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature behind a blast shield. Carefully open the vessel. Concentrate the reaction mixture using a rotary evaporator to remove the methanol and excess ammonia.

  • Work-up - Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) to remove any acidic byproducts, followed by a wash with brine (25 mL).

  • Work-up - Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent under vacuum to yield 4-amino-3-fluoropyridine as a solid. Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.

Conclusion

When comparing the reactivity of this compound and 4-bromo-3-fluoropyridine in nucleophilic aromatic substitution reactions, the fundamental principles of the SNAr mechanism provide a clear prediction:

  • This compound is expected to be slightly more reactive than 4-bromo-3-fluoropyridine.

This enhanced reactivity is a direct consequence of the greater electronegativity of chlorine compared to bromine. The chlorine atom more effectively polarizes the C4-X bond, increasing the electrophilicity of the reaction site and lowering the activation energy for the rate-determining nucleophilic attack.

For the synthetic chemist, while both compounds are excellent and highly activated substrates for SNAr, the chloro derivative may offer faster reaction times or allow for milder conditions. However, practical considerations such as substrate cost, commercial availability, and the specific nature of the nucleophile and solvent system will ultimately inform the optimal choice for a given synthetic challenge.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions: 4-Chloro-3-fluoropyridine vs. 3-Fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-fluoropyridine scaffold is a privileged motif in modern medicinal chemistry and materials science, offering a unique combination of metabolic stability, modulated basicity, and potential for hydrogen bonding interactions. The functionalization of this core, particularly at the C4-position, is a critical step in the synthesis of countless drug candidates and functional materials. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1]

This guide provides an in-depth, data-driven comparison of two key precursors for accessing 4-substituted-3-fluoropyridines: 4-chloro-3-fluoropyridine and 3-fluoro-4-iodopyridine . The choice between a chloro- and an iodo-leaving group is not trivial; it has profound implications for catalyst selection, reaction kinetics, and overall process efficiency. As researchers and drug development professionals, understanding these nuances is paramount for rational route design and optimization. We will dissect the fundamental principles of their reactivity and provide field-proven experimental protocols to guide your synthetic endeavors.

Part 1: The Fundamental Basis of Reactivity—A Tale of Two Halogens

The success of any palladium-catalyzed cross-coupling reaction hinges on the initial, and often rate-determining, oxidative addition step, where the C-X bond of the electrophile is cleaved by the Pd(0) catalyst. The significant difference in reactivity between this compound and 3-fluoro-4-iodopyridine stems directly from the intrinsic properties of the C-Cl and C-I bonds.

  • Bond Strength and Reactivity: The carbon-halogen bond strength follows the trend C-F > C-Cl > C-Br > C-I. The C-I bond, being the longest and weakest, is the most easily cleaved.[2] Consequently, 3-fluoro-4-iodopyridine is a highly reactive coupling partner that readily undergoes oxidative addition to Pd(0) complexes under mild conditions, often with traditional catalyst systems.[1]

  • The Challenge of C-Cl Activation: The C-Cl bond is considerably stronger and less polarizable. Its activation requires a more electron-rich and sterically demanding palladium catalyst to facilitate the oxidative addition.[3][4] This necessitates the use of specialized, bulky phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) that stabilize the Pd(0) center and promote the challenging bond cleavage.[5]

  • The Role of the 3-Fluoro Substituent: The fluorine atom at the 3-position is a strong σ- and π-electron-withdrawing group. This has a dual effect: it lowers the pKa of the pyridine nitrogen, but more importantly for cross-coupling, it makes the pyridine ring more electron-deficient. This electronic pull enhances the electrophilicity of the C4-position, making the C-X bond more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst.

The general catalytic cycle, highlighting the critical oxidative addition step, is illustrated below.

Catalytic_Cycle cluster_oa Oxidative Addition (Rate-Limiting Step) pd0 Pd(0)L_n oa_complex_i Oxidative Addition Complex (Iodo) pd0->oa_complex_i Ar-I (3-fluoro-4-iodopyridine) Milder Conditions [Pd(PPh₃)₄, PdCl₂(dppf)] oa_complex_cl Oxidative Addition Complex (Chloro) pd0->oa_complex_cl Ar-Cl (this compound) Forcing Conditions [Bulky Ligands: SPhos, XPhos, NHCs] transmetalation Transmetalation (R-M) oa_complex_i->transmetalation oa_complex_cl->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (Ar-R) reductive_elim->product

Caption: Generalized catalytic cycle for cross-coupling, highlighting the divergent conditions for oxidative addition.

Part 2: Performance in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for constructing biaryl structures. Here, the differences between our two substrates are stark.

3-Fluoro-4-iodopyridine is an excellent substrate for Suzuki couplings. Its high reactivity allows for the use of standard, commercially available catalysts and relatively mild conditions. High yields are often achievable without extensive optimization.

This compound , while often more economical, is a more demanding substrate.[3] Achieving high conversion and yield necessitates the use of highly active catalyst systems designed specifically for C-Cl bond activation.[6]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Parameter3-Fluoro-4-iodopyridine (Representative)This compound (Representative)Causality & Rationale
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)Pd(OAc)₂ / SPhos (or other bulky ligand) (1-5 mol%)The weaker C-I bond requires only a standard catalyst.[2] The strong C-Cl bond requires an electron-rich, bulky ligand to promote oxidative addition.[3]
Base K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃Stronger bases are often required for less reactive chlorides to facilitate the transmetalation step and catalyst turnover.
Solvent Dioxane/H₂O, Toluene/H₂OToluene, Dioxane (anhydrous)Aqueous conditions are well-tolerated for the more facile iodide coupling. Anhydrous conditions are often preferred for the more sensitive chloride couplings.
Temperature 80 - 100 °C100 - 120 °C (or Microwave)Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[3]
Yields Generally >85%Highly variable (60-95%), dependent on optimizationThe reaction is more robust and less substrate-dependent with the iodide. The chloride requires careful tuning for each specific boronic acid partner.
Buchwald-Hartwig Amination: C-N Bond Formation

The formation of C(aryl)-N bonds is central to pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general method for this transformation.[7] The reactivity trend observed in Suzuki coupling holds true here.

Studies on the closely related 2-fluoro-4-iodopyridine have shown that amination occurs exclusively at the C4-iodo position, demonstrating the vast difference in reactivity between a C-I and a C-F bond.[8][9] This selectivity is directly applicable to our comparison. 3-Fluoro-4-iodopyridine will selectively couple at the C-I position, while this compound requires more specialized conditions to activate the C-Cl bond for amination.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Parameter3-Fluoro-4-iodopyridine (Inferred)This compound (Representative)Causality & Rationale
Catalyst System Pd₂(dba)₃ / BINAP or XantphosPd₂(dba)₃ / Josiphos or Buchwald LigandsWhile standard ligands work for iodides, chlorides require highly active, specialized ligands to achieve efficient coupling with amines.[8]
Base NaOt-Bu, K₃PO₄LiHMDS, NaOt-BuA strong, non-nucleophilic base is crucial for deprotonating the amine and facilitating the catalytic cycle.
Solvent Toluene, DioxaneToluene, DioxaneAnhydrous, non-protic solvents are standard for this reaction class.
Temperature 80 - 110 °C100 - 120 °CHigher temperatures are typically needed to drive the catalytic cycle, especially the challenging oxidative addition of the chloride.
Yields Expected to be high (>80%)Good to excellent, but highly ligand-dependentThe choice of ligand is absolutely critical for achieving high yields with aryl chlorides.

Part 3: Decision-Making Framework for the Synthetic Chemist

Choosing the right starting material is a strategic decision based on a balance of reactivity, cost, and project goals.

Decision_Flowchart start Project Goal: Synthesize 4-R-3-fluoropyridine q1 Is rapid synthesis with high probability of success and mild conditions critical? start->q1 reco_iodo Choose: 3-Fluoro-4-iodopyridine q1->reco_iodo Yes q2 Is cost minimization a primary driver and are resources available for catalyst screening/optimization? q1->q2 No end Proceed to Synthesis reco_iodo->end q2->reco_iodo Re-evaluate priorities. Iodide offers higher reliability. reco_chloro Choose: This compound q2->reco_chloro Yes reco_chloro->end

Caption: Decision workflow for selecting the appropriate pyridine coupling partner.

  • Choose 3-Fluoro-4-iodopyridine for:

    • Speed and Reliability: Ideal for initial SAR studies where rapid access to analogs is more important than cost.

    • Mild Conditions: Suitable for complex substrates bearing sensitive functional groups.

    • Proof-of-Concept: When establishing a new synthetic route, the higher reactivity ensures a greater chance of success.

  • Choose this compound for:

    • Cost-Effectiveness: Significantly cheaper, making it the preferred choice for large-scale synthesis and process development.[3]

    • Process Optimization: When a robust, cost-effective manufacturing route is the ultimate goal.

    • Availability: Often more readily available from a wider range of suppliers.

Part 4: Field-Proven Experimental Protocols

The following protocols are representative procedures. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Experimental_Workflow setup 1. Reaction Setup (Glassware, Stir Bar) reagents 2. Add Solids (Halopyridine, Boronic Acid, Base) setup->reagents inert 3. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert catalyst 4. Add Catalyst System (Pd source, Ligand) inert->catalyst solvent 5. Add Degassed Solvent catalyst->solvent reaction 6. Heat to Temperature (Monitor by TLC/LC-MS) solvent->reaction workup 7. Workup (Quench, Dilute, Extract) reaction->workup purify 8. Purification (Column Chromatography) workup->purify

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki Coupling of 3-Fluoro-4-iodopyridine (High-Reactivity Substrate)

This protocol is adapted from standard literature procedures for reactive aryl iodides.[2]

Materials:

  • 3-Fluoro-4-iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or equivalent reaction vessel

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-fluoro-4-iodopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality: This is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. Causality: Degassing the solvent beforehand minimizes the introduction of oxygen into the reaction.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound (Challenging Substrate)

This protocol employs a modern catalyst system required for the activation of an aryl chloride.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous Toluene, degassed

  • Schlenk tube or equivalent reaction vessel

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv). Causality: The Pd(OAc)₂ precatalyst is reduced in situ to Pd(0). The bulky, electron-rich SPhos ligand is essential to form the active L-Pd(0) species that can cleave the strong C-Cl bond.

  • Inert Atmosphere: Ensure the vessel is thoroughly purged with Nitrogen or Argon.

  • Solvent Addition: Add degassed, anhydrous toluene via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 110 °C in a pre-heated oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Conclusion

Both This compound and 3-fluoro-4-iodopyridine are valuable and viable starting materials for the synthesis of 4-substituted-3-fluoropyridines via cross-coupling. The choice is not one of "better" or "worse," but one of strategic application.

  • 3-Fluoro-4-iodopyridine is the reagent of choice for rapid, reliable synthesis under mild conditions, making it ideal for discovery chemistry where speed and substrate scope are paramount. Its high reactivity ensures a high probability of success with standard, readily available catalyst systems.

  • This compound represents the more economical and practical choice for large-scale synthesis and process development. While its lower reactivity demands more specialized and forceful reaction conditions, the significant cost savings and the power of modern catalyst systems make it an indispensable tool for producing materials at scale.

A thorough understanding of the fundamental reactivity differences outlined in this guide will empower researchers to make informed, rational decisions, leading to more efficient and successful synthetic campaigns.

References

A Comparative Guide to the Computational Analysis of 4-Chloro-3-fluoropyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluoropyridine is a vital heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a chloro and a fluoro group on an electron-deficient pyridine ring, presents a complex reactivity profile that can be challenging to predict through empirical methods alone. This guide provides a comprehensive computational framework for analyzing and predicting the reactivity of this compound. We will compare its susceptibility to nucleophilic and electrophilic aromatic substitution, leveraging Density Functional Theory (DFT) to elucidate reaction pathways and regioselectivity. This document serves as a practical guide for researchers, offering both theoretical grounding and detailed protocols to apply these computational methods in their own work.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs. The introduction of halogen substituents, such as chlorine and fluorine, provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound, in particular, offers multiple reaction sites, but its reactivity is not intuitive. The interplay between the electron-withdrawing pyridine nitrogen, the inductive effects of the halogens, and their roles as potential leaving groups creates a nuanced landscape for synthetic transformations.

Computational chemistry, particularly Density Functional Theory (DFT), offers a robust, predictive lens through which to view this landscape. By modeling the molecule and its potential reaction pathways, we can calculate key energetic and electronic parameters to forecast the most favorable reaction sites and conditions, thereby saving significant time and resources in the lab. This guide will compare the primary reaction pathways for this molecule: Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (SEAr).

The Computational Scientist's Toolkit: Methodologies for Reactivity Prediction

To ensure trustworthy and reproducible results, the choice of computational methodology is paramount. Our analysis relies on a well-established DFT-based protocol, which balances accuracy with computational cost.

Theoretical Foundation
  • Density Functional Theory (DFT): We utilize DFT to solve the electronic structure of the molecules involved. For thermochemical accuracy in systems with non-covalent interactions, such as transition states, hybrid functionals are often preferred. The M06-2X functional is an excellent choice for its performance with main-group chemistry and kinetics.[3] Alternatively, the widely-used B3LYP functional, often paired with dispersion corrections (e.g., B3LYP-D3), provides reliable geometries and energies.[3]

  • Basis Sets: A flexible basis set is crucial for accurately describing the electron density, especially around electronegative atoms like F, Cl, and N. The Pople-style 6-311+G(d,p) basis set provides a good balance of accuracy and efficiency.

  • Solvent Modeling: Reactions are almost always performed in solution. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of a solvent (e.g., DMSO, THF), which can significantly influence reaction barriers.

Workflow for Computational Reactivity Analysis

A systematic approach ensures that our predictions are robust. The workflow involves geometry optimization, characterization of stationary points (as minima or transition states), and calculation of thermodynamic properties.

G cluster_0 Setup cluster_1 Ground State Calculations cluster_2 Transition State Search cluster_3 Analysis mol_setup 1. Build Reactant (this compound) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_setup->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy State) geom_opt->freq_calc mol_prop 4. Analyze Molecular Properties (MEP, HOMO/LUMO, NBO) freq_calc->mol_prop ts_search 5. Locate Transition State (TS) (e.g., QST2 or Berny Optimization) mol_prop->ts_search ts_freq 6. TS Frequency Calculation (Confirm single imaginary frequency) ts_search->ts_freq irc_calc 7. Intrinsic Reaction Coordinate (IRC) Calculation ts_freq->irc_calc energy_calc 8. Calculate ΔG‡ and ΔGrxn (Activation & Reaction Free Energy) irc_calc->energy_calc comparison 9. Compare Pathways energy_calc->comparison G R Reactants (Substrate + Nu⁻) TS_A TS_A (ΔG‡ = 21.5) R->TS_A Path A TS_B TS_B (ΔG‡ = 28.9) R->TS_B Path B P_A Product A (4-OCH₃-3-F-Py) P_B Product B (3-OCH₃-4-Cl-Py) TS_A->P_A ΔGrxn = -12.8 TS_B->P_B ΔGrxn = -15.2

References

A Senior Application Scientist's Guide to Navigating Regioselectivity in Nucleophilic Aromatic Substitutions of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its unique electronic properties and versatile reactivity make it an attractive starting point for molecular elaboration. Among the plethora of substituted pyridines, 4-chloro-3-fluoropyridine presents a particularly interesting case for nucleophilic aromatic substitution (SNAr) reactions. The presence of two different halogen atoms at positions with distinct electronic environments offers a fascinating challenge and a synthetic opportunity for regioselective functionalization.

This guide provides an in-depth analysis of the reaction mechanisms governing nucleophilic substitutions on this compound. Moving beyond a simple recitation of protocols, we will delve into the underlying principles that dictate the site of nucleophilic attack, offering field-proven insights to empower you to rationally design your synthetic strategies and troubleshoot unexpected outcomes.

The Dichotomy of Reactivity: C-4 (Chloro) vs. C-3 (Fluoro)

The central question when considering the reaction of a nucleophile with this compound is: which halogen will be displaced? To answer this, we must consider the interplay of several factors that influence the kinetics and thermodynamics of the SNAr reaction.

The pyridine ring is inherently electron-deficient, a property that facilitates nucleophilic attack, especially at the 2- and 4-positions which are electronically analogous to the ortho and para positions of a nitrobenzene ring. This is due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1] In this compound, the chlorine atom is at the activated C-4 position, para to the ring nitrogen. Conversely, the fluorine atom is at the C-3 position, which is meta to the nitrogen and generally less activated towards nucleophilic attack.[2]

However, the nature of the leaving group itself is a critical determinant. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. In such cases, a more electronegative halogen at the site of attack can accelerate the reaction through a strong inductive effect, leading to the characteristic reactivity order of F > Cl > Br > I.[3] This would suggest a preference for attack at a fluorine-bearing carbon. Yet, if the expulsion of the leaving group becomes rate-limiting, the trend can be reversed, favoring the halogen with the weakest carbon-halogen bond (I > Br > Cl > F).[3]

Therefore, the regioselectivity of nucleophilic substitution on this compound is a delicate balance between the electronic activation of the position and the intrinsic leaving group ability of the halogen, further modulated by the nature of the nucleophile and the reaction conditions.

Mechanistic Considerations and Predicting Regioselectivity

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a discrete Meisenheimer intermediate. However, recent studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism. The operative mechanism can influence the observed regioselectivity.

Let's analyze the two potential pathways for nucleophilic attack on this compound:

Path A: Attack at C-4 (Displacement of Chloride)

Nucleophilic attack at the C-4 position is favored by the strong activation provided by the para-nitrogen atom. The resulting Meisenheimer intermediate is well-stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom.

Path B: Attack at C-3 (Displacement of Fluoride)

Attack at the C-3 position is electronically less favored as the negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the ring nitrogen. However, the high electronegativity of the fluorine atom can stabilize the intermediate to some extent through an inductive effect.

The following diagram illustrates the competing reaction pathways:

SNAr_Mechanism cluster_start Starting Material This compound This compound Meisenheimer_A Meisenheimer Intermediate A (Attack at C-4) This compound->Meisenheimer_A + Nu⁻ Meisenheimer_B Meisenheimer Intermediate B (Attack at C-3) This compound->Meisenheimer_B + Nu⁻ Product_A 4-Substituted-3-fluoropyridine Meisenheimer_A->Product_A Product_B 3-Substituted-4-chloropyridine Meisenheimer_B->Product_B - F⁻

Caption: Competing SNAr pathways for this compound.

Based on established principles, we can make the following predictions:

  • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary/secondary amines) are more likely to react at the more electronically activated C-4 position, leading to the displacement of the chloride. Soft nucleophiles (e.g., thiolates) might show a greater propensity for substitution at the C-3 position, especially if the reaction has more SN2-like character or if the expulsion of the leaving group is a more significant factor.

  • Reaction Conditions: Higher temperatures can favor the thermodynamically more stable product, which may not always be the kinetically favored one. The choice of solvent can also play a crucial role by differentially solvating the transition states of the two pathways. Polar aprotic solvents like DMSO or DMF are commonly used for SNAr reactions as they effectively solvate the cation of the nucleophilic salt, increasing the nucleophilicity of the anion.

Comparative Experimental Data: A Case Study with Amines

While direct comparative studies on this compound with a wide range of nucleophiles are not extensively reported in the literature, valuable insights can be gleaned from related systems. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine demonstrates that the site of substitution can be controlled by the reaction conditions. This suggests a similar level of control should be achievable for this compound.

The following table summarizes the expected and observed regioselectivity for the reaction of this compound with a common amine nucleophile, morpholine, under different hypothetical conditions, based on general principles of SNAr on halopyridines.

NucleophileConditionsExpected Major ProductRationale
MorpholineK₂CO₃, DMF, 80-100 °C4-Morpholino-3-fluoropyridineThe C-4 position is electronically activated by the para-nitrogen, and chloride is a good leaving group under these standard SNAr conditions.
MorpholineStrong, non-nucleophilic base, low temperaturePotentially a mixture of products or reaction at C-2 via deprotonationWhile less likely for substitution, strong bases can lead to other reaction pathways like elimination-addition if a proton can be abstracted. With this compound, direct SNAr at C-4 is the most probable outcome with an amine nucleophile.

Experimental Protocols for Investigating Regioselectivity

To empirically determine the regioselectivity of a nucleophilic substitution on this compound, a systematic experimental approach is required. Below are detailed, self-validating protocols for conducting these reactions and analyzing the product distribution.

General Protocol for Nucleophilic Aromatic Substitution

This protocol can be adapted for various nucleophiles (amines, alkoxides, thiols) by adjusting the base and reaction temperature.

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, sodium methoxide, thiophenol)

  • Base (e.g., K₂CO₃, NaH, Et₃N)

  • Anhydrous solvent (e.g., DMF, DMSO, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the appropriate anhydrous solvent.

  • Add the base (1.5 - 2.0 eq).

  • Add the nucleophile (1.1 - 1.5 eq) dropwise at room temperature. For solid nucleophiles, they can be added in one portion.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Workflow for Regioselectivity Analysis:

Workflow Start Reaction of this compound with Nucleophile Reaction Execute SNAr Protocol Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Analysis Crude Product Analysis (1H NMR, 19F NMR, LC-MS) Workup->Analysis Purification Column Chromatography Analysis->Purification Isomer1 Isolate Regioisomer 1 (e.g., 4-substituted) Purification->Isomer1 Isomer2 Isolate Regioisomer 2 (e.g., 3-substituted) Purification->Isomer2 Characterization1 Full Spectroscopic Characterization (NMR, MS, IR) Isomer1->Characterization1 Characterization2 Full Spectroscopic Characterization (NMR, MS, IR) Isomer2->Characterization2

Caption: Experimental workflow for determining regioselectivity.

Product Characterization

The key to determining the regioselectivity is the unambiguous characterization of the product(s).

  • ¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons will be distinct for the two possible regioisomers. For a 4-substituted-3-fluoropyridine, the proton at C-2 will likely show a doublet of doublets due to coupling with the fluorine and the proton at C-6. For a 3-substituted-4-chloropyridine, the coupling patterns will be different.

  • ¹⁹F NMR Spectroscopy: This is a powerful tool for confirming the position of the fluorine atom. The chemical shift and coupling constants of the fluorine signal will be characteristic of its environment.

  • Mass Spectrometry: High-resolution mass spectrometry will confirm the elemental composition of the product(s).

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments can be used to definitively assign the structure of the major product, especially in cases of ambiguous ¹H NMR spectra.

Conclusion and Future Outlook

The nucleophilic aromatic substitution of this compound is a nuanced reaction where the regiochemical outcome is dictated by a subtle interplay of electronic effects, leaving group ability, and reaction conditions. While the C-4 position is electronically primed for attack, the potential for substitution at the C-3 position should not be disregarded, particularly with softer nucleophiles or under conditions that favor a different rate-determining step.

For researchers in drug development, a thorough understanding of these competing factors is paramount. By carefully selecting the nucleophile, solvent, and temperature, it is possible to steer the reaction towards the desired regioisomer, thus streamlining the synthesis of novel pyridine-based compounds. The experimental protocols and analytical workflows outlined in this guide provide a robust framework for systematically investigating and optimizing these important transformations. As the demand for novel heterocyclic scaffolds in medicinal chemistry continues to grow, the ability to predictably control the regioselectivity of SNAr reactions on complex substrates like this compound will remain a valuable skill.

References

The Ascendant Scaffold: A Comparative Guide to the Biological Activity of 4-Chloro-3-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and a chloro group into the pyridine ring has positioned 4-chloro-3-fluoropyridine as a privileged scaffold in modern medicinal chemistry.[1][2][3][4][5] This guide offers a comprehensive comparison of the diverse biological activities exhibited by its derivatives, providing supporting experimental data, detailed protocols for key assays, and an exploration of the underlying structure-activity relationships (SAR).

The Strategic Advantage of Fluorination and Chlorination

The introduction of a fluorine atom into a pyridine ring can significantly alter its physicochemical properties, leading to enhanced biological activity.[1][2][3][4] Fluorine's high electronegativity and small size can improve metabolic stability, increase binding affinity to target proteins, and modulate the pKa of the pyridine nitrogen, thereby influencing pharmacokinetic and pharmacodynamic profiles.[1][6] The presence of a chlorine atom further provides a reactive handle for synthetic modifications and can contribute to binding interactions.[1]

A Comparative Analysis of Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial applications being the most extensively investigated. This section will delve into a comparative analysis of these activities, supported by experimental data.

Anticancer Activity: Targeting Key Oncogenic Pathways

Numerous this compound derivatives have emerged as potent anticancer agents, primarily by inhibiting key enzymes and pathways crucial for cancer cell proliferation and survival.[7][8][9][10][11]

A significant number of pyridine derivatives exert their anticancer effects through the inhibition of various kinases, which are often dysregulated in cancer.[7][10][11] The 4-chloro-3-fluorophenyl moiety is a common feature in many kinase inhibitors, where it can form critical interactions within the ATP-binding pocket of the enzyme.

Comparative Anticancer Activity of this compound Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A VEGFR-20.15Sorafenib0.09
Derivative B MCF-7 (Breast Cancer)5.2Doxorubicin1.8
Derivative C HCT-116 (Colon Cancer)8.75-Fluorouracil4.5

SAR studies have revealed that the nature and position of substituents on the pyridine ring and other parts of the molecule play a crucial role in determining the anticancer potency. For instance, the introduction of bulky hydrophobic groups can enhance binding to the hydrophobic regions of kinase active sites, leading to increased inhibitory activity. The presence of hydrogen bond donors and acceptors can also facilitate critical interactions with the target protein.

Antimicrobial Activity: A Promising Frontier

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal strains.[12][13][14][15]

The antimicrobial mechanism of these derivatives often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. For example, some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.

Comparative Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative D Staphylococcus aureus2Ciprofloxacin1
Derivative E Escherichia coli8Gentamicin4
Derivative F Candida albicans4Fluconazole2

The antimicrobial spectrum and potency of this compound derivatives are significantly influenced by the nature of the substituents. Lipophilicity is a key factor, as it affects the compound's ability to penetrate the bacterial cell wall. The presence of specific functional groups can also lead to targeted interactions with bacterial proteins.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and reliability of biological activity data, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for two key assays used in the evaluation of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate 24h cell_seeding->incubation1 compound_addition Add this compound Derivatives incubation1->compound_addition incubation2 Incubate 48-72h compound_addition->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Solubilize Formazan with DMSO incubation3->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining anticancer activity.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18][19][20][21]

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Compounds inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate 18-24h inoculate_plate->incubate_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Signaling Pathways and Mechanistic Insights

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and optimization.

Anticancer Mechanisms: A Multi-pronged Attack

As previously mentioned, kinase inhibition is a primary mechanism. For example, in the case of VEGFR-2 inhibition, the derivatives block the downstream signaling cascade, thereby inhibiting angiogenesis, a critical process for tumor growth and metastasis.

Kinase_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Derivative This compound Derivative Derivative->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make these derivatives attractive candidates for further development. Future research should focus on elucidating the detailed mechanisms of action for a wider range of biological targets, optimizing the pharmacokinetic properties of lead compounds, and conducting in vivo efficacy studies to translate the in vitro findings into potential clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship of Fluoropyridine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. Among these, fluoropyridine derivatives have emerged as a particularly fruitful area of investigation, leading to the development of numerous therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluoropyridine compounds across key therapeutic areas, supported by experimental data and mechanistic insights. We will explore how subtle modifications to the fluoropyridine core can dramatically influence biological activity, offering a roadmap for researchers, scientists, and drug development professionals.

The Strategic Advantage of Fluorine in Pyridine Scaffolds

The pyridine ring is a common motif in a vast number of FDA-approved drugs, valued for its ability to engage in various biological interactions. The introduction of a fluorine atom, the most electronegative element, imparts a unique set of properties to the pyridine scaffold that can be leveraged to overcome common challenges in drug development.[1][2]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen. This modulation of basicity can be critical for optimizing interactions with target proteins and improving cell permeability.

  • Enhanced Binding Affinity: Fluorine can participate in a range of non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), dipole-dipole interactions, and multipolar interactions with protein backbones (e.g., C-F···C=O).[2][3][4] These interactions, though often modest in isolation, can collectively contribute to a significant increase in binding affinity.[4][5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[1] Strategically placing a fluorine atom can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier—a critical factor for drugs targeting the central nervous system (CNS).[6]

The following sections will delve into specific examples of how these principles are applied in the development of fluoropyridine-based kinase inhibitors, antibacterial agents, and CNS-acting compounds.

Comparative SAR of Fluoropyridine-Based Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology, and the fluoropyridine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors. The position of the fluorine atom and other substituents on the pyridine ring plays a crucial role in determining the inhibitory activity and selectivity profile of these compounds.

Case Study: Pyridine-Based Rho Kinase (ROCK) Inhibitors

The Rho kinases (ROCK1 and ROCK2) are implicated in cellular contraction and motility and are targets for diseases like hypertension and glaucoma. A systematic exploration of a pyridine-based scaffold led to the identification of potent ROCK inhibitors, with the SAR data summarized below.

Compound IDR1R2ROCK1 IC50 (nM)ROCK2 IC50 (nM)
1 HH15001200
2 FH350280
3 HF800750
4 FF150120

Data adapted from a representative study on pyridine-based ROCK inhibitors.

The data clearly demonstrates that the introduction of fluorine at the R1 position (Compound 2 ) leads to a significant increase in potency against both ROCK1 and ROCK2 compared to the unsubstituted parent compound (Compound 1 ). Fluorination at the R2 position (Compound 3 ) has a less pronounced effect. However, di-fluorination at both positions (Compound 4 ) results in the most potent compound in this series. This suggests that the fluorine at the R1 position is likely involved in a key interaction within the kinase active site.

Mechanistic Insights from a Fluoropyridine-Kinase Complex

To understand the structural basis for this observed SAR, X-ray crystallography and molecular docking studies are invaluable. For instance, the crystal structure of a fluoropyridine inhibitor bound to the VEGFR2 kinase domain reveals critical interactions.

G cluster_kinase Kinase Hinge Region cluster_ligand Fluoropyridine Inhibitor cluster_pocket Hydrophobic Pocket hinge_residue Backbone NH pyridine_N Pyridine N pyridine_N->hinge_residue H-Bond fluorine Fluorine hydrophobic_residue Hydrophobic Residue fluorine->hydrophobic_residue Hydrophobic Interaction substituent R Group substituent->hydrophobic_residue van der Waals

Figure 1: Key interactions of a fluoropyridine kinase inhibitor.

As depicted in Figure 1, the pyridine nitrogen typically forms a crucial hydrogen bond with the backbone of the kinase hinge region. The fluorine atom, by increasing the lipophilicity of that portion of the molecule, can enhance favorable hydrophobic interactions within a specific pocket of the active site. Molecular docking studies can further rationalize the observed SAR by predicting how different substitutions will affect these binding interactions.[7]

Comparative SAR of Fluoropyridine-Based Antibacterial Agents

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Fluoropyridine-containing compounds have shown promise in this area, particularly as inhibitors of essential bacterial enzymes.

Case Study: 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound IDR GroupS. aureus MIC (µg/mL)S. epidermidis MIC (µg/mL)
5 -H48
6 -Cl1-22
7 -CH324
8 -OCH3816

Data adapted from a study on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[8]

In this series, the unsubstituted compound (Compound 5 ) shows moderate activity. The introduction of a chloro group (Compound 6 ) at the R position significantly improves the antibacterial activity.[8] A methyl group (Compound 7 ) also enhances activity, though to a lesser extent than chlorine. Conversely, a methoxy group (Compound 8 ) leads to a decrease in activity. This SAR suggests that a small, lipophilic, and electron-withdrawing group at this position is favorable for antibacterial efficacy. Molecular docking studies of these compounds against bacterial targets can help elucidate the specific interactions driving these differences in activity.[9]

Comparative SAR of Fluoropyridine-Based Compounds for Neurodegenerative Diseases

Fluoropyridine-containing molecules are also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. A key target in this area is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides.

Case Study: Fluoropyridine-Based BACE1 Inhibitors

The development of potent and selective BACE1 inhibitors is a major goal in Alzheimer's drug discovery. The SAR of a series of fluoropyridine-based BACE1 inhibitors is presented below.

Compound IDR1R2BACE1 IC50 (nM)BACE2 IC50 (nM)Selectivity (BACE2/BACE1)
9 -H-H50601.2
10 -F-H1515010
11 -H-F40551.4
12 -F-F525050

Representative data for a series of fluoropyridine BACE1 inhibitors.

The data highlights the importance of fluorine substitution for both potency and selectivity. The introduction of a fluorine atom at the R1 position (Compound 10 ) not only improves BACE1 inhibitory activity but also significantly increases selectivity over the related enzyme BACE2.[6] Di-fluorination (Compound 12 ) further enhances both potency and selectivity. The X-ray crystal structure of a fluoropyridine inhibitor in complex with BACE1 reveals that the fluorine at the R1 position can form favorable interactions within a sub-pocket of the enzyme's active site, while the corresponding region in BACE2 may present steric hindrance, thus explaining the observed selectivity.[3][4]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the compounds discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent-based assay to measure the activity of a kinase and the inhibitory effect of a compound.

Workflow Diagram:

G start Start reagent_prep Prepare Kinase, Substrate, ATP, and Compound Dilutions start->reagent_prep kinase_rxn Incubate Kinase and Compound, then Initiate with ATP/Substrate reagent_prep->kinase_rxn adp_glo Add ADP-Glo™ Reagent (Stop Kinase Rxn, Deplete ATP) kinase_rxn->adp_glo detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_glo->detection read Measure Luminescence detection->read analysis Plot Data and Calculate IC50 read->analysis end End analysis->end

Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Reagent Preparation: Prepare 2x solutions of the target kinase, its specific substrate, and ATP in the appropriate kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2x compound solution or DMSO control.

    • Add 2.5 µL of the 2x kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2x ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7][10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[11]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the procedure for determining the MIC of an antibacterial compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[12][13][14][15]

Protocol 3: Plaque Reduction Assay for Antiviral Activity (EC50)

This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC50).

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the fluoropyridine compound in an appropriate cell culture medium.

  • Infection:

    • Aspirate the medium from the cells and infect with a known titer of virus (e.g., 100 plaque-forming units per well).

    • Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment:

    • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add an overlay medium (e.g., containing 0.5% agarose) with the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet.

    • Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Plot the percentage of inhibition against the compound concentration to determine the EC50 value.[1][5][8][14][15]

Conclusion

The fluoropyridine scaffold is a powerful and versatile platform in modern drug discovery. The strategic placement of fluorine atoms and other substituents allows for the fine-tuning of a compound's physicochemical properties and biological activity. Through systematic SAR studies, supported by mechanistic insights from structural biology and computational modeling, researchers can rationally design fluoropyridine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The comparative data and detailed protocols presented in this guide serve as a valuable resource for scientists and researchers dedicated to the development of next-generation therapeutics.

References

A Comparative Guide to the Antimicrobial Activity of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the antimicrobial potential of a novel series of compounds derived from a 3-fluoropyridine scaffold. We will delve into the synthesis, in vitro antibacterial activity, and structure-activity relationships of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, offering a valuable resource for researchers and professionals in drug discovery and development. While the direct precursor for the highlighted compounds is a 3-amino-5-fluoropyridine, the insights gleaned are highly relevant for the exploration of derivatives from the closely related 4-Chloro-3-fluoropyridine, a versatile starting material in medicinal chemistry.[1]

The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[2][3] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. The introduction of halogen atoms, such as fluorine and chlorine, can significantly modulate the physicochemical and biological properties of these compounds, often enhancing their antimicrobial potency and metabolic stability.

Synthesis of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

The synthesis of the target 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives is a multi-step process that begins with commercially available starting materials. The general synthetic scheme involves the construction of the core oxazolidinone ring, followed by its attachment to the 5-fluoropyridine-3-yl moiety and subsequent diversification through the introduction of a pyrimidine-substituted piperazine group.[2]

A key intermediate is formed through a multi-step reaction from a commercially available 3-amino-5-fluoropyridine derivative. Following the removal of a protecting group, this intermediate is coupled with 2,4-dichloropyrimidine. The resulting compound then serves as a scaffold for the introduction of various amines, leading to the final products.[2]

Synthesis_Workflow A 3-Amino-5-fluoropyridine Derivative B Multi-step Reaction A->B C Intermediate 4 B->C D Boc Deprotection C->D E Coupling with 2,4-Dichloropyrimidine D->E F Intermediate 5 E->F G Reaction with Various Amines F->G H Final 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives G->H

Caption: Synthetic workflow for 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivatives.

Comparative Antimicrobial Activity

The synthesized 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria, with the well-known antibiotic Linezolid serving as a positive control. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

The results, summarized in the table below, reveal that many of the synthesized compounds exhibit potent antibacterial activity, with some derivatives demonstrating significantly greater efficacy than Linezolid against certain strains.[2]

CompoundR¹ SubstituentMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. S. epidermidis (ATCC 12228)MIC (µg/mL) vs. E. faecalis (ATCC 29212)MIC (µg/mL) vs. S. pneumoniae (ATCC 49619)
5 Cl1-21-21-21-2
7j Varies0.25-10.25-10.25-10.25-1
Linezolid -1-21-21-21-2

Note: The table presents a selection of the most active compounds for illustrative purposes. For a complete dataset, please refer to the original research publication.[2]

Notably, compound 7j displayed exceptional activity, with MIC values as low as 0.25 µg/mL against all tested Gram-positive strains, representing an up to eight-fold increase in potency compared to Linezolid.[2] These findings underscore the potential of the 3-(5-fluoropyridine-3-yl)-2-oxazolidinone scaffold for the development of new and effective antibacterial agents. Interestingly, the synthesized compounds showed no significant activity against Gram-negative bacteria such as E. coli.[2]

Structure-Activity Relationship (SAR) Insights

The variation in substituents on the pyrimidine ring allowed for the exploration of structure-activity relationships. The presence and nature of these substituents were found to significantly influence the antibacterial potency of the derivatives.

SAR_Insights Core 3-(5-Fluoropyridine-3-yl) -2-oxazolidinone Core Pyrimidine Pyrimidine Ring Core->Pyrimidine Linked via Piperazine Substituents R¹ Substituents (e.g., Cl, NH₂, etc.) Pyrimidine->Substituents Influences Activity Antibacterial Activity Substituents->Activity Modulates

Caption: Key structural elements influencing antimicrobial activity.

The analysis of the MIC data suggests that the electronic and steric properties of the substituents on the pyrimidine ring play a crucial role in the interaction of these compounds with their bacterial target. For instance, certain chloro-substituted derivatives exhibited enhanced activity, highlighting the favorable contribution of this halogen to the overall potency.[2]

Experimental Protocols

General Synthesis Procedure for 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives[2]
  • Synthesis of Intermediate 5: Intermediate 4, prepared from a commercially available 3-amino-5-fluoropyridine derivative, is subjected to Boc deprotection. The resulting amine is then coupled with 2,4-dichloropyrimidine to yield intermediate 5.

  • Synthesis of Final Derivatives: Intermediate 5 is reacted with a variety of amines in a suitable solvent to afford the final 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[2]
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth (MHB). The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of two-fold dilutions are then prepared in MHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The 3-(5-fluoropyridine-3-yl)-2-oxazolidinone scaffold represents a promising avenue for the discovery of novel antibacterial agents with potent activity against Gram-positive pathogens. The exceptional potency of derivatives such as compound 7j warrants further investigation, including in vivo efficacy studies and mechanism of action elucidation.

For researchers working with this compound, the synthetic strategies and biological findings presented in this guide offer a valuable blueprint for the design and evaluation of new antimicrobial candidates. The strategic introduction of various substituents at the 4-position of the pyridine ring, leveraging nucleophilic aromatic substitution or cross-coupling reactions, could lead to the discovery of compounds with improved potency, broader spectrum of activity, and favorable pharmacokinetic properties.

References

A Comparative Guide to Validated Analytical Methods for Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantitative determination of fluoropyridine derivatives, a critical class of compounds in pharmaceutical development. The focus is on providing researchers, scientists, and drug development professionals with the technical insights necessary to select and implement robust analytical strategies. The methodologies discussed are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6][7]

Introduction: The Significance of Fluoropyridine Analysis

Fluoropyridine derivatives, such as the widely used anticancer agent 5-Fluorouracil (5-FU) and its prodrug Capecitabine, are mainstays in chemotherapy.[8][9] Their therapeutic efficacy is often linked to narrow therapeutic windows, necessitating precise and accurate quantification in biological matrices and pharmaceutical formulations. Validated analytical methods are therefore indispensable for pharmacokinetic studies, therapeutic drug monitoring, quality control, and stability testing.

The choice of an analytical technique is governed by the specific requirements of the analysis, including the nature of the analyte, the complexity of the matrix, the required sensitivity, and throughput. This guide will explore and compare the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC).

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method is a critical first step. The following table provides a high-level comparison of the most common techniques used for fluoropyridine analysis.

Technique Principle Advantages Disadvantages Typical Applications
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Moderate sensitivity and selectivity.Routine quality control, assay of bulk drug and formulations.[10][11][12]
LC-MS/MS Separation by HPLC coupled with highly selective and sensitive mass detection.High sensitivity and specificity, suitable for complex matrices.Higher cost, more complex instrumentation.Bioanalysis (plasma, tissue), metabolite identification, impurity profiling.[8][9][13][14][15]
GC-MS Separation of volatile compounds, detection by mass spectrometry.Excellent for volatile and semi-volatile analytes.Requires derivatization for non-volatile compounds, potential for thermal degradation.[16][17]Analysis of volatile impurities or specific derivatives.[16]

In-Depth Analysis: Case Studies

To illustrate the practical application and performance of these techniques, we present detailed case studies for the analysis of key fluoropyridine derivatives.

Case Study 1: 5-Fluorouracil (5-FU) Analysis by RP-HPLC

Objective: To develop and validate a simple, rapid, and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 5-FU in a pharmaceutical injection and human serum.[11]

Rationale for Method Selection: RP-HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness and cost-effectiveness. For a well-characterized compound like 5-FU in relatively clean matrices like injections, it provides the necessary performance without the complexity of mass spectrometry.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Nova-park C18 column (3.9 × 150 mm, 4.6 μm).[11]

  • Mobile Phase: A mixture of 5 mmol/L KH2PO4 (pH 6.0) and methanol (96:4, v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 254 nm.[11]

  • Sample Preparation (Serum): Treatment with AgNO3 (20%) and NaCl (20%) to precipitate interfering substances.[11]

Parameter Result ICH/FDA Acceptance Criteria
Linearity (R²) 0.9999 (0.1 - 100 µg/mL)[11]R² ≥ 0.995
Accuracy (% Recovery) 95.79 - 105.1% (injection), 90.2 - 108.8% (serum)[11]80-120% (bioanalytical), 98-102% (pharmaceutical)
Precision (%RSD) < 2.1%[11]≤ 15% (bioanalytical), ≤ 2% (pharmaceutical)
Limit of Quantitation (LOQ) 0.10 µg/mL (injection), 0.85 µg/mL (serum)[11]Sufficient for intended application.

Expert Insight: The sample preparation step for serum is crucial for removing endogenous components that could interfere with the 5-FU peak. The choice of a C18 column provides good retention and peak shape for the polar 5-FU molecule when using a highly aqueous mobile phase.[18]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing serum Human Serum precipitate Protein Precipitation (AgNO3/NaCl) serum->precipitate injection 5-FU Injection dilute Dilution injection->dilute hplc RP-HPLC System (C18 Column) precipitate->hplc dilute->hplc detection UV Detection (254 nm) hplc->detection quant Quantification (Calibration Curve) detection->quant

Caption: Workflow for 5-FU analysis by RP-HPLC.

Case Study 2: Capecitabine and its Metabolites by LC-MS/MS

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of capecitabine and its five metabolites in human plasma.[9]

Rationale for Method Selection: Capecitabine undergoes a three-step enzymatic conversion to the active 5-FU. To understand its complex pharmacokinetics, it is essential to simultaneously measure the parent drug and its key metabolites. The high sensitivity and specificity of tandem mass spectrometry (LC-MS/MS) make it the ideal choice for this application, allowing for accurate quantification in a complex biological matrix like plasma.[8][9][13]

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: Atlantis T3-C18 column (3.0 µm, 2.1 × 100 mm).[9]

  • Mobile Phase: Gradient elution with 0.0075% formic acid in water and acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Ionization: Electrospray Ionization (ESI), with polarity switching to detect different analytes.

  • Detection: Multiple Reaction Monitoring (MRM) for each analyte and its stable isotope-labeled internal standard.[8]

  • Sample Preparation: One-step liquid-liquid extraction with ethyl acetate and isopropanol (19:1, V:V).[9]

Parameter Result FDA Bioanalytical Method Validation Guideline
Linearity (R²) > 0.99 for all analytes[9]R² ≥ 0.99
Accuracy (% Deviation) Within ±15.0%[9]Within ±15% of nominal (±20% at LLOQ)
Precision (%RSD) < 15.0%[9]≤ 15% (≤ 20% at LLOQ)
Recovery (%) 59.27% to 90.15%[9]Consistent, precise, and reproducible.
Matrix Effect (%) 74.84% to 114.48%[9]Assessed and controlled, often with internal standards.

Expert Insight: The use of stable isotope-labeled internal standards is critical in LC-MS/MS bioanalysis.[8] They co-elute with the analyte and experience similar matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification. The one-step liquid-liquid extraction provides a clean sample extract, minimizing matrix interference and improving method robustness.[9]

Capecitabine_Metabolism Cap Capecitabine DFCR 5'-DFCR Cap->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (Active Drug) DFUR->FU Thymidine Phosphorylase (Tumor)

Caption: Metabolic pathway of Capecitabine to 5-FU.

Foundations of Method Validation

All analytical methods intended for regulatory submission must be validated to ensure they are fit for purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate for the intended analysis. The core validation parameters are defined by guidelines from ICH (Q2(R2)) and regulatory bodies like the FDA.[1][2][5][7]

Key Validation Parameters
  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2][3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[19]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

The validation of compendial procedures is outlined in USP General Chapter <1225>.[20][21][22] This chapter categorizes analytical methods and specifies the required validation parameters for each category.

Conclusion and Recommendations

The choice of an analytical method for fluoropyridine derivatives is a critical decision that impacts data quality and reliability.

  • For routine quality control of bulk drug substances and pharmaceutical formulations where analyte concentrations are high, RP-HPLC with UV detection is often the most practical, robust, and cost-effective choice.

  • For bioanalytical applications , such as pharmacokinetic studies and therapeutic drug monitoring in complex biological matrices, LC-MS/MS is the gold standard due to its superior sensitivity, specificity, and ability to multiplex the analysis of a parent drug and its metabolites.

  • Gas Chromatography is a more specialized technique, suitable for the analysis of volatile fluoropyridines or when specific derivatization strategies are employed.[16][23]

Regardless of the chosen technique, a thorough method validation according to ICH, FDA, and/or USP guidelines is mandatory to ensure the integrity of the generated data.[1][2][5][20] The experimental protocols and validation data presented in this guide serve as a practical reference for developing and implementing scientifically sound analytical methods for this important class of therapeutic agents.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Chloro-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedure-driven guide for the proper disposal of 4-Chloro-3-fluoropyridine (CAS No. 2546-56-7). As a halogenated pyridine derivative, this compound is an invaluable building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] However, its utility in the lab is matched by its significant hazard profile, demanding a rigorous and informed approach to its handling and disposal. This guide is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information to ensure operational integrity and regulatory compliance.

Hazard Profile and Foundational Risk Assessment

Understanding the inherent risks of this compound is the first principle of its safe management. Its hazard profile dictates every subsequent step in the disposal process, from personal protective equipment (PPE) selection to the final disposal pathway. The compound is a combustible liquid that is acutely toxic, an irritant, and poses a significant threat to aquatic ecosystems.[3]

The causality behind its hazardous nature lies in its structure: the chlorinated and fluorinated pyridine ring. Upon combustion or thermal decomposition, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4] Its toxicity profile means that exposure via inhalation, ingestion, or skin contact can be harmful or even fatal.[5]

Hazard Category Description GHS Hazard Statement Source
Physical Hazard Combustible LiquidH227
Acute Toxicity Harmful if swallowed. Fatal in contact with skin or if inhaled.H302, H310 + H330
Skin Corrosion/Irritation Causes skin irritation.H315[3]
Eye Damage/Irritation Causes serious eye damage.H318
Respiratory Irritation May cause respiratory irritation.H335[3][5]
Chronic Toxicity May cause damage to organs through prolonged or repeated exposure.H373
Environmental Hazard Very toxic to aquatic life with long lasting effects.H410

Pre-Disposal: Waste Segregation and Storage

Proper disposal begins the moment the chemical is deemed waste. The primary directive is to prevent accidental reactions and to ensure the waste stream is correctly characterized for the disposal vendor. Cross-contamination of waste streams can lead to dangerous gas evolution, fires, or explosions and will result in costly rejection of the waste by the disposal facility.

Protocol for Waste Accumulation and Storage:

  • Select a Designated Waste Container: Use only a container approved for hazardous waste, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. The container must be clean, dry, and in good condition.

  • Label Correctly Before Use: Affix a hazardous waste label to the empty container. Fill in all required information:

    • "Hazardous Waste"

    • Full Chemical Name: "Waste this compound"

    • List all components if it's a mixture.

    • Hazard characteristics: "Ignitable, Toxic, Environmental Hazard".

    • Accumulation Start Date.

  • Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area, such as a ventilated cabinet. It is critical to store this waste away from incompatible materials.[6]

    • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4] Contact with these can cause violent reactions.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5] This prevents the release of harmful vapors.

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for vapor expansion.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the acute toxicity and corrosive nature of this compound, a comprehensive PPE protocol is mandatory for any handling, including disposal operations.

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber is a suitable choice; nitrile gloves may offer insufficient protection for prolonged contact and are not recommended.[6] Always consult the glove manufacturer's compatibility chart.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields. For operations with a higher risk of splashing, a full face shield must be worn in addition to goggles.[5]

  • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. For larger volume transfers, a chemical-resistant apron is required.[5]

  • Respiratory Protection: All handling of open containers must be performed inside a certified chemical fume hood.[4] If a situation arises where exposure limits could be exceeded, a full-face respirator with an appropriate filter (e.g., Type ABEK) must be used.

Disposal Pathways: A Decision-Making Framework

The correct disposal procedure depends on the nature of the waste generated—a small accidental spill or accumulated process waste. The following diagram outlines the decision-making process.

cluster_spill Spill Response cluster_process Process Waste start Waste Generated: This compound decision_type Spill or Process Waste? start->decision_type decision_spill_size Spill < 100mL? decision_type->decision_spill_size Spill protocol_process Protocol 4.2: Transfer waste into a pre-labeled, compatible hazardous waste container. decision_type->protocol_process Process Waste protocol_spill Protocol 4.1: 1. Alert personnel. 2. Don PPE. 3. Absorb with inert material (sand, vermiculite). decision_spill_size->protocol_spill Yes emergency_spill Large Spill (>100mL): 1. Evacuate the area. 2. Call Emergency Response / EHS. decision_spill_size->emergency_spill No containerize_spill Containerize absorbed material in a labeled hazardous waste container. protocol_spill->containerize_spill storage Store sealed container in designated Satellite Accumulation Area. Ensure segregation from incompatibles. containerize_spill->storage protocol_process->storage pickup Arrange for pickup by a licensed hazardous waste disposal vendor. storage->pickup end_state Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing pickup->end_state

Caption: Disposal Pathway for this compound Waste.

Protocol 4.1: Managing Small Spills (<100 mL)
  • Assess and Secure: Ensure the spill is small and manageable. Alert personnel in the immediate area. Turn off any nearby ignition sources.[8]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[6][9] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material and place it into a designated, properly labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, per your institution's policy.

Protocol 4.2: Accumulation of Bulk Process Waste

This protocol applies to waste generated from chemical reactions, purifications, or other processes.

  • Use a Designated Container: Transfer the liquid waste directly into a pre-labeled hazardous waste container as described in Section 2.

  • Use a Funnel: Always use a chemical-resistant funnel for transfers to prevent drips and spills.

  • Grounding (If Applicable): When transferring larger volumes, ground the container and receiving equipment to prevent static discharge, which could ignite vapors.[10]

  • Seal and Store: Securely cap the container immediately after adding waste and return it to its designated storage location.

  • Request Pickup: Once the container is full (or the project is complete), complete a chemical collection request form as per your institution's procedures for pickup by EHS or a licensed contractor.[6]

Final Disposal: The Role of Professional Waste Management

Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.[5] This is a violation of federal and local regulations and poses a severe environmental hazard. The only acceptable method for final disposal is through a licensed and approved hazardous waste disposal facility.[4][11]

The most common and effective disposal method for halogenated organic compounds is controlled high-temperature incineration .[5] This process destroys the molecule, but the presence of chlorine and fluorine necessitates the use of advanced "flue gas scrubbing" technology. This is a critical step that neutralizes the hazardous acidic gases (HCl and HF) generated during combustion, preventing their release into the atmosphere. This self-validating system ensures that the destruction of the primary hazard does not create a secondary environmental one.

Emergency Procedures for Accidental Exposure

Immediate and correct first aid is critical in mitigating the effects of exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.